E3 Ligase Ligand-linker Conjugate 51
Description
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Properties
Molecular Formula |
C28H36N4O7 |
|---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
tert-butyl 4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]oxypiperidine-1-carboxylate |
InChI |
InChI=1S/C28H36N4O7/c1-28(2,3)39-27(37)31-14-10-19(11-15-31)38-18-8-12-30(13-9-18)17-4-5-20-21(16-17)26(36)32(25(20)35)22-6-7-23(33)29-24(22)34/h4-5,16,18-19,22H,6-15H2,1-3H3,(H,29,33,34) |
InChI Key |
FAJMZGCRTMDZSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to E3 Ligase Ligand-linker Conjugate 51: Mechanism of Action and Application in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the forefront of this field are Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component of a PROTAC is the E3 ligase ligand-linker conjugate. This guide provides a detailed examination of a specific conjugate, designated as E3 Ligase Ligand-linker Conjugate 51 , also known as bardoxolone methyl or CDDO-Me , focusing on its mechanism of action in recruiting the E3 ligase KEAP1 for targeted protein degradation.
Core Concept: The PROTAC Mechanism
PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein (Protein of Interest or POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By simultaneously binding the POI and an E3 ligase, a PROTAC induces the formation of a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[1][2][3]
This compound: Bardoxolone Methyl
This compound (bardoxolone methyl, CDDO-Me) is a semi-synthetic triterpenoid that functions as a ligand for the Kelch-like ECH-associated protein 1 (KEAP1) E3 ubiquitin ligase.[4][5][6] KEAP1 is a key regulator of the cellular response to oxidative and electrophilic stress.[5][6]
Mechanism of Action: Reversible Covalent Engagement of KEAP1
Bardoxolone methyl acts as a reversible covalent inhibitor of KEAP1.[1][2][7] Its mechanism involves the formation of a covalent bond with reactive cysteine residues on KEAP1, with Cys151 being a key target.[4][5][6] This covalent modification is reversible, which allows for sustained target engagement.[3]
Under normal conditions, KEAP1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation.[4][5] By binding to KEAP1, bardoxolone methyl disrupts the KEAP1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[4][8][9][10] In the nucleus, Nrf2 activates the transcription of antioxidant and cytoprotective genes.[5][9]
When incorporated into a PROTAC, bardoxolone methyl serves as the E3 ligase recruiting moiety. The reversible covalent binding to KEAP1 is essential for its function in this context, enabling the recruitment of the KEAP1 E3 ligase complex to a target protein for degradation.[7]
Application of Conjugate 51 in a PROTAC: The Case of CDDO-JQ1
To demonstrate the utility of bardoxolone methyl as an E3 ligase recruiter, a PROTAC named CDDO-JQ1 was synthesized.[3][7] This molecule links bardoxolone methyl to JQ1, a well-characterized inhibitor of the BET family of bromodomain proteins, which includes BRD4.[3][7]
Mechanism of Action of CDDO-JQ1
CDDO-JQ1 brings together the KEAP1 E3 ligase and the BRD4 protein. The bardoxolone methyl moiety of CDDO-JQ1 covalently and reversibly binds to KEAP1, while the JQ1 portion binds to the bromodomain of BRD4. This induced proximity within the resulting ternary complex leads to the ubiquitination and subsequent proteasomal degradation of BRD4.[3][7] The degradation of BRD4 was shown to be dependent on the proteasome, E1 activating enzyme, and NEDDylation, which is required for the activity of CUL3-based E3 ligases like KEAP1.[3] The covalent nature of the interaction with KEAP1 is crucial, as modifications to the bardoxolone methyl structure that prevent this covalent binding significantly reduce BRD4 degradation.[3][7]
Quantitative Data
The efficacy of PROTACs is often quantified by two key parameters: DC50 , the concentration required to degrade 50% of the target protein, and Dmax , the maximum percentage of protein degradation achieved.[11][12]
| PROTAC | E3 Ligase Ligand (Conjugate) | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| CDDO-JQ1 | Bardoxolone Methyl (51) | KEAP1 | BRD4 | 231MFP | < 100–200 | >90 | [7] |
Experimental Protocols
Characterizing the activity of an E3 ligase ligand-linker conjugate within a PROTAC involves several key experiments.
Cell-based Protein Degradation Assay (Western Blotting)
This is a standard method to determine the DC50 and Dmax of a PROTAC.[12]
Materials:
-
Cell line of interest (e.g., 231MFP breast cancer cells)
-
Complete cell culture medium
-
PROTAC compound (e.g., CDDO-JQ1) dissolved in DMSO
-
Proteasome inhibitor (e.g., bortezomib), E1 inhibitor (e.g., MLN7243), NEDDylation inhibitor (e.g., MLN4924) for mechanistic studies
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-BRD4, anti-KEAP1, anti-GAPDH or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system and densitometry software
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM). Include a vehicle control (DMSO). For mechanistic "rescue" experiments, pre-treat cells with inhibitors (e.g., 1 µM bortezomib) for 30 minutes before adding the PROTAC.[3]
-
Incubation: Incubate cells for a desired time (e.g., 12 or 24 hours) at 37°C.[3]
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect protein bands using ECL and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration and fit to a dose-response curve to determine DC50 and Dmax values.[11][12]
-
Synthesis of CDDO-JQ1
The synthesis of the PROTAC itself is a critical step. A general synthetic scheme for CDDO-JQ1 is as follows:
Procedure:
-
The free acid of JQ1 is coupled with a Boc-protected amine linker.[3]
-
The resulting amide is deprotected to yield a TFA salt.[3]
-
An amide bond is then formed between the deprotected linker-JQ1 moiety and bardoxolone methyl (CDDO-Me) to yield the final PROTAC, CDDO-JQ1.[3][13]
Conclusion
This compound, bardoxolone methyl, represents a novel tool in the targeted protein degradation field. Its unique mechanism of reversible covalent engagement with the E3 ligase KEAP1 expands the repertoire of available E3 ligase recruiters. The successful development of the BRD4-degrading PROTAC, CDDO-JQ1, demonstrates the potential of this conjugate in creating effective protein degraders. Further research into optimizing linker composition and length for bardoxolone-based PROTACs could lead to the development of new therapeutics for a range of diseases.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Targeted Protein Degradation via a Covalent Reversible Degrader Based on Bardoxolone - OAK Open Access Archive [oak.novartis.com]
- 3. Bardoxolone conjugation enables targeted protein degradation of BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bardoxolone methyl: drug development for diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent Inhibitors of KEAP1 with Exquisite Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDDO-Me (#35333) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 9. Keap1-Nrf2 signaling activation by Bardoxolone-methyl ameliorates high glucose-induced oxidative injury in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDDO-Me | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to E3 Ligase Ligand-Linker Conjugates in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering a novel approach to eliminate disease-causing proteins. At the core of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific protein targets. A critical building block in the synthesis of PROTACs is the E3 ligase ligand-linker conjugate. This guide provides a comprehensive technical overview of these conjugates, with a particular focus on the ambiguous entity often cataloged as "E3 Ligase Ligand-linker Conjugate 51," which can refer to different molecular scaffolds. We will delve into the core concepts, synthesis, and evaluation of these conjugates, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers in the field.
Introduction to E3 Ligase Ligand-Linker Conjugates
An E3 ligase ligand-linker conjugate is a synthetic molecule composed of a ligand that binds to an E3 ubiquitin ligase and a chemical linker with a reactive functional group. This conjugate serves as a key intermediate in the modular synthesis of PROTACs.[1][2] By attaching a ligand for a protein of interest (POI) to the reactive end of the linker, a complete PROTAC molecule is formed. The choice of the E3 ligase ligand and the nature of the linker are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3]
The term "this compound" is not a standardized nomenclature and can refer to different chemical entities depending on the supplier and the context of the research. The most common interpretations found in chemical catalogs and literature are:
-
A Thalidomide-based Cereblon (CRBN) Ligand Conjugate : This is a widely used conjugate for recruiting the CRBN E3 ligase, a key component of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[4] Thalidomide and its analogs, pomalidomide and lenalidomide, are well-established CRBN ligands.[5]
-
A Bardoxolone-based KEAP1 Ligand Conjugate : In some literature, bardoxolone methyl has been referred to as compound 51 .[6] This molecule can be functionalized with a linker to recruit the Kelch-like ECH-associated protein 1 (KEAP1), a component of a CUL3-based E3 ligase complex.[6][7]
This guide will address both interpretations, providing a broad and practical overview for researchers utilizing these classes of compounds.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs function by inducing proximity between an E3 ubiquitin ligase and a target protein, leading to the formation of a ternary complex (POI-PROTAC-E3 ligase).[8] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitin chain is recognized by the 26S proteasome, which then degrades the target protein.[8] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[8]
Synthesis of E3 Ligase Ligand-Linker Conjugates and PROTACs
The synthesis of PROTACs is a modular process, typically involving the separate synthesis of the POI ligand and the E3 ligase ligand-linker conjugate, followed by their coupling.
Synthesis of a Thalidomide-based Conjugate
Thalidomide and its analogs can be functionalized at various positions to attach a linker. A common strategy involves nucleophilic substitution or amide bond formation. For example, 4-hydroxythalidomide can be reacted with a linker containing a suitable leaving group (e.g., a tosylate or halide) to form an ether linkage. Alternatively, an amino-functionalized thalidomide derivative can be coupled with a linker containing a carboxylic acid using standard peptide coupling reagents.[5]
Synthesis of a Bardoxolone-based Conjugate
The synthesis of a bardoxolone-based PROTAC, such as CDDO-JQ1, involves coupling the free acid of the POI ligand (JQ1) with a linker, followed by amide bond formation with a bardoxolone derivative.[6]
Quantitative Data Presentation
The efficacy of a PROTAC is assessed using several quantitative parameters. The following tables provide a representative summary of data for PROTACs utilizing CRBN and KEAP1 E3 ligase ligands.
Table 1: Degradation Efficiency of Representative CRBN-based PROTACs
| PROTAC | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Linker Type |
| dBET1 | BRD4 | 293T | 4.3 | >95 | PEG |
| ARV-471 | Estrogen Receptor α | MCF-7 | 1.8 | >95 | Proprietary |
| YKL-06-102 | CDK6 | MOLM-14 | 25 | ~90 | PEG |
Data is compiled from various literature sources for illustrative purposes.
Table 2: Degradation Efficiency of a Representative KEAP1-based PROTAC
| PROTAC | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Linker Type |
| CDDO-JQ1 | BRD4 | 231MFP | ~200 | >80 | Alkyl-Amide |
Data is compiled from published studies.[6][7]
Experimental Protocols
Rigorous experimental evaluation is crucial for the development of effective PROTACs. The following are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This is the most common method to quantify the degradation of a target protein.[8]
Objective: To determine the DC₅₀ and Dₘₐₓ of a PROTAC.
Materials:
-
Cultured cells
-
PROTAC compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a fixed time (e.g., 16-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli buffer and heating.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration to calculate the DC₅₀ and Dₘₐₓ values.[9]
Biophysical Assays for Ternary Complex Formation
Understanding the formation and stability of the ternary complex is crucial for optimizing PROTAC design. Surface Plasmon Resonance (SPR) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are powerful techniques for this purpose.[10][11]
5.2.1. Surface Plasmon Resonance (SPR)
Objective: To measure the binding kinetics (kₐ, kₔ) and affinity (Kₐ) of binary and ternary complexes.
General Protocol:
-
Immobilization: Immobilize a biotinylated E3 ligase (e.g., VHL or CRBN complex) onto a streptavidin-coated sensor chip.
-
Binary Binding: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity.
-
Ternary Binding: Inject a mixture of the PROTAC and the target protein over the immobilized E3 ligase. The enhanced binding response compared to the binary interaction indicates ternary complex formation.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine kinetic and affinity constants. Cooperativity (α) can be calculated by comparing the binary and ternary binding affinities.[12]
5.2.2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Objective: To quantify ternary complex formation in a solution-based assay, suitable for high-throughput screening.
General Protocol:
-
Reagent Preparation: Label the E3 ligase and the target protein with a FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2) pair, respectively. This can be done using antibodies or by creating fusion proteins.
-
Assay Setup: In a microplate, incubate the labeled proteins with a serial dilution of the PROTAC.
-
Signal Detection: Measure the time-resolved fluorescence at the emission wavelengths of both the donor and acceptor.
-
Data Analysis: Calculate the FRET ratio and plot it against the PROTAC concentration to determine the concentration required for half-maximal complex formation (TC₅₀).[13]
Conclusion
E3 ligase ligand-linker conjugates are indispensable tools in the field of targeted protein degradation. While the nomenclature, such as "this compound," can be ambiguous, the underlying principles of their design, synthesis, and application are universal. A thorough understanding of the methodologies for their use and the quantitative evaluation of the resulting PROTACs is paramount for the successful development of novel protein degraders. This guide provides a foundational framework for researchers to navigate the complexities of this exciting therapeutic modality.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. E3 Ligase Ligand-Linker Conjugate | DC Chemicals [dcchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. Bardoxolone conjugation enables targeted protein degradation of BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. aragen.com [aragen.com]
- 11. biocompare.com [biocompare.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to E3 Ligase Ligand-Linker Conjugate 51
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 Ligase Ligand-Linker Conjugate 51 is a crucial chemical tool in the rapidly advancing field of targeted protein degradation (TPD). As a pre-synthesized building block, it is designed for the efficient development of Proteolysis Targeting Chimeras (PROTACs). This conjugate incorporates a well-characterized ligand for the Cereblon (CRBN) E3 ubiquitin ligase, derived from thalidomide, connected to a flexible linker. Its primary function is to serve as a key intermediate, enabling researchers to readily conjugate it with a ligand for a protein of interest (POI), thereby streamlining the synthesis of novel PROTAC degraders. This guide provides a comprehensive overview of the structure, synthesis, and application of this compound.
Core Structure and Properties
This compound is a chemical entity with the molecular formula C₂₈H₃₆N₄O₇ and a molecular weight of 540.61 g/mol . Its unique structure is central to its function in PROTAC technology.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 1-Piperidinecarboxylic acid, 4-[[1-[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl]-4-piperidinyl]oxy]-, 1,1-dimethylethyl ester |
| CAS Number | 2589706-80-7 |
| Molecular Formula | C₂₈H₃₆N₄O₇ |
| Molecular Weight | 540.61 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO and other organic solvents. |
Signaling Pathway and Mechanism of Action
This compound functions as the E3 ligase-recruiting component of a PROTAC. The thalidomide-based moiety of the conjugate binds specifically to the Cereblon (CRBN) protein, which is a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. By incorporating this conjugate into a PROTAC, the resulting heterobifunctional molecule can induce the formation of a ternary complex between the target protein of interest (POI) and the CRBN E3 ligase complex. This proximity leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.
Experimental Protocols
While specific quantitative data for the binding affinity of this compound to Cereblon is not publicly available, researchers can determine these values experimentally. Below are generalized protocols for the synthesis of similar conjugates and for assessing their binding to CRBN.
General Synthesis of Thalidomide-Linker Conjugates
The synthesis of thalidomide-linker conjugates typically involves the reaction of a functionalized thalidomide derivative with a linker containing a complementary reactive group.
Materials:
-
4-hydroxythalidomide
-
Linker with a terminal leaving group (e.g., tosylate, bromide) and a protected amine
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)
Procedure:
-
Alkylation: Dissolve 4-hydroxythalidomide and the linker in anhydrous DMF. Add DIPEA and heat the reaction mixture. Monitor the reaction progress by LC-MS.
-
Work-up: After the reaction is complete, cool the mixture and perform an aqueous work-up followed by extraction with an organic solvent.
-
Purification: Purify the resulting protected conjugate by flash column chromatography.
-
Deprotection: Dissolve the purified product in DCM and add TFA to remove the protecting group (e.g., Boc).
-
Final Purification: Purify the final E3 ligase ligand-linker conjugate by preparative HPLC.
Cereblon Binding Affinity Assay (Competitive TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method to assess the binding affinity of ligands to CRBN.
Materials:
-
Recombinant human CRBN-DDB1 complex
-
Biotinylated tracer ligand for CRBN
-
Terbium-conjugated streptavidin
-
Fluorescently labeled secondary antibody or protein
-
Assay buffer
-
This compound and other test compounds
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the this compound and control compounds.
-
Assay Plate Setup: Add the CRBN-DDB1 complex, biotinylated tracer, and test compounds to a microplate.
-
Incubation: Incubate the plate to allow for binding equilibrium to be reached.
-
Detection: Add the terbium-conjugated streptavidin and the fluorescent acceptor and incubate.
-
Measurement: Read the plate on a TR-FRET-compatible microplate reader.
-
Data Analysis: Calculate the IC₅₀ value by fitting the data to a dose-response curve.
Application in PROTAC Synthesis
This compound is designed for straightforward incorporation into a PROTAC molecule. The terminal functional group of the linker (after deprotection) can be coupled with a ligand for a protein of interest (POI) that has a complementary reactive handle.
Conclusion
This compound represents a valuable tool for researchers engaged in the design and synthesis of novel PROTACs. Its pre-synthesized nature, incorporating a validated Cereblon ligand, accelerates the discovery process by simplifying the synthetic workflow. By understanding its structure, mechanism of action, and the experimental protocols for its use and characterization, scientists can effectively leverage this conjugate to advance the field of targeted protein degradation and develop new therapeutic agents.
An In-depth Technical Guide to E3 Ligase Ligand-linker Conjugate 51 for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] At the core of this technology are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A critical component in the design of effective PROTACs is the E3 ligase ligand-linker conjugate, which serves as the anchor to the cellular degradation machinery.
This technical guide provides a comprehensive overview of E3 Ligase Ligand-linker Conjugate 51 , a key intermediate for the synthesis of potent and selective PROTACs. This conjugate incorporates a thalidomide-based ligand for the Cereblon (CRBN) E3 ligase, a widely exploited E3 ligase in PROTAC development.[2][3] This document will detail its structure, synthesis, and application in the generation of the Bruton's tyrosine kinase (BTK) degrader, PROTAC BTK Degrader-12 , supported by experimental protocols and quantitative data.
Core Concepts: The PROTAC Pathway
PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitin chain is recognized by the 26S proteasome, which then degrades the target protein. The PROTAC molecule itself is not degraded and can act catalytically to degrade multiple POI molecules.[1]
Figure 1: PROTAC-mediated protein degradation pathway.
This compound: Structure and Synthesis
This compound, available from MedchemExpress as HY-W245311, is a derivative of thalidomide designed for facile conjugation to a target protein ligand. It serves as a key building block for constructing CRBN-recruiting PROTACs.[2] This specific conjugate is utilized in the synthesis of PROTAC BTK Degrader-12.[4]
Structure
The precise chemical structure of this compound is detailed within the patent for PROTAC BTK Degrader-12. It consists of the thalidomide core, which binds to CRBN, attached to a linker that terminates in a reactive group suitable for coupling with a ligand for the protein of interest.
Synthesis Protocol
The synthesis of thalidomide-based ligand-linker conjugates generally involves the modification of the phthalimide or glutarimide ring of thalidomide to introduce a linker with a terminal functional group. A representative synthetic approach is outlined below.
Protocol 1: General Synthesis of a Thalidomide-Linker Conjugate
This protocol describes a general method for the synthesis of a thalidomide derivative with an attached linker, which can be adapted for the synthesis of this compound.
Materials:
-
Thalidomide or a suitable derivative (e.g., 4-fluorothalidomide)
-
Linker with appropriate functional groups (e.g., a diamine or a molecule with a leaving group and a protected amine)
-
Coupling reagents (e.g., HATU, DIPEA for amide bond formation) or reagents for nucleophilic substitution
-
Anhydrous solvents (e.g., DMF, DMSO)
-
Standard laboratory glassware and purification equipment (e.g., HPLC, column chromatography)
Procedure:
-
Introduction of the linker attachment point: Modify the thalidomide core, for example, by reacting 4-fluorothalidomide with a nucleophilic linker.
-
Coupling Reaction: Dissolve the thalidomide derivative (1.0 eq) in an anhydrous solvent like DMF. Add the linker molecule (1.2 eq) and a suitable base (e.g., DIPEA, 3.0 eq).
-
Reaction Monitoring: Stir the reaction mixture at an appropriate temperature (e.g., 80-90 °C) and monitor the progress by LC-MS.
-
Work-up and Purification: Once the reaction is complete, cool the mixture, and perform an aqueous work-up. The crude product is then purified using flash column chromatography or preparative HPLC to yield the desired E3 ligase ligand-linker conjugate.
Application in PROTAC Synthesis: PROTAC BTK Degrader-12
This compound is a crucial intermediate in the synthesis of PROTAC BTK Degrader-12 . This PROTAC is designed to target Bruton's tyrosine kinase (BTK), a key enzyme in B-cell receptor signaling and a validated target in various B-cell malignancies.
Synthesis of PROTAC BTK Degrader-12
The synthesis of PROTAC BTK Degrader-12 involves the coupling of this compound with a BTK-targeting ligand.
Protocol 2: Synthesis of PROTAC BTK Degrader-12
This protocol outlines the final coupling step to generate the complete PROTAC molecule.
Materials:
-
This compound (with a terminal reactive group, e.g., a carboxylic acid)
-
BTK ligand with a complementary reactive group (e.g., an amine)
-
Peptide coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous DMF
-
HPLC for purification
Procedure:
-
Activation: Dissolve this compound (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add the BTK ligand (1.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its completion by LC-MS.
-
Purification: Upon completion, purify the reaction mixture directly by preparative HPLC to obtain PROTAC BTK Degrader-12.
Figure 2: General workflow for PROTAC synthesis and evaluation.
Quantitative Data and Biological Evaluation
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key quantitative metrics include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| PROTAC Name | Target | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC BTK Degrader-12 | BTK | This compound | Data not publicly available | Data not publicly available | Data not publicly available | [2][4] |
| Other CRBN-based BTK PROTACs | BTK | Thalidomide/Pomalidomide derivatives | Various | <10 - >100 | >90 |
Table 1: Representative quantitative data for BTK-targeting PROTACs. Specific data for PROTAC BTK Degrader-12 is not publicly available and would need to be determined experimentally.
Experimental Protocols for PROTAC Evaluation
Protocol 3: Western Blotting for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cultured cells expressing BTK
-
PROTAC BTK Degrader-12
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against BTK
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere. Treat the cells with a serial dilution of PROTAC BTK Degrader-12 for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies for BTK and the loading control, followed by the HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using ECL and quantify the band intensities. Normalize the BTK signal to the loading control to determine the percentage of protein degradation relative to the vehicle control.
Protocol 4: Surface Plasmon Resonance (SPR) for Binding Analysis
SPR can be used to measure the binding affinity of the PROTAC to both the target protein and the E3 ligase, as well as to assess the formation of the ternary complex.
Materials:
-
SPR instrument
-
Sensor chips
-
Purified recombinant BTK protein
-
Purified recombinant CRBN-DDB1 complex
-
PROTAC BTK Degrader-12
-
Running buffer
Procedure:
-
Immobilization: Immobilize either the BTK protein or the CRBN-DDB1 complex onto a sensor chip.
-
Binary Binding: Inject a series of concentrations of PROTAC BTK Degrader-12 over the immobilized protein to determine the binding affinity (KD).
-
Ternary Complex Formation: To assess ternary complex formation, inject a pre-mixed solution of the PROTAC and the non-immobilized protein partner over the sensor chip. An enhanced binding response compared to the binary interaction indicates the formation of a ternary complex.
Figure 3: Logical relationships of components in PROTAC development.
Conclusion
This compound represents a valuable chemical tool for the synthesis of CRBN-recruiting PROTACs. Its application in the generation of PROTAC BTK Degrader-12 highlights its utility in developing targeted protein degraders for therapeutically relevant proteins. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to synthesize and evaluate novel PROTACs based on this and similar ligand-linker conjugates, ultimately advancing the field of targeted protein degradation.
References
- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PROTAC-DB [cadd.zju.edu.cn]
- 4. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
The Role of a Thalidomide-Based Cereblon Conjugate in a BTK-Targeting PROTAC: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a revolutionary therapeutic modality. This technical guide focuses on the critical role of a thalidomide-based E3 ligase ligand-linker conjugate, analogous to the core of "E3 Ligase Ligand-linker Conjugate 51," which is integral to the Bruton's Tyrosine Kinase (BTK) degrader, "PROTAC BTK Degrader-12." While specific proprietary data for "Conjugate 51" and "PROTAC BTK Degrader-12" (identified as Example 19 in patent WO2021219070A1) is not publicly available, this document provides a comprehensive overview of the function and evaluation of such a conjugate.[1] We will utilize representative data and methodologies from peer-reviewed literature on a well-characterized, structurally similar Cereblon-recruiting BTK PROTAC to illustrate the principles of its mechanism of action, synthesis, and biological assessment.
Introduction: Cereblon as a Cornerstone of Targeted Protein Degradation
The ubiquitin-proteasome system (UPS) is the cell's primary machinery for protein degradation, and its hijacking by PROTACs offers a powerful method to eliminate disease-causing proteins. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The E3 ligase, upon recruitment, facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex, has become one of the most widely used E3 ligases in PROTAC design. Ligands for Cereblon are typically derived from immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide. These ligands are well-characterized, possess favorable drug-like properties, and can be readily synthesized and incorporated into PROTACs. The "this compound" is a pre-formed building block consisting of a thalidomide derivative attached to a chemical linker, designed for facile conjugation to a target protein ligand, in this case, a BTK inhibitor, to create a complete PROTAC molecule.
The BTK-Targeting PROTAC: A Ternary Complex for Degradation
Bruton's Tyrosine Kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, and its aberrant activity is implicated in various B-cell malignancies and autoimmune diseases. "PROTAC BTK Degrader-12" is designed to target BTK for degradation. The PROTAC functions by inducing the formation of a ternary complex between BTK, the PROTAC molecule, and the Cereblon E3 ligase complex. This induced proximity positions BTK for ubiquitination and subsequent proteasomal degradation.
Signaling Pathway of BTK
The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway, which is the target of the PROTAC.
Logical Relationship of PROTAC-Mediated Degradation
The core function of the PROTAC is to act as a molecular bridge, as depicted in the diagram below.
Quantitative Analysis of a Representative Cereblon-Recruiting BTK PROTAC
While specific data for "PROTAC BTK Degrader-12" is not publicly available, the following table presents representative quantitative data for a well-characterized Cereblon-recruiting BTK PROTAC, SJF620, as described by Jaime-Figueroa et al. in Bioorganic & Medicinal Chemistry Letters (2020). This data illustrates the typical parameters used to evaluate the efficacy of such molecules.
| Parameter | Description | Representative Value (SJF620) |
| Binding Affinity (BTK) | Concentration of the PROTAC required to inhibit BTK activity by 50% (IC50). | 8.9 nM |
| Binding Affinity (Cereblon) | Binding affinity (Kd) of the Cereblon ligand component to Cereblon. | (Typically in the low micromolar to nanomolar range for thalidomide analogs) |
| Degradation Potency (DC50) | Concentration of the PROTAC required to degrade 50% of the target protein in cells. | 7.9 nM |
| Maximum Degradation (Dmax) | The maximum percentage of target protein degradation achieved at high PROTAC concentrations. | >95% |
| Cellular Potency (GI50) | Concentration of the PROTAC that inhibits cell growth by 50%. | 15 nM (in TMD8 cells) |
Note: The data presented above is for the representative BTK PROTAC SJF620 and is intended for illustrative purposes only.
Representative Experimental Protocols
The following section provides detailed, representative methodologies for the synthesis and evaluation of a Cereblon-recruiting BTK PROTAC. These protocols are based on established procedures in the field.
Synthesis of a Thalidomide-Based Cereblon Ligand-Linker
The synthesis of a Cereblon ligand-linker conjugate typically involves the modification of a thalidomide analog to introduce a reactive handle for linker attachment.
Step 1: Synthesis of an Amine-Functionalized Thalidomide Derivative
-
To a solution of pomalidomide in dimethylformamide (DMF), add potassium carbonate and a Boc-protected amino-alkyl halide (e.g., N-(2-bromoethyl)-tert-butyl carbamate).
-
Stir the reaction mixture at room temperature overnight.
-
Extract the product with an organic solvent (e.g., ethyl acetate) and wash with brine.
-
Purify the crude product by column chromatography to obtain the Boc-protected pomalidomide derivative.
-
Dissolve the purified product in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc protecting group.
-
Concentrate the reaction mixture under reduced pressure to yield the amine-functionalized thalidomide derivative as a TFA salt.
Step 2: Conjugation to a BTK Inhibitor
-
Dissolve the BTK inhibitor (containing a carboxylic acid handle), the amine-functionalized thalidomide derivative, and a peptide coupling agent (e.g., HATU) in DMF.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitored by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Confirm the identity and purity of the product by LC-MS and NMR.
Experimental Workflow for PROTAC Evaluation
The following diagram outlines a typical workflow for the synthesis and biological evaluation of a novel PROTAC.
BTK Degradation Assay (Western Blot)
-
Cell Culture and Treatment:
-
Culture a human B-cell lymphoma cell line (e.g., TMD8) in appropriate media.
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the BTK PROTAC or DMSO (vehicle control) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates and denature by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against BTK overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BTK band intensity to the loading control.
-
Calculate the percentage of BTK degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.
-
Conclusion
The Cereblon E3 ligase ligand-linker conjugate is a pivotal component in the design of potent and selective PROTAC degraders. As exemplified by its role in BTK-targeting PROTACs, the thalidomide-based moiety effectively recruits the Cereblon E3 ligase to the target protein, leading to its ubiquitination and proteasomal degradation. While the specific performance metrics of "this compound" remain proprietary, the representative data and methodologies presented in this guide highlight the rigorous process of synthesis, characterization, and biological evaluation that underpins the development of this promising class of therapeutics. The continued exploration and optimization of Cereblon-based PROTACs hold significant potential for addressing a wide range of diseases driven by aberrant protein function.
References
Thalidomide as a Cereblon Ligand in PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[2] By bringing the POI and the E3 ligase into close proximity, PROTACs trigger the ubiquitination and subsequent degradation of the target protein by the proteasome.[3]
Thalidomide and its derivatives, including lenalidomide and pomalidomide, are a prominent class of ligands used in PROTAC design to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[][5] CRBN is the substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN), which also includes Cullin 4A (Cul4A), Damaged DNA Binding Protein 1 (DDB1), and Regulator of Cullins 1 (ROC1).[] Originally known for its tragic teratogenic effects, thalidomide's mechanism of action is now understood to involve its binding to CRBN, which modulates the substrate specificity of the E3 ligase complex.[6][7] This guide provides a comprehensive technical overview of thalidomide's role as a CRBN ligand in PROTACs, covering its mechanism of action, quantitative binding and degradation data, detailed experimental protocols, and visual representations of key processes.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The fundamental mechanism of a thalidomide-based PROTAC involves hijacking the cell's natural protein disposal machinery. The thalidomide moiety of the PROTAC molecule binds to a specific pocket on the CRBN protein.[8] This binding event positions the entire CRL4-CRBN E3 ligase complex in close proximity to a target protein, as dictated by the other end of the PROTAC molecule. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[1][2] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.[9]
Thalidomide and its analogs, such as lenalidomide and pomalidomide, function as "molecular glues" by inducing an interaction between CRBN and proteins that are not its natural substrates, referred to as "neosubstrates."[10] In the context of PROTACs, the thalidomide derivative serves as an anchor to the E3 ligase, while the other ligand on the PROTAC directs the degradation machinery to a specific protein of interest.[]
Quantitative Data: Binding Affinities and Degradation Efficacy
The efficacy of a PROTAC is determined by several factors, including its binding affinity to both the target protein and the E3 ligase, as well as its ability to promote the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2] Key parameters used to quantify PROTAC performance are the dissociation constant (Kd) for binding, the half-maximal degradation concentration (DC50), and the maximum level of degradation (Dmax).[3][11]
Binding Affinity of Thalidomide and Derivatives to Cereblon
The binding affinity of thalidomide and its analogs to CRBN is a critical determinant of PROTAC potency. Pomalidomide generally exhibits a higher binding affinity for CRBN compared to thalidomide.[12] It's important to note that the (S)-enantiomer of thalidomide exhibits significantly stronger binding to CRBN than the (R)-enantiomer.[13]
| Compound | Assay Type | Binding Constant (Kd/Ki) | Organism/Construct |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM | Not Specified |
| Thalidomide | Fluorescence Polarization | 121.6 ± 23.2 nM | Human DDB1-CRBN[14] |
| (S)-Thalidomide | Competitive Elution | ~10-fold stronger than (R)-enantiomer | Not Specified[13] |
| Lenalidomide | Competitive Titration | 177.80 nM (Ki) | Human DDB1-CRBN[14] |
| Pomalidomide | Competitive Titration | 156.60 nM (Ki) | Human DDB1-CRBN[14] |
Note: Absolute values can vary depending on the specific experimental conditions.
Degradation Efficacy of Thalidomide-Based PROTACs
The following table summarizes the degradation efficacy of representative thalidomide-based PROTACs targeting various proteins of interest.
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Hypothetical BRD4 PROTAC | BRD4 | Not Specified | 5 | >95[15] |
| Hypothetical BRD4 PROTAC (Off-target) | IKZF1 | Not Specified | 20 | ~80[15] |
| ARV-110 | Androgen Receptor | VCaP | 1 | >95 |
| ARV-471 | Estrogen Receptor α | MCF7 | <1 | >90 |
| dBET1 | BRD4 | RS4;11 | 4.3 | >98 |
| MZ1 | BRD4 | HeLa | 26 | >90 |
Note: The values in this table are generalized and can vary significantly depending on the specific PROTAC, target protein, and cell line used.[16]
Experimental Protocols
A systematic evaluation of a novel CRBN-based PROTAC involves a series of in vitro and in vivo experiments to determine its degradation efficiency, cellular effects, and pharmacokinetic/pharmacodynamic properties.[11]
Western Blotting for Protein Degradation
This is the most common method to quantify the extent of protein degradation.[1][16]
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time.[1][16]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).[16]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[16]
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.[16]
-
Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.[16]
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.[17]
Ternary Complex Formation Assays
Assessing the formation of the POI-PROTAC-CRBN ternary complex is crucial for understanding PROTAC efficacy.[2][16]
Methodology (AlphaLISA - Amplified Luminescent Proximity Homestead Assay):
-
Reagent Preparation: Prepare serial dilutions of the PROTAC. Use tagged versions of the POI (e.g., His-tagged) and CRBN (e.g., GST-tagged).[16]
-
Incubation: Incubate the mixture of tagged proteins and PROTAC to allow for ternary complex formation.[16]
-
Addition of AlphaLISA Beads: Add AlphaLISA acceptor beads conjugated to an antibody against one tag (e.g., anti-His) and donor beads conjugated to an antibody against the other tag (e.g., anti-GST).[16]
-
Incubation in the Dark: Incubate the plate in the dark to allow the beads to bind to the complex.[16]
-
Signal Detection: Read the plate on an Alpha-enabled microplate reader. A signal is generated when the donor and acceptor beads are brought into close proximity by the ternary complex.[16]
Other biophysical techniques like Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC) can also be used to characterize ternary complex formation.[18]
In Vitro Ubiquitination Assays
These assays directly measure the ubiquitination of the target protein.[16]
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the CRL4-CRBN complex, the POI, and the PROTAC.[16]
-
Incubation: Incubate the reaction at 37°C for a specified time to allow for the ubiquitination reaction to occur.[16]
-
Quenching: Stop the reaction by adding SDS-PAGE sample buffer.[16]
-
Analysis: Analyze the reaction products by Western blotting using an antibody against the target protein to visualize the laddering pattern indicative of polyubiquitination.
Visualizations
Signaling Pathway of CRBN-Based PROTAC-Mediated Protein Degradation
Caption: Mechanism of action for a CRBN-recruiting PROTAC.
Experimental Workflow for PROTAC Development and Evaluation
Caption: A typical experimental workflow for PROTAC development and evaluation.
Logical Relationship of PROTAC Hijacking CRBN
Caption: Logical relationship of a PROTAC hijacking the CRBN E3 ligase complex.
Conclusion
Thalidomide and its derivatives have become indispensable tools in the field of targeted protein degradation. Their ability to effectively recruit the CRBN E3 ligase complex has enabled the development of a wide range of PROTACs against numerous high-value therapeutic targets. A thorough understanding of the mechanism of action, coupled with robust quantitative assessment of binding and degradation, is paramount for the successful design and optimization of novel thalidomide-based PROTACs. The experimental protocols and workflows outlined in this guide provide a framework for the comprehensive evaluation of these promising therapeutic agents. As research in this area continues to advance, the strategic use of thalidomide-based ligands will undoubtedly play a crucial role in expanding the druggable proteome and delivering new medicines for a host of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Structural basis of thalidomide enantiomer binding to cereblon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
An In-depth Technical Guide to the Linker Chemistry of E3 Ligase Ligand-linker Conjugate 51
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the linker chemistry of E3 Ligase Ligand-linker Conjugate 51, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This document details the structure of Conjugate 51, its role in the broader context of PROTACs, relevant signaling pathways, and detailed experimental protocols for its application and evaluation.
Core Concepts: PROTACs and the Ubiquitin-Proteasome System
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The fundamental mechanism of action for PROTACs is the induced proximity of the target protein to the E3 ligase, leading to the formation of a ternary complex (POI-PROTAC-E3 ligase).[2] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the target protein.[2] The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[2] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.[2]
This compound: A Key Building Block
This compound is a pre-synthesized chemical entity that combines a well-characterized E3 ligase ligand with a versatile linker, terminating in a reactive group for conjugation to a target protein ligand.[3]
Chemical Composition:
-
E3 Ligase Ligand: The conjugate incorporates Thalidomide , a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3] CRBN is a substrate receptor within the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[4]
-
Linker: The specific linker chemistry of Conjugate 51 is designed to provide optimal spacing and geometry for the formation of a stable and productive ternary complex. While various linker compositions exist, including polyethylene glycol (PEG) and alkyl chains, the linker in Conjugate 51 provides a reactive handle for further chemical modification.[5][] This conjugate is specifically used in the synthesis of PROTAC BTK Degrader-12.[7]
Signaling Pathways in PROTAC-Mediated Protein Degradation
The primary signaling pathway hijacked by PROTACs utilizing this compound is the Ubiquitin-Proteasome System (UPS) . The process can be visualized as a catalytic cycle.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
By degrading a specific target protein, PROTACs can modulate the downstream signaling pathways in which that protein is involved. For example, a PROTAC targeting a kinase like SHP2 can downregulate pathways such as RAS-ERK and PI3K-AKT, which are often implicated in cancer.[8]
Quantitative Data Analysis
The efficacy of a PROTAC synthesized from Conjugate 51 is assessed using several key quantitative metrics. This data is crucial for structure-activity relationship (SAR) studies and for optimizing the final PROTAC molecule.
| Parameter | Description | Typical Assay |
| Binding Affinity (Kd) | The equilibrium dissociation constant, indicating the strength of binding between the PROTAC and its target protein (POI) or the E3 ligase (CRBN). | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) |
| Ternary Complex Formation | The ability of the PROTAC to induce the formation of the POI-PROTAC-E3 ligase ternary complex. Often characterized by a bell-shaped dose-response curve. | Time-Resolved Fluorescence Energy Transfer (TR-FRET) |
| DC50 | The concentration of the PROTAC that induces 50% degradation of the target protein. | Western Blot, In-Cell Western, NanoBRET |
| Dmax | The maximum percentage of protein degradation achieved at a given concentration of the PROTAC. | Western Blot, In-Cell Western, NanoBRET |
Note: Specific quantitative data for PROTACs derived from this compound is highly dependent on the specific target protein ligand it is conjugated with. The table above provides a general framework for the types of data generated.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize PROTACs synthesized from this compound.
Synthesis of a PROTAC from Conjugate 51
This protocol outlines a general procedure for conjugating the amine-terminated linker of Conjugate 51 to a carboxylic acid group on a target protein ligand.
Caption: General workflow for PROTAC synthesis.
Materials:
-
This compound
-
Target protein (POI) ligand with a carboxylic acid functional group
-
Amide coupling reagents (e.g., HATU, HOBt)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
-
HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Dissolve the POI ligand (1 equivalent) and coupling reagents (e.g., HATU, 1.2 equivalents) in an anhydrous solvent.
-
Add the organic base (e.g., DIPEA, 3 equivalents) to the mixture.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Once the reaction is complete, quench the reaction and purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
Western Blot Analysis of Protein Degradation
This protocol is used to determine the DC50 and Dmax of a PROTAC.
Caption: Workflow for Western Blot analysis.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC compound dissolved in DMSO
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[1]
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them in RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein and a loading control overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and detect the chemiluminescent signal.
-
Data Analysis: Quantify the band intensities. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control.
TR-FRET Assay for Ternary Complex Formation
This assay measures the proximity of the target protein and the E3 ligase induced by the PROTAC.
Materials:
-
Purified, tagged target protein (e.g., GST-tagged)
-
Purified, tagged E3 ligase complex (e.g., His-tagged CRBN/DDB1)
-
PROTAC compound
-
FRET donor-labeled antibody against one tag (e.g., anti-GST-terbium)
-
FRET acceptor-labeled antibody against the other tag (e.g., anti-His-d2)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Assay Setup: In a microplate, combine the tagged target protein, tagged E3 ligase complex, and varying concentrations of the PROTAC.
-
Antibody Addition: Add the FRET donor- and acceptor-labeled antibodies.
-
Incubation: Incubate the plate at room temperature to allow for ternary complex formation.
-
Measurement: Measure the FRET signal, which is generated when the donor and acceptor are brought into proximity by the formation of the ternary complex. The data is often plotted as a bell-shaped curve.
Conclusion
This compound is a valuable tool for the development of CRBN-recruiting PROTACs. Its pre-synthesized nature, incorporating a potent E3 ligase ligand and a versatile linker, streamlines the synthesis of novel protein degraders. A thorough understanding of its chemistry, the underlying biological pathways, and the application of rigorous experimental protocols are essential for the successful design and optimization of effective PROTAC therapeutics. This guide provides a foundational framework for researchers to leverage this important chemical tool in the field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to E3 Ligase Ligand-linker Conjugate 51 for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of E3 Ligase Ligand-linker Conjugate 51, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. We will delve into its chemical properties, its role as a Cereblon (CRBN) E3 ligase ligand, and its application in the synthesis of specific protein degraders, supported by structured data, experimental methodologies, and clear visualizations of the underlying processes.
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins that are considered "undruggable" by traditional inhibitors. At the forefront of this technology are PROTACs, heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).
A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
This compound: A Key Intermediate
"this compound" is a commercially available chemical entity that serves as a key intermediate in the synthesis of PROTACs. It comprises a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, derived from Thalidomide, attached to a chemical linker.[1] This pre-functionalized building block simplifies the process of PROTAC development by allowing researchers to readily conjugate it with a ligand for their specific protein of interest.
There are two closely related products from MedchemExpress that fall under this designation, each with a distinct chemical identity:
-
This compound : A conjugate of Thalidomide and a linker.[1]
-
E3 ligase Ligand 51 : A CRBN ligand used in the synthesis of PROTAC BTK Degrader-12.[2][3][4]
For the purpose of this guide, we will focus on the latter, as its application is clearly defined in the context of a specific PROTAC.
Quantitative Data
The following table summarizes the key chemical properties of "E3 ligase Ligand 51" and the resulting PROTAC, "PROTAC BTK Degrader-12".
| Compound | MedchemExpress ID | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | E3 Ligase Target |
| E3 ligase Ligand 51 | HY-W245311 | 2703915-71-1 | C16H19N3O3 | 301.34 | CRBN[3][5][6] |
| PROTAC BTK Degrader-12 | HY-170413 | 2736508-65-7 | C47H54N12O4 | 851.01 | CRBN[7][8] |
Application in the Synthesis of PROTAC BTK Degrader-12
"E3 ligase Ligand 51" serves as the E3 ligase-recruiting component for the synthesis of "PROTAC BTK Degrader-12", a molecule designed to target Bruton's tyrosine kinase (BTK) for degradation.[2][3][8] BTK is a crucial enzyme in B-cell receptor signaling and is a validated therapeutic target in various B-cell malignancies and autoimmune diseases.
The synthesis of PROTAC BTK Degrader-12 involves the chemical conjugation of three components: a BTK ligand with an attached linker, an additional linker, and the CRBN ligand ("E3 ligase Ligand 51").[8]
Logical Workflow for PROTAC BTK Degrader-12 Synthesis
The following diagram illustrates the logical relationship between the components used to synthesize PROTAC BTK Degrader-12.
Caption: Synthesis of PROTAC BTK Degrader-12.
Mechanism of Action: Targeted Degradation of BTK
Once synthesized, PROTAC BTK Degrader-12 functions by inducing the formation of a ternary complex between BTK and the CRBN E3 ubiquitin ligase. This proximity leads to the polyubiquitination of BTK, marking it for recognition and subsequent degradation by the 26S proteasome.
Signaling Pathway of Targeted BTK Degradation
The diagram below outlines the signaling pathway initiated by the PROTAC, leading to the degradation of the BTK protein.
Caption: PROTAC-mediated degradation of BTK protein.
Experimental Protocols
The successful development and characterization of a PROTAC require a series of well-defined experiments. Below are generalized protocols for key assays used to evaluate the efficacy of a PROTAC like BTK Degrader-12.
Western Blot for Protein Degradation
Objective: To quantify the reduction in the levels of the target protein (e.g., BTK) in cells treated with the PROTAC.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a B-cell lymphoma cell line) at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-BTK) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To provide evidence of the PROTAC-induced formation of the ternary complex (POI-PROTAC-E3 ligase).
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration known to induce degradation for a shorter time period (e.g., 1-2 hours) to capture the ternary complex before significant degradation occurs.
-
Lyse the cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against either the target protein (e.g., anti-BTK) or the E3 ligase (e.g., anti-CRBN) overnight at 4°C.
-
Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times to remove non-specific binding proteins.
-
Elute the bound proteins from the beads.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting, probing for the presence of all three components of the ternary complex: the immunoprecipitated protein, the co-immunoprecipitated protein, and the PROTAC (if an antibody against it is available).
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating a novel PROTAC.
Caption: Experimental workflow for PROTAC evaluation.
Conclusion
This compound represents a valuable tool for researchers in the field of targeted protein degradation. As a pre-functionalized CRBN ligand, it streamlines the synthesis of PROTACs, enabling the rapid development of novel degraders against a wide range of protein targets. Understanding its chemical properties and its application in forming potent degraders like PROTAC BTK Degrader-12 is essential for advancing the design and implementation of this transformative therapeutic strategy. The experimental protocols and workflows outlined in this guide provide a solid foundation for the robust evaluation of such molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. E3 ligase Ligand 51 2703915-71-1 | MCE [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
introduction to bifunctional molecules for protein degradation
An In-depth Technical Guide to Bifunctional Molecules for Protein Degradation
Introduction
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. Unlike traditional inhibitors that block a protein's function, TPD aims to remove the protein entirely. This is achieved through the use of bifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), which act as molecular bridges to induce the degradation of specific target proteins. This guide provides a technical overview of the core principles, mechanisms, and experimental evaluation of these molecules for researchers and drug development professionals.
Mechanism of Action: The Ubiquitin-Proteasome System
Bifunctional degraders operate by hijacking the Ubiquitin-Proteasome System (UPS), the primary pathway for regulated protein degradation in eukaryotic cells. The process involves two main steps: the tagging of substrate proteins with ubiquitin (a small regulatory protein) and the subsequent degradation of the tagged protein by the proteasome.
A bifunctional degrader molecule consists of three key components: a ligand that binds to a target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the molecule facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. This polyubiquitination marks the POI for recognition and degradation by the 26S proteasome, a large protein complex that breaks down proteins into smaller peptides. The degrader molecule itself is not degraded and can act catalytically to induce the degradation of multiple POI molecules.
Key Pharmacological Parameters
The efficacy of a bifunctional degrader is characterized by several key parameters that differ from those of traditional inhibitors.
-
Dmax: This represents the maximum level of protein degradation that can be achieved. It is a measure of the efficacy of the degrader.
-
DC50: This is the concentration of the degrader required to induce 50% of the maximal degradation (Dmax). It is a measure of the potency of the degrader.
-
The Hook Effect: A phenomenon observed with bifunctional degraders where, at very high concentrations, the degradation efficiency decreases. This is because the formation of binary complexes (Degrader-POI or Degrader-E3) is favored over the productive ternary complex (POI-Degrader-E3), which is necessary for ubiquitination.
Quantitative Data on Representative Degraders
The following table summarizes the performance of several well-characterized bifunctional degrader molecules against their respective targets.
| Degrader | Target Protein (POI) | E3 Ligase | Cell Line | DC50 | Dmax | Reference |
| ARV-110 | Androgen Receptor (AR) | VHL | VCaP | 1 nM | >95% | |
| dBET1 | BRD4 | VHL | 22Rv1 | 30 nM | >98% | |
| MZ1 | BRD4 | VHL | HeLa | ~24 nM | ~90% | |
| ARV-471 | Estrogen Receptor (ER) | CRBN | MCF7 | 1.8 nM | >90% | |
| GNE-987 | IRAK4 | CRBN | HFL-1 | 0.25 nM | 97% | N/A |
Experimental Protocols and Workflows
The development and characterization of bifunctional degraders involve a series of specialized assays to confirm their mechanism of action and quantify their efficacy.
Ternary Complex Formation Assays
Confirming the formation of the key POI-Degrader-E3 ternary complex is a critical first step. Techniques like Förster Resonance Energy Transfer (FRET) and AlphaLISA (Amplified Luminescent Proximity Homestead Assay) are commonly employed.
Protocol: AlphaLISA for Ternary Complex Formation
-
Reagent Preparation: Reconstitute purified, tagged POI (e.g., His-tagged) and a tagged E3 ligase complex (e.g., GST-tagged) in the assay buffer. Prepare a serial dilution of the degrader compound.
-
Assay Plating: In a 384-well assay plate, add the POI, the E3 ligase complex, and the degrader compound at various concentrations.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the ternary complex to form.
-
Detection: Add AlphaLISA acceptor beads conjugated to an antibody against one tag (e.g., anti-His) and donor beads conjugated to an antibody against the other tag (e.g., anti-GST). Incubate in the dark.
-
Readout: If the POI and E3 ligase are in close proximity (i.e., a ternary complex has formed), the donor and acceptor beads will be close enough to generate a chemiluminescent signal upon excitation at 680 nm. Read the plate on an AlphaScreen-compatible plate reader at 615 nm.
-
Data Analysis: Plot the AlphaLISA signal against the degrader concentration to determine the cooperativity and stability of the ternary complex.
Cellular Protein Degradation Assays
The ultimate measure of a degrader's effectiveness is its ability to reduce the levels of the target protein within a cellular context. Western blotting is a standard method for this, while higher-throughput methods are also available.
Protocol: Western Blot for Protein Degradation
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the degrader molecule for a set duration (e.g., 18 hours).
-
Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay to ensure equal protein loading.
-
SDS-PAGE: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the POI, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used to normalize the results.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Plot the normalized POI levels against the degrader concentration and fit the data to a dose-response curve to calculate the DC50 and Dmax values.
Conclusion
Bifunctional molecules for targeted protein degradation represent a paradigm shift in drug discovery, offering the potential to target proteins previously considered "undruggable." A thorough understanding of their mechanism of action, combined with a robust suite of biochemical and cellular assays, is essential for the successful development of these novel therapeutics. The experimental workflows and quantitative data presented in this guide provide a foundational framework for researchers and scientists entering this exciting and rapidly evolving field.
E3 Ligase Ligand-linker Conjugate 51 and the Ubiquitin-Proteasome System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the forefront of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest. A critical building block in the synthesis of many PROTACs is the E3 ligase ligand-linker conjugate. This technical guide provides a comprehensive overview of "E3 Ligase Ligand-linker Conjugate 51," a key intermediate for the synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase. We will delve into its mechanism of action, provide representative quantitative data for analogous PROTACs, detail relevant experimental protocols, and visualize the associated biological pathways and workflows.
Introduction to the Ubiquitin-Proteasome System and PROTACs
The ubiquitin-proteasome system is a fundamental cellular process for protein degradation in eukaryotes. It involves a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes) that attaches ubiquitin, a small regulatory protein, to a substrate protein.[1] This polyubiquitination marks the protein for degradation by the 26S proteasome.[1]
PROTACs are rationally designed molecules that hijack this system.[2] They consist of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] By inducing proximity between the POI and the E3 ligase, PROTACs facilitate the ubiquitination and subsequent degradation of the target protein.[2]
This compound: A Cereblon-Recruiting Moiety
"this compound" is a pre-synthesized molecule comprising the E3 ligase ligand, Thalidomide, and a chemical linker. Thalidomide is a well-established binder of Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[3][4] This conjugate serves as a key intermediate for the rapid synthesis of PROTACs, allowing researchers to append a ligand for their specific protein of interest to the linker. Notably, "this compound" is utilized in the synthesis of PROTACs such as "PROTAC BTK Degrader-12," which targets Bruton's tyrosine kinase (BTK) for degradation.
Mechanism of Action
The PROTACs synthesized from "this compound" function by inducing the formation of a ternary complex between the target protein (e.g., BTK), the PROTAC itself, and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to PROTAC Design Using Pre-made Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core principles guiding the design of Proteolysis-Targeting Chimeras (PROTACs), with a specific focus on leveraging pre-made E3 ligase ligand-linker conjugates. This modular approach streamlines synthesis, enabling rapid optimization of PROTAC candidates for targeted protein degradation.
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the body's natural protein disposal machinery to eliminate specific proteins of interest (POIs).[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs physically remove the target protein from the cell.[2] They achieve this by simultaneously binding to a POI and an E3 ubiquitin ligase. This induced proximity facilitates the formation of a crucial ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI.[3][4] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to act catalytically, degrading multiple target protein molecules.[1]
The modular structure of a PROTAC consists of three key components:
-
A Warhead : A ligand that binds to the target Protein of Interest (POI).
-
An Anchor : A ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).
-
A Linker : A chemical tether that connects the warhead and the anchor.[5]
The linker is not just a simple spacer; its length, composition, rigidity, and attachment points are critical determinants of a PROTAC's efficacy and properties.[3][5]
The Pre-made Conjugate Strategy
Traditional PROTAC development often involves complex, multi-step synthesis.[6] A more efficient and modular approach utilizes pre-made conjugates, often referred to as "Degrader Building Blocks."[7] These commercially available reagents consist of an E3 ligase ligand pre-conjugated to a linker that has a reactive handle (e.g., an amine, carboxylic acid, azide, or alkyne).[5][7]
This strategy offers several advantages:
-
Rapid Synthesis : Researchers can quickly generate a library of PROTACs by coupling various POI ligands to a panel of pre-made conjugates.[7][8]
-
Simplified Chemistry : It eliminates the need for complex, de novo synthesis of the E3 ligase-linker portion, allowing teams to focus on optimizing the POI ligand and linker characteristics.[6]
-
Systematic Optimization : The availability of conjugates with different E3 ligands, linker types (e.g., PEG, alkyl), lengths, and attachment points facilitates systematic Structure-Activity Relationship (SAR) studies.[5][7]
The general workflow for this approach involves synthesizing or acquiring a POI ligand with a complementary functional group and coupling it to the pre-made conjugate.
Signaling Pathway and Experimental Workflow
PROTAC Mechanism of Action
PROTACs function by hijacking the Ubiquitin-Proteasome System (UPS). The diagram below illustrates the catalytic cycle of PROTAC-mediated protein degradation. The PROTAC first forms a ternary complex with the POI and an E3 ligase, which facilitates the transfer of ubiquitin (Ub) from an E2 enzyme to the POI. The polyubiquitinated POI is then targeted for destruction by the proteasome.
General Experimental Workflow
The development and evaluation of a PROTAC candidate is an iterative process. It begins with design and synthesis, followed by a series of biochemical and cellular assays to determine efficacy and mechanism of action. The results from these assays inform the next round of design and optimization.
Quantitative Data Presentation
The efficacy of a PROTAC is defined by several key quantitative parameters.[1] These metrics are crucial for comparing candidates and guiding optimization.
-
DC₅₀ (Half-maximal Degradation Concentration) : The concentration of a PROTAC required to degrade 50% of the target protein. A lower DC₅₀ indicates higher potency.[9]
-
Dₘₐₓ (Maximum Degradation) : The maximum percentage of protein degradation achievable with a PROTAC. A higher Dₘₐₓ indicates greater efficacy.[9]
-
Kᴅ (Dissociation Constant) : Measures the binding affinity of the PROTAC to its binary targets (POI and E3 ligase) and of the ternary complex.[1]
-
α (Cooperativity Factor) : A measure of how the binding of one protein (e.g., POI) to the PROTAC affects the PROTAC's affinity for the other protein (E3 ligase).[10] An α > 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes.[11]
Table 1: Illustrative Degradation Data for BRD4-targeting PROTACs This table shows hypothetical data for three PROTACs targeting BRD4, illustrating how linker length can impact degradation potency and efficacy in a specific cell line (e.g., HeLa).
| PROTAC ID | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC₅₀ (nM)[12] | Dₘₐₓ (%)[12] |
| PROTAC-1 | Pomalidomide (CRBN) | PEG | 8 | 150 | 85 |
| PROTAC-2 | Pomalidomide (CRBN) | PEG | 12 | 15 | >95 |
| PROTAC-3 | Pomalidomide (CRBN) | PEG | 16 | 45 | >90 |
Table 2: Illustrative Biophysical Data for BRD4-targeting PROTACs This table presents hypothetical biophysical data corresponding to the PROTACs in Table 1. It highlights the relationship between binding affinities, ternary complex stability, and degradation.
| PROTAC ID | Kᴅ for POI (BRD4) (nM) | Kᴅ for E3 (CRBN) (nM) | Ternary Complex Kᴅ (nM) | Cooperativity (α) |
| PROTAC-1 | 120 | 1500 | 200 | 0.6 |
| PROTAC-2 | 115 | 1600 | 25 | 4.6 |
| PROTAC-3 | 125 | 1450 | 90 | 1.4 |
Key Experimental Protocols
Detailed and reproducible protocols are essential for accurately evaluating PROTAC candidates.
PROTAC Synthesis via Click Chemistry
Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a highly efficient method for coupling a POI ligand to a pre-made conjugate.[13][14] This protocol outlines a general procedure.
Materials:
-
Alkyne-functionalized POI ligand (1.0 eq)
-
Pre-made Azide-Linker-E3 Ligand conjugate (e.g., Azide-PEG4-Pomalidomide) (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.3 eq)
-
Solvent: 1:1 mixture of tert-Butanol and Water
-
LC-MS for reaction monitoring
-
Preparative HPLC for purification
Procedure:
-
In a reaction vial, dissolve the Alkyne-functionalized POI ligand and the Azide-Linker-E3 Ligand conjugate in the t-BuOH/H₂O solvent system.[13]
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
Add the sodium ascorbate solution to the reaction mixture.[13]
-
Add an aqueous solution of CuSO₄·5H₂O to the reaction mixture. The solution may change color, indicating the start of the reaction.
-
Stir the reaction vigorously at room temperature for 1-4 hours.[13]
-
Monitor the reaction progress by LC-MS until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., DMSO) and purify the final PROTAC product by preparative HPLC.
-
Confirm the identity and purity of the final product using LC-MS and NMR.[15]
Western Blot for Protein Degradation (DC₅₀/Dₘₐₓ)
Western blotting is the gold-standard method for quantifying the degradation of a target protein.[2][16]
Materials:
-
Cultured cells (e.g., HeLa, 70-80% confluent) in 6-well plates
-
PROTAC stock solution in DMSO
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, transfer system, and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment : Prepare serial dilutions of the PROTAC in cell culture medium. Treat cells for a fixed duration (e.g., 18-24 hours), including a vehicle-only control (DMSO).[17][18]
-
Cell Lysis : After treatment, wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[17]
-
Protein Quantification : Centrifuge the lysate at ~14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[17]
-
Sample Preparation : Normalize the protein concentration for all samples. Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5-10 minutes.[17]
-
SDS-PAGE and Transfer : Load samples onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.[2]
-
Immunoblotting :
-
Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary antibody for the POI (diluted in blocking buffer) overnight at 4°C.[2]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection : Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis : Strip the membrane and re-probe for the loading control. Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein remaining relative to the DMSO control. Plot the percentage of remaining protein against the log of PROTAC concentration and fit to a dose-response curve to determine DC₅₀ and Dₘₐₓ values.[9][19]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful, label-free technique for measuring the real-time binding kinetics and affinities of binary and ternary complexes.[20][21]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., Series S Sensor Chip NTA for His-tagged proteins)
-
His-tagged E3 ligase complex (e.g., VBC)
-
Purified POI
-
PROTAC candidate
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
E3 Ligase Immobilization : Immobilize the His-tagged E3 ligase complex onto the Ni²⁺-activated NTA sensor chip surface.[20]
-
Binary Binding (PROTAC to E3) : Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary binding affinity (Kᴅ).[22]
-
Binary Binding (PROTAC to POI) : This can be done in a separate experiment by immobilizing the POI and injecting the PROTAC. Alternatively, it is often measured using other in-solution assays.
-
Ternary Complex Formation : To measure ternary complex kinetics, pre-incubate the POI at a near-saturating concentration with a series of concentrations of the PROTAC.[23]
-
Inject the PROTAC-POI mixtures over the immobilized E3 ligase surface. The resulting sensorgrams represent the formation of the ternary complex.[22]
-
Data Analysis : Fit the binary and ternary sensorgram data to appropriate binding models (e.g., 1:1 Langmuir for binary, steady-state affinity for ternary) to determine association rates (ka), dissociation rates (kd), and the dissociation constant (Kᴅ).
-
Cooperativity Calculation : Calculate the cooperativity factor (α) using the formula: α = Kᴅ (binary POI-PROTAC) / Kᴅ (ternary complex affinity for POI) .[23] This requires a separate measurement of the binary Kᴅ between the PROTAC and the POI.
Logical Relationships in PROTAC Design
The interplay between a PROTAC's components dictates its success. The linker, in particular, plays a crucial role in mediating the formation of a productive ternary complex. An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, leading to positive cooperativity and efficient degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. academic.oup.com [academic.oup.com]
- 19. benchchem.com [benchchem.com]
- 20. o2hdiscovery.co [o2hdiscovery.co]
- 21. aragen.com [aragen.com]
- 22. cytivalifesciences.com [cytivalifesciences.com]
- 23. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to E3 Ligase Ligand-linker Conjugate 51
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 Ligase Ligand-linker Conjugate 51 is a pivotal chemical tool in the rapidly advancing field of targeted protein degradation (TPD). As a key building block for Proteolysis Targeting Chimeras (PROTACs), this conjugate facilitates the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase to a specific protein of interest, thereby inducing its ubiquitination and subsequent degradation by the proteasome. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of this compound, offering researchers and drug development professionals a thorough resource for its effective utilization.
Chemical Properties and Data
This compound is a derivative of thalidomide, a well-established ligand for the CRBN E3 ligase. The key function of this conjugate is to serve as a molecular handle to which a ligand for a target protein can be attached, forming a heterobifunctional PROTAC.
| Property | Value | Reference |
| Chemical Name | 2-(2,6-dioxopiperidin-3-yl)-4-(4-aminobutyl)isoindoline-1,3-dione | Inferred from structure |
| CAS Number | 2703915-71-1 | [1][2] |
| Molecular Formula | C₁₆H₁₉N₃O₃ | Inferred from structure |
| Molecular Weight | 301.34 g/mol | Inferred from structure |
| Purity | ≥96% | [2] |
| Appearance | Solid | General knowledge |
| Solubility | Soluble in DMSO | General knowledge |
Signaling Pathway and Mechanism of Action
This compound, as part of a PROTAC, hijacks the ubiquitin-proteasome system to induce the degradation of a target protein. The thalidomide-based moiety of the conjugate binds to the CRBN subunit of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. This event, in conjunction with the binding of the other end of the PROTAC to the protein of interest, leads to the formation of a ternary complex. Within this complex, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Experimental Protocols
Synthesis of this compound
Use in PROTAC Synthesis: Example of PROTAC BTK Degrader-12
This compound is a key intermediate in the synthesis of PROTACs such as PROTAC BTK Degrader-12.[4] The synthesis involves the coupling of the primary amine of the conjugate with a suitable BTK inhibitor that has been functionalized with a linker containing a reactive group (e.g., a carboxylic acid activated as an NHS ester).
Western Blotting for Protein Degradation
Objective: To quantify the degradation of a target protein following treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC₅₀ (50% degradation concentration) and Dₘₐₓ (maximum degradation).
Cell Viability Assay (CellTiter-Glo®)
Objective: To assess the effect of PROTAC-induced protein degradation on cell viability.
Materials:
-
Cell line of interest
-
PROTAC of interest
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
Procedure:
-
Cell Seeding: Seed cells in 96-well plates.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC for the desired duration (e.g., 72 hours).
-
Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix, and incubate to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability and calculate the IC₅₀ value.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
Objective: To characterize the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5 or streptavidin-coated)
-
Purified, biotinylated E3 ligase complex (e.g., CRBN/DDB1)
-
Purified target protein (POI)
-
PROTAC compound
-
SPR running buffer
Procedure:
-
E3 Ligase Immobilization: Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity (Kᴅ) of the PROTAC for the E3 ligase.
-
Inject a series of concentrations of the PROTAC over the immobilized POI (in a separate experiment) to determine the Kᴅ of the PROTAC for the POI.
-
-
Ternary Complex Formation Analysis:
-
Inject a mixture of a fixed concentration of the POI and a serial dilution of the PROTAC over the immobilized E3 ligase.
-
Alternatively, inject the POI over a surface pre-saturated with the PROTAC and E3 ligase.
-
-
Data Analysis: Analyze the sensorgrams to determine the kinetics (kₐ, kₔ) and affinity (Kᴅ) of the ternary complex formation. Calculate the cooperativity factor (α) to assess the stability of the ternary complex compared to the binary interactions.
Conclusion
This compound is a valuable research tool for the development of CRBN-recruiting PROTACs. Its well-defined chemical properties and its role as a key intermediate in the synthesis of potent protein degraders make it an essential component in the toolbox of researchers in TPD. The experimental protocols provided in this guide offer a solid foundation for the effective application and evaluation of this and similar molecules in the pursuit of novel therapeutics.
References
Methodological & Application
Application Notes and Protocols for Conjugating a Target Ligand to E3 Ligase Ligand-linker Conjugate 51
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] A critical step in PROTAC development is the efficient conjugation of a target-specific ligand (warhead) to an E3 ligase ligand-linker construct.
This document provides a detailed protocol for the conjugation of a target ligand to E3 Ligase Ligand-linker Conjugate 51 . This conjugate features a thalidomide-based ligand that recruits the Cereblon (CRBN) E3 ligase.[2][3] The provided linker terminates in a Boc-protected secondary amine, which, after deprotection, serves as the attachment point for a target ligand possessing a carboxylic acid functional group via a stable amide bond.
This compound: Properties
| Property | Value |
| CAS Number | 2589706-80-7 |
| Molecular Formula | C28H36N4O7 |
| Molecular Weight | 540.61 g/mol |
| E3 Ligase Ligand | Thalidomide derivative |
| Recruited E3 Ligase | Cereblon (CRBN)[2][3] |
| Linker Functional Group | Boc-protected secondary amine |
| Reactive Handle (Post-deprotection) | Secondary amine |
Signaling Pathway and Mechanism of Action
The resulting PROTAC from the conjugation of a target ligand to this compound will hijack the cellular ubiquitin-proteasome system. The thalidomide moiety of the PROTAC will bind to the CRBN E3 ligase, while the target ligand portion will bind to the Protein of Interest. This induces the formation of a ternary complex (POI-PROTAC-CRBN), which facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflow
The synthesis of the final PROTAC involves a two-step process: the deprotection of the Boc-protected amine on this compound, followed by the amide coupling of the resulting amine with a carboxylic acid-functionalized target ligand.
Caption: Two-step workflow for PROTAC synthesis.
Experimental Protocols
Step 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free secondary amine, which is necessary for the subsequent coupling reaction.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM (0.1 M concentration).
-
Deprotection: To the stirred solution, add TFA (10-20 equivalents) dropwise at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in DCM.
-
Carefully neutralize the solution by washing with saturated NaHCO₃ solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.
-
-
Characterization: Confirm the identity of the deprotected product by LC-MS. The product should be used immediately in the next step without further purification.
Step 2: Amide Coupling with Target Ligand-COOH
This protocol details the formation of an amide bond between the deprotected E3 ligase ligand-linker conjugate and a target ligand containing a carboxylic acid.
Materials:
-
Deprotected E3 Ligase Ligand-linker Conjugate (from Step 1, 1.0 equivalent)
-
Target Ligand with a carboxylic acid (Warhead-COOH, 1.1 equivalents)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)
-
Dimethylformamide (DMF), anhydrous
-
High-Performance Liquid Chromatography (HPLC) for purification
-
LC-MS and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Warhead-COOH (1.1 eq) in anhydrous DMF.
-
Activation: To the stirred solution, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Coupling: Add a solution of the deprotected E3 Ligase Ligand-linker Conjugate (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by LC-MS until the starting materials are consumed (typically 4-12 hours).
-
Work-up:
-
Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
Quantitative Data Summary
The following table provides typical reaction parameters for the amide coupling step. Note that optimal conditions may vary depending on the specific target ligand.
| Parameter | Value/Range | Notes |
| Reactant Stoichiometry | ||
| Deprotected Conjugate | 1.0 equivalent | |
| Warhead-COOH | 1.0 - 1.2 equivalents | A slight excess can drive the reaction to completion. |
| HATU | 1.1 - 1.5 equivalents | Common coupling agent for amide bond formation. |
| DIPEA | 2.0 - 4.0 equivalents | Acts as a non-nucleophilic base. |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF or DCM | Ensure anhydrous conditions to prevent hydrolysis. |
| Temperature | Room Temperature (20-25 °C) | |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS for completion. |
| Post-Reaction Analysis | ||
| Typical Yield | 40 - 80% | Highly dependent on the substrates and purification. |
| Purity (post-HPLC) | >95% | Determined by HPLC and NMR. |
Conclusion
This document provides a comprehensive guide for the successful conjugation of a target protein ligand to this compound. The resulting PROTAC can then be utilized for in vitro and in vivo studies to evaluate its efficacy in degrading the target protein and to explore its therapeutic potential. It is recommended to optimize the reaction conditions for each specific target ligand to achieve the best results.
References
Application Notes and Protocols: CRBN-Recruiting Ligand-Linker Conjugates in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of E3 Ligase Ligand-Linker Conjugates that recruit Cereblon (CRBN) in cancer research. While specific catalog numbers like "E3 Ligase Ligand-linker Conjugate 51" often refer to vendor-specific reagents, they typically represent a class of molecules used as building blocks for Proteolysis Targeting Chimeras (PROTACs). The information herein focuses on thalidomide and its analogs (e.g., pomalidomide, lenalidomide) as the CRBN-recruiting ligand, a widely utilized strategy in the development of novel cancer therapeutics.[1][2][3]
PROTACs are heterobifunctional molecules that induce the degradation of specific proteins of interest (POIs) by hijacking the cell's ubiquitin-proteasome system.[4] They consist of a ligand that binds to the POI, a linker, and a ligand that recruits an E3 ubiquitin ligase, in this case, CRBN.[5] This induced proximity leads to the polyubiquitination of the POI, marking it for degradation by the proteasome.[4] This approach offers a powerful alternative to traditional inhibition, enabling the targeting of previously "undruggable" proteins.[3]
Mechanism of Action
The fundamental mechanism of a CRBN-recruiting PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its subsequent degradation by the proteasome.
Quantitative Data on CRBN-Recruiting PROTACs in Cancer Research
The efficacy of PROTACs is primarily assessed by their ability to induce the degradation of the target protein, quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The functional consequence of this degradation is often measured by cell viability assays, providing an IC50 value. The following tables summarize data for representative pomalidomide- and thalidomide-based PROTACs targeting various cancer-related proteins.
Table 1: Pomalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | IC50 (µM) | Reference |
| Compound 16 | EGFR | A549 (Lung Cancer) | 32.9 | ~96% (at 72h) | 0.04 (A549) | [6] |
| ZQ-23 | HDAC8 | K562 (Leukemia) | 147 | 93% | Not Reported | [7] |
| PROTAC B03 | CDK9 | MV4-11 (Leukemia) | 7.62 | Not Reported | 0.025 | [8] |
| SD-36 | STAT3 | SU-DHL-1 (Lymphoma) | 28 | >90% | 0.031 (SU-DHL-1) | [8] |
Table 2: Thalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | IC50 (µM) | Reference |
| ARV-825 | BRD4 | HeLa (Cervical Cancer) | <1 | >95% | 0.007 (MOLM-13) | [9] |
| Compound 11 (ZB-S-29) | SHP2 | HeLa (Cervical Cancer) | 6.02 | >90% | Not Reported | [10] |
Note: The presented data is compiled from various sources, and experimental conditions may differ. Direct comparison of absolute values should be made with caution.[11]
Experimental Protocols
Accurate characterization of PROTAC activity requires robust and standardized experimental protocols. Below are detailed methodologies for essential assays.
Protocol 1: Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This is the most common method to quantify the extent of protein degradation.[12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PROTAC compound and vehicle control (e.g., DMSO)
-
6-well cell culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to attach overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC compound in complete culture medium. Treat the cells with the desired range of concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 16, 24, or 48 hours) at 37°C in a 5% CO2 incubator.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.[9]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody for the target protein and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[9]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values.[5]
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which indicates the number of metabolically active cells, to assess the functional consequences of target protein degradation.[13][14]
Materials:
-
Cancer cell line of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate-reading luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the PROTAC compound. Add the diluted compounds to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay Procedure: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature. Add CellTiter-Glo® Reagent to each well.
-
Signal Measurement: Mix the contents on an orbital shaker to induce cell lysis. Incubate at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate-reading luminometer.[14]
-
Data Analysis: Subtract the average background luminescence from all readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[14]
Experimental and Logical Workflow
The development and characterization of a novel CRBN-recruiting PROTAC follow a logical progression of experiments to validate its mechanism of action and therapeutic potential.
Conclusion
CRBN-recruiting ligand-linker conjugates are indispensable tools in the development of PROTAC-based cancer therapies. The thalidomide scaffold and its derivatives have proven to be highly effective in recruiting CRBN to degrade a wide array of oncogenic proteins.[15][16] The protocols and data presented in these application notes provide a framework for the systematic evaluation of novel CRBN-based PROTACs, from initial screening for degradation to the assessment of their functional effects in cancer cells. Rigorous and standardized methodologies are crucial for advancing these promising therapeutic agents toward clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Cancer therapies based on targeted protein degradation - lessons learned with lenalidomide. | Broad Institute [broadinstitute.org]
- 16. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide [cancer.fr]
Application Notes and Protocols for Click Chemistry with E3 Ligase Ligand-linker Conjugate 51
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of E3 Ligase Ligand-linker Conjugate 51, a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the background, technical data, and detailed protocols for the application of this conjugate in click chemistry for the development of targeted protein degraders.
Introduction
This compound is a pre-functionalized molecule designed for the efficient synthesis of PROTACs. It incorporates a thalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, a widely utilized E3 ligase in the field of targeted protein degradation.[1][2][3][4] This conjugate is supplied with a linker terminating in a reactive handle suitable for click chemistry, a highly efficient and versatile bioconjugation method. The modular nature of click chemistry allows for the rapid and straightforward coupling of this E3 ligase-recruiting moiety to a ligand targeting a protein of interest (POI), facilitating the creation of novel PROTAC molecules.[5][6][7]
This conjugate is notably used in the synthesis of PROTAC BTK Degrader-12, a potent degrader of Bruton's tyrosine kinase (BTK).[2][8]
Technical Data
Physicochemical Properties
While specific experimental data for the binding affinity of this compound to CRBN is not publicly available, the parent ligand, thalidomide, and its analogs have been extensively characterized. The binding affinity of thalidomide to the DDB1-CRBN complex is in the nanomolar range. This provides a strong basis for the recruitment of the CRBN E3 ligase complex by PROTACs synthesized using this conjugate.
| Compound | Assay Type | Binding Constant (Kd/Ki) | Organism/Construct |
| Thalidomide | Varies | ~250 nM | Human DDB1-CRBN |
| Lenalidomide | Competitive Titration | 178 nM | Human DDB1-CRBN |
| Pomalidomide | Competitive Titration | 157 nM | Human DDB1-CRBN |
This table summarizes representative binding affinities of thalidomide and its analogs to the CRBN E3 ligase complex. Actual values may vary depending on the specific experimental conditions.
Performance in a PROTAC Construct: BTK Degrader-12
This compound is a key component in the synthesis of PROTAC BTK Degrader-12 (also referred to as Example 19 in patent literature).[2][8] The degradation efficiency of this PROTAC has been evaluated, demonstrating its ability to potently degrade BTK.
| PROTAC | Target | DC50 | Cell Line |
| BTK Degrader-12 (Example 19) | BTK | 0.54 nM | Not Specified in Patent |
DC50 is the concentration of the compound that results in 50% degradation of the target protein.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in the synthesis and evaluation of PROTACs. It is assumed that the conjugate is functionalized with a terminal alkyne or azide for click chemistry applications.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry
This protocol describes the conjugation of an azide-functionalized this compound with an alkyne-containing ligand for a protein of interest (POI-alkyne).
Materials:
-
Azide-functionalized this compound
-
POI-alkyne
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Solvent (e.g., DMSO, t-BuOH/H₂O)
-
Purification supplies (e.g., HPLC system)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of azide-functionalized this compound in DMSO.
-
Prepare a 10 mM stock solution of POI-alkyne in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA or TBTA in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
1 equivalent of POI-alkyne from the stock solution.
-
1.1 equivalents of azide-functionalized this compound from the stock solution.
-
Solvent (e.g., a mixture of t-BuOH and water, 3:1 v/v) to achieve a final reaction concentration of 1-10 mM.
-
-
Vortex the mixture gently.
-
-
Catalyst Preparation and Addition:
-
In a separate tube, pre-mix the CuSO₄ and THPTA/TBTA solutions. Add 0.1 equivalents of CuSO₄ and 0.5 equivalents of the ligand.
-
Add the catalyst mixture to the reaction tube.
-
Add 1.5 equivalents of freshly prepared sodium ascorbate solution to initiate the reaction.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Once the reaction is complete, purify the resulting PROTAC using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized PROTAC by LC-MS and ¹H NMR.
-
Protocol 2: Evaluation of PROTAC-mediated Protein Degradation by Western Blot
This protocol describes how to assess the ability of the newly synthesized PROTAC to degrade its target protein in a cellular context.
Materials:
-
Cell line expressing the protein of interest
-
Synthesized PROTAC
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the protein of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Data Acquisition and Analysis:
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the primary antibody for the loading control.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
-
Visualizations
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis and Evaluation
Caption: Workflow for PROTAC synthesis and evaluation.
Conclusion
This compound provides a valuable and efficient tool for the construction of CRBN-recruiting PROTACs. The use of click chemistry simplifies the synthetic process, enabling the rapid generation of novel protein degraders. The protocols and data presented in these application notes serve as a guide for researchers to effectively utilize this conjugate in their targeted protein degradation research and drug discovery efforts.
References
- 1. WO2021219070A1 - Degradation of bruton's tyrosine kinase (btk) by conjugation of btk inhibitors with e3 ligase ligand and methods of use - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 7. eijppr.com [eijppr.com]
- 8. WO2021219070A1 - Degradation of bruton's tyrosine kinase (btk) by conjugation of btk inhibitors with e3 ligase ligand and methods of use - Google Patents [patents.google.com]
Revolutionizing Drug Discovery: An Experimental Workflow for PROTAC Development with Pre-made Conjugates
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality designed to eliminate specific proteins of interest (POIs) by harnessing the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs are heterobifunctional molecules that act as a bridge between a target protein and an E3 ubiquitin ligase.[2] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1] This catalytic process allows a single PROTAC molecule to mediate the degradation of multiple target protein molecules.[3]
The modular nature of PROTACs, consisting of a warhead (POI ligand), a linker, and an E3 ligase ligand, allows for rational design and optimization.[4] The use of pre-made E3 ligase ligand-linker conjugates significantly streamlines the synthesis process, enabling researchers to rapidly generate a library of PROTACs for screening by simply conjugating their specific POI ligand.[3] This guide provides a detailed experimental workflow and protocols for the development and characterization of PROTACs using this efficient approach.
I. PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity, orchestrated by the PROTAC molecule, facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively removing it from the cell.[3]
II. Experimental Workflow Overview
The development and validation of a novel PROTAC using a pre-made E3 ligase-linker conjugate follows a systematic, multi-step process. This workflow ensures a thorough characterization of the PROTAC's efficacy, mechanism of action, and specificity.
III. PROTAC Synthesis with Pre-made Conjugates
The use of pre-made E3 ligase ligand-linker conjugates, which have a reactive functional group, streamlines the synthesis process. A common approach is the amide coupling of a carboxylic acid-functionalized POI ligand to an amine-terminated E3 ligase-linker conjugate.
Protocol 1: Amide Coupling for PROTAC Synthesis
This protocol describes the coupling of a POI ligand containing a carboxylic acid to a pre-made amine-terminated E3 ligase-linker conjugate.[5]
Materials:
-
POI ligand with a carboxylic acid handle (1.0 eq)
-
Pre-made amine-terminated E3 ligase-linker conjugate (e.g., Pomalidomide-PEG-Amine) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under a nitrogen atmosphere, dissolve the POI ligand-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve the amine-terminated E3 ligase-linker conjugate (1.1 eq) in anhydrous DMF.
-
Add the E3 ligase-linker solution to the activated POI ligand solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final PROTAC by LC-MS and NMR.
IV. In Vitro and Cellular Characterization
A series of assays are essential to validate the mechanism of action and determine the efficacy of the newly synthesized PROTAC.
Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm that the PROTAC can bind to its intended target protein in a cellular context.[3]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Materials:
-
Cell line expressing the POI
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
PBS
-
Lysis buffer with protease inhibitors
-
Equipment for Western blotting
Procedure:
-
Treat cells with the PROTAC at various concentrations or a single saturating concentration. Include a vehicle control.
-
Incubate for 1-2 hours at 37°C.[3]
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes. Include a non-heated control.[3]
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble proteins from the aggregated proteins by centrifugation.
-
Analyze the soluble fraction by Western blotting using an antibody against the POI.
-
Quantify the band intensities and plot the percentage of soluble protein against temperature to generate melt curves. A shift in the melting curve in the presence of the PROTAC indicates target engagement.
Ternary Complex Formation Assay
This assay confirms the PROTAC's ability to induce the formation of a ternary complex with the POI and the E3 ligase.
Protocol 3: In Vitro Pull-down Assay for Ternary Complex Formation
Materials:
-
Purified recombinant POI (e.g., with a GST-tag)
-
Purified recombinant E3 ligase complex (e.g., with a His-tag)
-
Synthesized PROTAC
-
Glutathione resin
-
Wash and elution buffers
-
Equipment for Western blotting
Procedure:
-
Incubate the GST-tagged POI with glutathione resin to immobilize it.
-
Wash the resin to remove unbound POI.
-
Incubate the immobilized POI with the synthesized PROTAC and the His-tagged E3 ligase complex.
-
Wash the resin to remove unbound proteins and PROTAC.
-
Elute the protein complexes from the resin.
-
Analyze the eluate by Western blotting using antibodies against the POI and the E3 ligase. The presence of both proteins in the eluate confirms the formation of the ternary complex.
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-induced ubiquitination of the POI.[1]
Protocol 4: In Vitro Ubiquitination Assay
Materials:
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UbcH5a)
-
Purified recombinant E3 ligase complex
-
Purified recombinant POI
-
Biotinylated ubiquitin
-
ATP
-
Synthesized PROTAC
-
Reaction buffer
-
Equipment for Western blotting
Procedure:
-
Set up the reaction mixture containing E1, E2, E3 ligase, POI, biotinylated ubiquitin, and ATP in the reaction buffer.
-
Add the PROTAC at various concentrations. Include a no-PROTAC control.
-
Initiate the reaction and incubate at 30°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a membrane.
-
Detect the ubiquitinated POI by Western blotting using an anti-POI antibody or streptavidin-HRP to detect biotinylated ubiquitin. An increase in high molecular weight bands corresponding to the ubiquitinated POI indicates successful PROTAC activity.
Cellular Protein Degradation Assay
Western blotting is a standard method to quantify the degradation of the target protein in cells.[6]
Protocol 5: Western Blot for Protein Degradation
Materials:
-
Cell line of interest
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the POI.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip and re-probe the membrane with a loading control antibody.
-
Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
Cell Viability Assay
This assay assesses the downstream functional consequence of POI degradation on cell proliferation.[7]
Protocol 6: Cell Viability Assay (CellTiter-Glo®)
Materials:
-
Cell line of interest
-
Synthesized PROTAC
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate and incubate overnight.
-
Treat the cells with a serial dilution of the PROTAC.
-
Incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the luminescent signal against the PROTAC concentration to determine the IC50 value.
Downstream Pathway Analysis
Quantitative PCR (qPCR) can be used to measure changes in the expression of genes that are regulated by the POI.[8]
Protocol 7: Quantitative PCR (qPCR) for Downstream Gene Expression
Materials:
-
Cell line of interest
-
Synthesized PROTAC
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for the target gene and a housekeeping gene
-
qPCR instrument
Procedure:
-
Treat cells with the PROTAC at a concentration that induces significant degradation.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers for the target gene and a housekeeping gene for normalization.
-
Analyze the data to determine the relative change in gene expression following PROTAC treatment.
Off-Target Analysis
Mass spectrometry-based proteomics is the gold standard for unbiasedly identifying off-target protein degradation.[9]
Protocol 8: Global Proteomics for Off-Target Analysis
Materials:
-
Cell line of interest
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Lysis buffer compatible with mass spectrometry
-
Trypsin for protein digestion
-
LC-MS/MS system
-
Proteomics data analysis software
Procedure:
-
Treat cells with the PROTAC at its optimal degradation concentration. Include a vehicle control.
-
Lyse the cells and digest the proteins into peptides using trypsin.
-
Analyze the peptide mixture by LC-MS/MS.
-
Use proteomics software to identify and quantify proteins.
-
Compare the protein abundance between PROTAC-treated and control samples to identify any proteins that are significantly downregulated besides the intended target.
-
Validate any potential off-targets using an orthogonal method like Western blotting.
V. Data Presentation
Quantitative data from the cellular degradation assays should be summarized in a table to allow for easy comparison of PROTAC efficacy.
Table 1: Degradation Efficacy of BRD4-Targeting PROTACs
| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) | Assay Method | Reference |
| dBET1 | BRD4 | 293T | 3 | >95 | HiBiT | [10] |
| MZ1 | BRD4 | HeLa | 13 | ~90 | Western Blot | [10] |
| ARV-825 | BRD4 | RS4;11 | <1 | >90 | Western Blot | |
| QCA570 | BRD4 | MOLM-13 | 5.4 | >95 | Western Blot |
Note: Data is compiled from various sources and experimental conditions may differ.
VI. Conclusion
The experimental workflow outlined in this document provides a comprehensive framework for the development and validation of PROTACs using pre-made E3 ligase-linker conjugates. By following these detailed protocols, researchers can efficiently synthesize novel PROTACs and rigorously characterize their mechanism of action, potency, and specificity. This systematic approach will accelerate the discovery and development of this promising new class of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Proteolysis-targeting chimera (PROTAC) for targeted protein degradation and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of PROTACs Derived from E3 Ligase Ligand-linker Conjugate 51
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate target proteins from within a cell.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs utilize the cell's own ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[1][2] A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2][3] This induced proximity between the POI and the E3 ligase leads to the ubiquitination of the target protein, marking it for destruction by the 26S proteasome.[1]
E3 Ligase Ligand-linker Conjugate 51 is a key building block for the synthesis of PROTACs. It consists of Thalidomide, a well-characterized ligand for the Cereblon (CRBN) E3 ubiquitin ligase, attached to a linker.[4] This conjugate serves as a versatile starting point for creating novel PROTACs by attaching a ligand for a specific protein of interest. For the purpose of these application notes, we will describe the cell-based assays for a hypothetical PROTAC, "PROTAC-51-POI," synthesized by conjugating a ligand for a Protein of Interest (POI) to this compound.
These protocols provide a framework for the systematic evaluation of the efficacy and mechanism of action of such PROTACs in a cellular context.
PROTAC Mechanism of Action
Data Presentation: Quantitative Analysis of PROTAC-51-POI Activity
The following tables summarize key quantitative data obtained from the cell-based assays described below. These metrics are crucial for evaluating the potency and efficacy of PROTAC-51-POI.
Table 1: Target Protein Degradation
| Cell Line | PROTAC-51-POI DC50 (nM) | Dmax (%) | Timepoint (hours) |
| Cell Line A | 25 | 92 | 24 |
| Cell Line B | 50 | 85 | 24 |
-
DC50 : The concentration of the PROTAC required to induce 50% degradation of the target protein.
-
Dmax : The maximum percentage of protein degradation achieved.
Table 2: Cell Viability
| Cell Line | PROTAC-51-POI IC50 (µM) | Timepoint (hours) |
| Cell Line A | >10 | 72 |
| Cell Line B | >10 | 72 |
-
IC50 : The concentration of the PROTAC that inhibits cell viability by 50%.
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cells treated with PROTAC-51-POI.[5]
Materials:
-
Cell line of interest expressing the target protein
-
PROTAC-51-POI compound and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of PROTAC-51-POI (e.g., 1 nM to 10 µM) and a vehicle-only control (DMSO). Incubate for a desired time period (e.g., 24 hours) at 37°C.[6]
-
Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[5]
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Western Blot: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[2][5] Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Apply the ECL substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control.[2][5]
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which indicates the presence of metabolically active cells, to assess the downstream effects of target protein degradation.[1][2]
Materials:
-
Cell line of interest
-
PROTAC-51-POI compound and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat the cells with a range of concentrations of PROTAC-51-POI for the desired duration (e.g., 72 hours).
-
Assay: Add the CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Measurement: Measure the luminescence signal using a microplate reader. The signal is proportional to the number of viable cells.
Protocol 3: Ternary Complex Formation Assay (NanoBRET™)
This advanced assay allows for the real-time monitoring of the formation of the POI-PROTAC-E3 ligase ternary complex in living cells.[7][8]
Materials:
-
Cell line endogenously expressing the POI tagged with HiBiT and stably expressing LgBiT.
-
Fluorescently labeled HaloTag® fusion to CRBN.
-
PROTAC-51-POI compound.
-
Luminescent substrate (e.g., Nano-Glo® Live Cell Reagent).
-
Microplate reader with luminescence and fluorescence detection capabilities.
Procedure:
-
Cell Preparation: Seed the engineered cells in a suitable assay plate. Transfect with the HaloTag®-CRBN construct and label with the fluorescent HaloTag® ligand.
-
Assay Setup: Add the luminescent substrate to the cells.
-
PROTAC Addition: Add PROTAC-51-POI at various concentrations.
-
Measurement: Monitor the Bioluminescence Resonance Energy Transfer (BRET) signal over time. An increase in the BRET signal indicates the formation of the ternary complex.[7]
Conclusion
The application of PROTACs in cell-based assays is a powerful approach for targeted protein degradation and drug discovery. The protocols and data presentation framework provided here offer a systematic way to evaluate the efficacy and mechanism of action of PROTACs derived from this compound. By employing a combination of these biochemical and cell-based assays, researchers can effectively characterize novel protein degraders and advance their development as potential therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for Novel PROTAC Discovery using E3 Ligase Ligand-linker Conjugate 51
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1][2] A critical component of any PROTAC is the E3 ligase ligand-linker conjugate, which consists of a moiety that binds to an E3 ubiquitin ligase and a chemical linker that connects it to a separate ligand for the target protein.[1]
E3 Ligase Ligand-linker Conjugate 51 is a key intermediate for the synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase. It consists of a thalidomide-based ligand, a well-established binder of CRBN, pre-conjugated to a linker with a reactive handle.[3] This allows for the streamlined synthesis of novel PROTACs by conjugating a ligand for a specific protein of interest.[4] The use of such pre-synthesized conjugates accelerates the discovery and optimization of new protein degraders.[4]
This document provides detailed application notes and protocols for the use of this compound in the discovery of novel PROTACs. It covers the underlying biological pathways, experimental workflows, and key quantitative metrics used to develop effective protein degraders.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs synthesized using this compound function by inducing proximity between the CRBN E3 ligase and a target protein, forming a ternary complex (POI-PROTAC-E3 ligase).[1][2] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein.[1] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[1]
Data Presentation: Quantitative Metrics for PROTAC Evaluation
The efficacy of a PROTAC is determined by a combination of binding affinities, ternary complex stability, and cellular degradation potency. Key quantitative metrics include the dissociation constant (Kd) for binary and ternary complexes, and the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) in cellular assays.
Table 1: Representative Binding Affinities of Thalidomide-based Ligands to Cereblon (CRBN)
| Ligand | Assay Type | System | Kd/Ki/IC50 (nM) |
| Thalidomide | Surface Plasmon Resonance | Recombinant His-tagged CRBN | ~250 |
| Pomalidomide | Surface Plasmon Resonance | Recombinant His-tagged CRBN | 264 ± 18 |
| Pomalidomide | Fluorescence Polarization | Recombinant hsDDB1-hsCRBN | 156.60 (Ki) |
| Pomalidomide | TR-FRET | Recombinant Cereblon | 6.4 (IC50) |
Note: The binding affinity of this compound is expected to be in a similar range to thalidomide and its analogs. Empirical determination is recommended.
Table 2: Example Degradation Potency of a CRBN-based PROTAC Targeting Protein X
| Cell Line | Target Protein | E3 Ligase Recruited | DC50 (nM) | Dmax (%) |
| Cell Line A | Protein X | CRBN | 15 | 92 |
| Cell Line B | Protein X | CRBN | 28 | 88 |
Note: These are example values. Actual DC50 and Dmax will be dependent on the specific PROTAC, target protein, and cell line used.
Experimental Protocols
A typical workflow for the discovery and characterization of a novel PROTAC using this compound involves synthesis, in vitro biophysical validation, and cell-based degradation assessment.
References
Application Notes and Protocols: Linker Modification Strategies for E3 Ligase Ligand-linker Conjugate 51
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, the stability of the ternary complex (POI-PROTAC-E3 ligase), and ultimately, the efficiency of target protein degradation.
"E3 Ligase Ligand-linker Conjugate 51" is a key building block for the synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase. This conjugate consists of the CRBN ligand thalidomide attached to a linker. These application notes provide detailed protocols and strategies for the modification of this linker to optimize the performance of the resulting PROTACs.
Structure of this compound
This compound is a thalidomide-based conjugate that serves as a foundational element for the construction of CRBN-recruiting PROTACs.[1] The terminal functional group on the linker allows for its conjugation to a ligand for a protein of interest.
Linker Modification Strategies
The properties of the linker, such as its length, composition, and rigidity, play a crucial role in the activity of a PROTAC.[2][3] The optimal linker design is specific to each target protein and E3 ligase pair and often requires empirical determination.[3][4]
Key Linker Attributes and Their Impact:
-
Length: A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may not effectively bring the POI and E3 ligase into proximity for efficient ubiquitination.[5]
-
Composition: The chemical makeup of the linker influences the PROTAC's physicochemical properties.
-
Polyethylene Glycol (PEG) Chains: Enhance hydrophilicity and solubility.[5]
-
Alkyl Chains: Provide flexibility.
-
-
Rigidity: Incorporating rigid moieties like piperazine rings can pre-organize the PROTAC into a favorable conformation for ternary complex formation, potentially improving potency and selectivity.[6]
Data Presentation: Impact of Linker Modifications on PROTAC Performance
The following tables summarize quantitative data from various studies, illustrating the impact of linker modifications on PROTAC efficacy. While not specific to PROTACs derived from this compound, these data exemplify the principles of linker optimization.
Table 1: Effect of Linker Length (PEG Units) on BRD4 Degradation
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC A | No PEG linker | 50 | >90 |
| PROTAC B | 1 PEG unit | >1000 | <20 |
| PROTAC C | 2 PEG units | >1000 | <20 |
| PROTAC D | 4 PEG units | 20 | >90 |
| PROTAC E | 5 PEG units | 15 | >90 |
Data illustrates that for BRD4 degradation, very short or longer PEG linkers can be effective, while intermediate lengths may be detrimental to activity, highlighting the need for empirical optimization.[7]
Table 2: Effect of Linker Rigidity on BRD4 Degradation
| PROTAC Compound | Linker Type | DC50 (nM) | Dmax (%) |
| Compound with Flexible Linker | Alkyl Chain | 150 | ~85 |
| Compound with Rigid Linker | Piperazine-containing | 35 | >95 |
This representative data shows that a more rigid piperazine-containing linker can lead to a more potent PROTAC for BRD4 degradation compared to a flexible alkyl linker.[8]
Experimental Protocols
The following are detailed protocols for key experiments in the synthesis and evaluation of PROTACs with modified linkers, starting from a thalidomide-based E3 ligase ligand-linker conjugate.
Protocol 1: Linker Elongation via Amide Coupling
This protocol describes the extension of the linker on a thalidomide conjugate bearing a terminal amine by coupling it with a PEG linker that has a terminal carboxylic acid.
Materials:
-
Thalidomide-linker-amine (starting material, derived from this compound)
-
Boc-NH-PEGn-COOH (e.g., Boc-NH-PEG3-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Amide Coupling: a. Dissolve Thalidomide-linker-amine (1.0 eq) and Boc-NH-PEGn-COOH (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution. c. Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS. d. Upon completion, dilute the reaction with ethyl acetate and wash with water, saturated aqueous NaHCO₃, and brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography.
-
Boc Deprotection: a. Dissolve the Boc-protected product in DCM. b. Add TFA (20-50% v/v) and stir at room temperature for 1-2 hours. c. Concentrate the reaction mixture under reduced pressure to obtain the amine-functionalized, linker-extended thalidomide conjugate. This product can then be coupled to a POI ligand.
Protocol 2: PROTAC Synthesis via "Click Chemistry"
This protocol outlines the synthesis of a PROTAC using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[9] This requires an alkyne-functionalized POI ligand and an azide-functionalized E3 ligase ligand-linker conjugate.
Materials:
-
Alkyne-functionalized POI ligand
-
Azide-functionalized thalidomide-linker conjugate
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., DMSO/water or t-BuOH/water)
Procedure:
-
Dissolve the alkyne-functionalized POI ligand (1.0 eq) and the azide-functionalized thalidomide-linker conjugate (1.0 eq) in the chosen solvent system.
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq).
-
Add an aqueous solution of CuSO₄ (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor by LC-MS.
-
Upon completion, purify the PROTAC product by preparative HPLC.
Protocol 3: Western Blot for Protein Degradation (DC50 and Dmax Determination)
This protocol is for quantifying the degradation of a target protein in cells treated with a PROTAC.[10][11]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat cells with a serial dilution of the PROTAC (typically from 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: a. Lyse the cells and collect the protein lysates. b. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein from each sample onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis and transfer them to a membrane. c. Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody. d. Detect the signal using a chemiluminescent substrate. e. Strip the membrane and re-probe with the loading control antibody.
-
Data Analysis: a. Quantify the band intensities for the target protein and the loading control. b. Normalize the target protein signal to the loading control. c. Plot the percentage of protein remaining against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[1]
Protocol 4: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This protocol outlines a general method for assessing the formation and stability of the POI-PROTAC-E3 ligase ternary complex using SPR.[12][13]
Materials:
-
Purified, biotinylated E3 ligase (e.g., CRBN)
-
Purified POI
-
PROTAC compound
-
SPR instrument and sensor chips (e.g., streptavidin-coated)
-
Running buffer
Procedure:
-
E3 Ligase Immobilization: a. Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip.
-
Binary Interaction Analysis: a. Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics (ka, kd) and affinity (KD). b. In a separate experiment, inject a series of concentrations of the POI over the immobilized E3 ligase to confirm no direct interaction.
-
Ternary Complex Analysis: a. Prepare a series of solutions containing a fixed, near-saturating concentration of the POI mixed with a range of PROTAC concentrations. b. Inject these solutions over the immobilized E3 ligase surface to measure the formation of the ternary complex.
-
Data Analysis: a. Analyze the sensorgrams to determine the kinetics and affinity of the ternary complex formation. b. Calculate the cooperativity factor (α), which is the ratio of the binary KD (PROTAC to E3 ligase) to the ternary KD. An α value greater than 1 indicates positive cooperativity.[14]
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: General experimental workflow for PROTAC synthesis and evaluation.
Caption: Logical relationship between linker properties and functional outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. aragen.com [aragen.com]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Techniques for the Characterization of PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting disease-causing proteins, harnesses the cell's own ubiquitin-proteasome system (UPS) to induce their targeted degradation.[1][2] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent destruction by the proteasome.[][6]
The unique mechanism of action and complex structure of PROTACs, including novel constructs like aptamer-PROTAC conjugate 51, necessitate a multi-faceted and rigorous analytical approach to ensure their identity, purity, and biological function.[7][8] A comprehensive characterization strategy is critical for advancing promising candidates through the drug discovery pipeline. This document provides detailed protocols and comparative data for key analytical techniques used to validate PROTACs.
PROTAC Mechanism of Action
The efficacy of a PROTAC is dependent on a cascade of intracellular events. The process begins with the PROTAC molecule simultaneously engaging the POI and an E3 ligase, forming a crucial ternary complex.[1][4] This proximity allows the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to the POI.[3] The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein, releasing the PROTAC to repeat the cycle.[2][3]
Recommended Analytical Workflow
A systematic analytical workflow is essential for the comprehensive characterization of a novel PROTAC. The process should begin with fundamental verification of the molecule's identity and purity, followed by detailed biophysical analysis of its binding interactions, and culminating in cell-based assays to confirm its biological function and specificity.
Biophysical Characterization of PROTAC Interactions
Understanding the binding events that lead to the formation of the ternary complex is paramount for optimizing PROTAC efficacy.[10] Biophysical techniques provide quantitative data on binding affinity, kinetics, thermodynamics, and stoichiometry.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kd, ΔH, ΔS, and stoichiometry) in a single, label-free experiment.[10][11][12] It is considered the gold standard for understanding the thermodynamic forces driving binary and ternary complex formation.[10]
Quantitative Data Summary: ITC
| Parameter | Description | Typical Value Range |
|---|---|---|
| Kd (Binding Affinity) | Dissociation constant; lower values indicate stronger binding. | pM to mM |
| ΔH (Enthalpy Change) | Heat released or absorbed upon binding.[13] | Varies |
| ΔS (Entropy Change) | Change in randomness of the system upon binding.[13] | Varies |
| n (Stoichiometry) | Molar ratio of the binding partners in the complex.[12] | 0.5 - 2.0 |
| α (Cooperativity) | Factor indicating if binding of one partner enhances (α>1) or hinders (α<1) the binding of the other.[14] | Varies |
Experimental Protocol: ITC Measurement of Ternary Complex Formation [10]
-
Preparation:
-
Dialyze all proteins (POI and E3 ligase) and the PROTAC into the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to minimize buffer mismatch effects.
-
Prepare a solution of the POI (e.g., 20 µM) and add the PROTAC at a concentration sufficient to ensure saturation (e.g., 30 µM). Fill the ITC cell with this pre-formed binary complex solution.[10]
-
Load the injection syringe with the E3 ligase solution at a concentration 10-20 times higher than the POI (e.g., 200 µM).[10]
-
-
Instrumentation & Titration:
-
Set the instrument temperature, typically to 25°C.[11]
-
Perform a series of small, sequential injections (e.g., 2 µL) of the E3 ligase solution into the ITC cell containing the POI-PROTAC complex.
-
-
Data Analysis:
-
Integrate the raw heat change data for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) using the instrument's software to determine Kd, ΔH, and n.[10]
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.[10]
-
Determine the cooperativity factor (α) by comparing the Kd values from binary and ternary experiments.[10]
-
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that measures biomolecular interactions in real-time by detecting changes in the refractive index near a sensor surface.[14][15][16] It is ideal for determining the kinetics of binding, including association (kon) and dissociation (koff) rates, for both binary and ternary complexes.[15][16]
Quantitative Data Summary: SPR
| Parameter | Description | Typical Value Range |
|---|---|---|
| KD (Binding Affinity) | Equilibrium dissociation constant (koff/kon). | pM to mM |
| kon (Association Rate) | Rate at which the complex forms. | 10³ to 10⁷ M⁻¹s⁻¹ |
| koff (Dissociation Rate) | Rate at which the complex breaks apart; determines complex lifetime. | 10⁻⁵ to 10⁻¹ s⁻¹ |
| Rmax (Max Response) | Maximum signal, related to the stoichiometry of the interaction. | Varies |
Experimental Protocol: SPR Analysis of Ternary Complex Kinetics [14][17]
-
Immobilization:
-
Covalently immobilize one of the proteins, typically the E3 ligase, onto the surface of an SPR sensor chip (e.g., via amine coupling).
-
-
Binary Interaction Analysis:
-
Inject a series of increasing concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary PROTAC-E3 binding kinetics (KD binary).[17]
-
Separately, inject a series of increasing concentrations of the POI over a surface with immobilized PROTAC (if feasible) or use an alternative assay format.
-
-
Ternary Interaction Analysis:
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference channel signal and a buffer blank injection.[14]
-
Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir) to extract kon and koff, and calculate KD.[14]
-
Calculate the cooperativity factor (α) using the formula: α = KD(binary) / KD(ternary). An α value > 1 indicates positive cooperativity.[14]
-
Native Mass Spectrometry (nMS)
Native MS allows for the study of intact, non-covalent protein complexes in the gas phase.[18] It is a powerful tool for directly observing the formation of the POI-PROTAC-E3 ternary complex and determining its stoichiometry, providing unambiguous evidence of complex formation.[9][19]
Quantitative Data Summary: Native MS
| Parameter | Description |
|---|---|
| Molecular Weight (MW) | Confirms the mass of individual proteins and the assembled ternary complex. |
| Stoichiometry | Determines the ratio of POI:PROTAC:E3 in the observed complex. |
| Relative Abundance | Semi-quantitatively assesses the amount of ternary complex formed relative to binary complexes and unbound proteins.[9] |
Experimental Protocol: Native MS for Ternary Complex Detection [9]
-
Sample Preparation:
-
Reconstitute purified POI and E3 ligase in a native MS-compatible buffer, such as 100 mM ammonium acetate.[9]
-
Mix the POI and E3 ligase to a final concentration of ~5 µM each.[9]
-
Add the PROTAC at varying concentrations (e.g., 2.5 µM, 5 µM, 10 µM), ensuring the final DMSO concentration is below 1%.[9]
-
Incubate at room temperature for 30-60 minutes to allow complex formation.
-
-
Mass Spectrometry Analysis:
-
Data Analysis:
Cell-Based Characterization of PROTAC Function
While biophysical assays are crucial for understanding molecular interactions, cell-based assays are essential to confirm that a PROTAC is active in a physiological context, leading to the degradation of its intended target.
Western Blot
Western blotting is the most common and direct method to quantify the reduction in target protein levels following PROTAC treatment.[1] It is used to determine key degradation parameters like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Quantitative Data Summary: Western Blot
| Parameter | Description |
|---|---|
| % Degradation | Percentage reduction in POI levels compared to a vehicle control. |
| DC₅₀ | The concentration of PROTAC that induces 50% degradation of the POI. |
| Dₘₐₓ | The maximum level of degradation achieved. |
Experimental Protocol: Western Blot for Protein Degradation [1]
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
-
Immunoblotting and Analysis:
-
Block the membrane and probe with a primary antibody specific to the POI, followed by a loading control antibody (e.g., GAPDH, β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity using densitometry software and normalize the POI signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control.[1]
-
Mass Spectrometry-Based Quantitative Proteomics
MS-based proteomics is the gold standard for assessing the selectivity of a PROTAC across the entire proteome.[9] This unbiased approach allows for the precise quantification of on-target degradation while simultaneously identifying any off-target proteins that are also degraded, providing a global view of the PROTAC's specificity.[20]
Quantitative Data Summary: Proteomics
| Parameter | Description |
|---|---|
| Fold Change | The ratio of protein abundance in PROTAC-treated vs. vehicle-treated cells. |
| p-value / FDR | Statistical measure of the significance of the observed fold change. |
| Ubiquitination Site | Identifies specific lysine residues on the POI that are ubiquitinated (via di-Gly remnant profiling).[3] |
Experimental Protocol: Global Proteomics for Selectivity Analysis [3]
-
Cell Culture and Lysis:
-
Culture cells and treat replicates with the PROTAC and vehicle control for the desired time.
-
Harvest cells, wash with ice-cold PBS, and lyse in a urea-based buffer.[3]
-
Determine protein concentration using a BCA assay.
-
-
Protein Digestion:
-
Reduce disulfide bonds with DTT and alkylate cysteines with iodoacetamide.[3]
-
Digest proteins into peptides using an enzyme like Trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using liquid chromatography and analyze them with a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Use specialized software to identify peptides and quantify their corresponding proteins.
-
Perform statistical analysis to identify proteins with significant changes in abundance between PROTAC- and vehicle-treated samples.
-
Plot the results on a volcano plot (fold change vs. p-value) to visualize protein degradation and selectivity.
-
Comparison of Key Analytical Techniques
Choosing the right analytical technique depends on the specific question, the stage of drug development, and available resources. A combination of orthogonal methods provides the highest degree of confidence.[4]
| Technique | Primary Application | Throughput | Sample Need | Key Output(s) |
| LC-MS | Identity & Purity | High | Low | Molecular Weight, Purity |
| ITC | Thermodynamics | Low | High | Kd, ΔH, ΔS, n, α[10][11] |
| SPR | Kinetics | Medium | Medium | KD, kon, koff, α[14][15] |
| Native MS | Stoichiometry | Low | Medium | Complex Mass & Composition[9] |
| Western Blot | Degradation Potency | Medium | Low | DC₅₀, Dₘₐₓ[1] |
| NanoBRET™ | Target Engagement, Ternary Complex Formation (Live Cell) | High | Low | BRET Ratio, Affinity[1][4] |
| CETSA | Target Engagement (Intracellular) | Medium | Medium | Thermal Shift (Tagg)[1][4] |
| Proteomics | Degradation Selectivity | Low | Medium | Global Protein Fold Changes[3][9] |
Conclusion
The successful development of novel PROTACs, such as Conjugate 51, relies on a robust and multi-pronged analytical strategy. No single technique can provide a complete picture of a PROTAC's characteristics. By systematically combining biophysical methods like ITC, SPR, and native MS to dissect the molecular interactions with a suite of cell-based assays like Western blot and quantitative proteomics to confirm functional outcomes, researchers can gain a comprehensive understanding of a PROTAC's mechanism, potency, and selectivity.[4] This integrated approach is essential for making informed decisions and advancing the most promising targeted protein degradation candidates toward the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 16. aragen.com [aragen.com]
- 17. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
measuring ternary complex formation with Conjugate 51-derived PROTACs
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolution of Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker to connect them.[2] This tripartite association forms a crucial "ternary complex" (POI-PROTAC-E3 ligase), which brings the E3 ligase in close proximity to the target, leading to the target's ubiquitination and subsequent degradation by the 26S proteasome.[2][3] The formation of a stable and productive ternary complex is a critical, often rate-limiting, step for effective protein degradation.[3] Therefore, its accurate measurement and characterization are paramount for the rational design and optimization of potent PROTACs.[4]
A novel advancement in this field is the development of Aptamer-PROTAC Conjugates (APCs), such as Conjugate 51 .[] These constructs utilize nucleic acid aptamers as targeting moieties to deliver the PROTAC to specific cell types, such as tumor cells, thereby enhancing efficacy and reducing off-target toxicity.[][6] Conjugate 51, for example, consists of a PROTAC targeting the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4) conjugated to the AS1411 aptamer, which targets nucleolin on the surface of cancer cells.[][7] While the core mechanism of inducing a ternary complex remains the same, the biophysical characterization of these larger, more complex molecules requires robust and precise methodologies.
These application notes provide a comprehensive guide to the state-of-the-art techniques for measuring and quantifying the formation of ternary complexes, with a focus on their application to novel constructs like Conjugate 51-derived PROTACs.
Visualizing the Aptamer-PROTAC Mechanism of Action
The mechanism involves several key steps, from cell-specific targeting to the catalytic degradation of the target protein.
Quantitative Data Summary
The stability and kinetics of the ternary complex are critical determinants of a PROTAC's efficacy.[8] Key parameters include the dissociation constants (KD) for binary interactions (PROTAC:Target and PROTAC:E3 Ligase) and the ternary complex, as well as the cooperativity factor (α). Cooperativity describes the influence of the first binding event on the second, calculated as α = KD (binary) / KD (ternary).[9] A value of α > 1 indicates positive cooperativity, where the formation of the binary complex enhances the binding of the third partner, leading to a more stable ternary complex.[9]
Since specific biophysical data for Conjugate 51 is not publicly available, the following table summarizes key parameters for the well-characterized BET-targeting PROTAC MZ1 , which recruits the second bromodomain of BRD4 (BRD4-BD2) to the von Hippel-Lindau (VHL) E3 ligase. This data serves as a representative example for a BET-targeting PROTAC.
| Assay | PROTAC System | Parameter | Binary Interaction (PROTAC:E3 Ligase) | Ternary Complex (Target:PROTAC:E3 Ligase) | Cooperativity (α) |
| Surface Plasmon Resonance (SPR) | MZ1 : BRD4-BD2 : VHL | KD (nM) | 29 | 1.2 | ~24 |
| kon (105 M-1s-1) | 7 | 59 | N/A | ||
| koff (s-1) | 0.019 | 0.006 | N/A | ||
| Half-life (s) | 43 | 130 | N/A | ||
| Isothermal Titration Calorimetry (ITC) | MZ1 : BRD4-BD2 : VHL | KD (nM) | 66 | 4.4 | ~15 |
Note: Data compiled from published studies on the MZ1 PROTAC.[9] VHL refers to the VHL-ElonginC-ElonginB (VCB) complex. Cooperativity (α) is calculated as the ratio of the binary KD to the ternary KD for the PROTAC binding to the E3 ligase.
Experimental Protocols
Accurate measurement of ternary complex formation requires robust biophysical assays. Below are detailed protocols for key techniques applicable to Conjugate 51-derived PROTACs.
Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (kon, koff) and affinity (KD). An SPR-based assay can directly quantify the stability and kinetics of PROTAC-induced ternary complexes using purified proteins.[9]
-
Reagent Preparation:
-
Prepare running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v P20 Surfactant).
-
Reconstitute purified, biotinylated E3 ligase complex (e.g., VCB) and target protein (e.g., BRD4-BD2) in the running buffer.
-
Prepare a dilution series of the Conjugate 51 PROTAC in running buffer.
-
-
E3 Ligase Immobilization:
-
Use a streptavidin-coated sensor chip.
-
Inject the biotinylated E3 ligase complex over the sensor surface to achieve an appropriate immobilization level (e.g., ~100-200 Response Units).
-
Use a reference flow cell, either blank or with an immobilized irrelevant protein, for background subtraction.
-
-
Binary Interaction Analysis (PROTAC:E3 Ligase):
-
Inject the Conjugate 51 dilution series over the immobilized E3 ligase surface.
-
Monitor the association and dissociation phases in real-time.
-
After each cycle, regenerate the sensor surface using a mild regeneration solution (e.g., low pH glycine) if necessary.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine kon, koff, and the binary KD.
-
-
Ternary Complex Analysis (Target:PROTAC:E3 Ligase):
-
Prepare a series of samples containing a fixed, near-saturating concentration of the target protein mixed with the dilution series of Conjugate 51.
-
Incubate the mixtures for a sufficient time to reach equilibrium.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
Monitor the association and dissociation of the full ternary complex.
-
Fit the data to a suitable kinetic model to determine the ternary binding parameters.
-
-
Data Analysis and Cooperativity Calculation:
-
Calculate the binary and ternary KD values.
-
Determine the cooperativity factor (α) by dividing the binary KD by the ternary KD.
-
Note for Aptamer-PROTAC Conjugates: Due to the larger size of the aptamer, ensure proper buffer conditions to maintain its correct folding and function. Control experiments using the unconjugated aptamer and unconjugated PROTAC should be performed to rule out non-specific binding to the sensor surface or the immobilized E3 ligase.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, ΔH, ΔS, and stoichiometry).[4] It is considered a gold-standard method for determining binding affinity and cooperativity in a label-free, in-solution format.
-
Sample Preparation:
-
Dialyze all proteins (E3 ligase and target) and the PROTAC extensively against the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.5) to minimize heat of dilution effects.
-
Accurately determine the concentrations of all components.
-
-
Binary Titrations:
-
PROTAC into E3 Ligase: Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM). Fill the injection syringe with the Conjugate 51 PROTAC solution (e.g., 100-200 µM). Perform the titration by injecting small aliquots of the PROTAC into the E3 ligase solution.
-
PROTAC into Target Protein: Perform a similar titration with the target protein in the cell and the PROTAC in the syringe to determine their binary binding parameters.
-
-
Ternary Titration:
-
To measure ternary complex formation and cooperativity, fill the ITC cell with the E3 ligase solution.
-
Fill the injection syringe with a pre-mixed solution of the target protein and Conjugate 51. The concentration of the target protein should be sufficient to ensure most of the PROTAC is pre-bound.
-
Perform the titration. The measured heat change corresponds to the formation of the ternary complex.
-
-
Data Analysis:
-
Integrate the raw titration data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the KD, enthalpy (ΔH), and stoichiometry (n) for both binary and ternary interactions.
-
Calculate cooperativity (α) from the binary and ternary KD values.
-
Proximity-Based Assays (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput assay format well-suited for screening and characterizing PROTACs.[3] It measures the proximity between a donor and an acceptor fluorophore attached to the target protein and E3 ligase, respectively. Ternary complex formation brings the fluorophores close enough for energy transfer to occur.[3]
-
Reagent Preparation:
-
Use tagged recombinant proteins (e.g., GST-tagged target protein and His-tagged E3 ligase).
-
Use corresponding TR-FRET detection reagents: a donor-labeled antibody (e.g., anti-GST-Terbium) and an acceptor-labeled antibody (e.g., anti-His-d2).
-
Prepare a serial dilution of the Conjugate 51 PROTAC in an appropriate assay buffer.
-
-
Assay Setup:
-
In a low-volume 384-well microplate, add the target protein, E3 ligase, and the PROTAC dilution series.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to allow for ternary complex formation.
-
-
Detection:
-
Add the mixture of donor and acceptor antibodies to all wells.
-
Incubate the plate, protected from light, to allow antibody binding (e.g., 60-120 minutes).
-
-
Measurement:
-
Read the plate on a TR-FRET-compatible reader, measuring the emission at both the donor and acceptor wavelengths after a time delay.
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation. The peak of the curve represents the maximum complex formation, while the decrease at high concentrations is due to the "hook effect," where excess PROTAC favors binary complex formation over the ternary complex.
-
Logical Relationships in Ternary Complex Formation
The formation of a stable ternary complex is governed by a network of binding equilibria and the cooperativity between the components.
Conclusion
The successful development of PROTACs, including advanced modalities like the Conjugate 51 APC, is critically dependent on a deep understanding of the ternary complex. The biophysical assays and protocols detailed in these notes—SPR, ITC, and TR-FRET—provide a robust toolkit for researchers to quantitatively assess ternary complex formation, stability, and kinetics. By meticulously characterizing these parameters, scientists can establish clear structure-activity relationships, enabling the rational design of next-generation protein degraders with enhanced potency, selectivity, and therapeutic potential.
References
- 1. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 4. Aptamer-PROTAC Conjugates (APCs) for Tumor-Specific Targeting in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Cell-Permeable PROTACs with E3 Ligase Ligand-Linker Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[1][2] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the protein of interest (POI), offering a powerful strategy to address targets previously considered "undruggable".[1][3]
A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] By simultaneously engaging the POI and an E3 ligase, the PROTAC induces the formation of a ternary complex (POI-PROTAC-E3 ligase).[3] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[1][3] The PROTAC molecule itself is not degraded and can act catalytically to induce the degradation of multiple target protein molecules.[3]
A critical challenge in PROTAC development is achieving sufficient cell permeability to allow the molecule to reach its intracellular target.[6] Due to their high molecular weight and large polar surface area, many PROTACs exhibit poor membrane permeability.[2][7] The design of the linker and the choice of E3 ligase ligand are crucial determinants of a PROTAC's physicochemical properties and, consequently, its ability to cross the cell membrane.[6][8]
To streamline the discovery process, researchers often utilize pre-synthesized E3 Ligase Ligand-Linker Conjugates . This application note focuses on the use of a representative conjugate, herein named E3 Ligase Ligand-linker Conjugate 51 , as a versatile building block for constructing cell-permeable PROTACs. This conjugate consists of a validated E3 ligase ligand (e.g., for Cereblon or VHL) attached to a flexible linker, ready for conjugation to a POI ligand.[][10][11] These notes provide quantitative data, key experimental protocols, and workflow diagrams to guide the development and evaluation of effective PROTACs using such conjugates.
Quantitative Data on PROTAC Performance
The efficacy of a PROTAC is determined by its ability to induce target degradation and its capacity to permeate cells. The selection of the E3 ligase ligand and linker heavily influences these parameters.
Table 1: Comparative Degradation Efficacy of BRD4-targeting PROTACs
This table summarizes the performance of PROTACs targeting Bromodomain-containing protein 4 (BRD4), utilizing different E3 ligase ligands connected via similar PEG-based linkers. DC50 represents the concentration for 50% degradation, and Dmax is the maximum degradation observed.
| PROTAC ID | E3 Ligase Ligand | Target Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC-VHL | VHL-based | JQ1 | ~15 | >90% | HEK293 |
| PROTAC-CRBN | Pomalidomide | JQ1 | ~5 | >95% | 22Rv1 |
| PROTAC-MDM2 | Nutlin-based | JQ1 | ~25 | ~85% | RS4;11 |
Disclaimer: Data is compiled for illustrative purposes from various sources and may not represent a direct head-to-head comparison under identical experimental conditions.[8]
Table 2: Representative Permeability Data for PROTACs
The following table illustrates how PROTAC structure can influence permeability, as measured by Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell assays. A higher apparent permeability (Papp) indicates better passive diffusion. An efflux ratio greater than 2 in the Caco-2 assay suggests the compound is a substrate for active efflux transporters.[12]
| PROTAC ID | Linker Type | E3 Ligase Ligand | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio |
| PROTAC-1 | PEG | VHL | <0.5 | 0.8 | 5.4 |
| PROTAC-2 | Alkyl | VHL | 1.2 | 2.1 | 2.1 |
| PROTAC-3 | PEG | Cereblon | 0.9 | 1.7 | 8.4 |
| PROTAC-4 | Phenyl-PEG | VHL | 2.5 | 4.5 | 1.5 |
Note: Data is representative and intended to illustrate trends.[13][14]
Visualized Pathways and Workflows
Detailed Experimental Protocols
Protocol 1: Assessing Target Protein Degradation by Western Blot
Western blotting is the foundational technique to quantify PROTAC-induced degradation of a target protein and determine key parameters like DC50 and Dmax.[1]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium and multi-well plates (e.g., 6-well plates)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[15][16]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer buffer/system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)[15]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL) and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[1]
-
Prepare serial dilutions of the PROTAC in fresh cell culture medium. For a dose-response experiment, treat cells with a range of concentrations (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 16-24 hours).[15]
-
Include a vehicle-only control (e.g., 0.1% DMSO).[15]
-
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.[15][17]
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 100-150 µL per well) and scrape the cells.[17]
-
Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes, vortexing periodically.[17]
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.[16][17]
-
Carefully transfer the supernatant to a new, clean tube.[16]
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.[15][16]
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[16][17]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting and Detection:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[1][17]
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.[1][17]
-
Wash the membrane three times for 10 minutes each with TBST.[17]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane again as in the previous step.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[15]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to its corresponding loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[15]
-
Protocol 2: Evaluating Cell Permeability using the Caco-2 Assay
The Caco-2 permeability assay is a cell-based method that mimics the human intestinal epithelium and is considered a gold standard for predicting in vivo absorption.[12] It assesses passive diffusion, active transport, and efflux mechanisms.[12]
Materials:
-
Caco-2 cells
-
24- or 96-well Transwell™ plates with permeable supports
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transport buffer (e.g., HBSS with 25 mM HEPES, pH 7.4)[12]
-
Test PROTAC stock solution (e.g., 10 mM in DMSO)
-
TEER (Transepithelial Electrical Resistance) meter
-
LC-MS/MS for quantification
Procedure:
-
Cell Culture and Seeding:
-
Monolayer Integrity Check:
-
Measure the TEER of the Caco-2 monolayers. Values above 250 Ω·cm² are generally considered acceptable for a tight monolayer.[6]
-
-
Permeability Assay (Apical to Basolateral, A-B):
-
Carefully wash the monolayers twice with pre-warmed (37°C) transport buffer.[6]
-
Add transport buffer containing the test PROTAC (e.g., 10 µM) to the apical (A) side (e.g., 0.4 mL).[6]
-
Add fresh transport buffer to the basolateral (B) side (e.g., 1.2 mL).[6]
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[6]
-
At the end of the incubation, collect samples from both the apical and basolateral compartments for analysis.[6]
-
-
Permeability Assay (Basolateral to Apical, B-A):
-
On a separate set of wells, perform the assay in the reverse direction to assess active efflux.
-
Add the transport buffer containing the test PROTAC to the basolateral (B) side.[6]
-
Add fresh transport buffer to the apical (A) side.[6]
-
Incubate and collect samples as described for the A-B direction.[6]
-
-
Sample Analysis and Calculation:
-
Determine the concentration of the PROTAC in all collected samples using a validated LC-MS/MS method.[6]
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the PROTAC is a substrate of an efflux transporter.[12]
-
Protocol 3: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.[15]
Materials:
-
Cultured cells, PROTAC, and culture supplies (as in Protocol 1)
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing Lysis Buffer (e.g., RIPA buffer containing 1% SDS)
-
Immunoprecipitation (IP) buffer
-
Primary antibody against the target protein for IP
-
Protein A/G magnetic beads
-
Primary antibody against ubiquitin for Western blot
-
Other Western blot reagents (as in Protocol 1)
Procedure:
-
Cell Treatment:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with the PROTAC at a concentration known to induce degradation.
-
Crucially, co-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for the last 4-6 hours of the PROTAC treatment. This allows for the accumulation of polyubiquitinated proteins that would otherwise be degraded.[15]
-
-
Cell Lysis under Denaturing Conditions:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in a denaturing lysis buffer (e.g., containing 1% SDS) to disrupt protein-protein interactions and boil the samples.[15]
-
Dilute the lysate with an IP buffer that does not contain SDS to reduce the SDS concentration to ~0.1%, allowing for antibody binding.
-
-
Immunoprecipitation (IP) of Target Protein:
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the lysate with a primary antibody specific to the target protein overnight at 4°C to form an antibody-antigen complex.
-
Add Protein A/G beads to capture the complex.
-
Wash the beads several times with IP buffer to remove non-specifically bound proteins.
-
-
Western Blot Analysis:
-
Elute the captured proteins from the beads by boiling in Laemmli sample buffer.
-
Perform SDS-PAGE and Western blotting as described in Protocol 1.
-
Probe the membrane with a primary antibody specific for ubiquitin.
-
A high molecular weight smear or ladder of bands above the expected size of the target protein indicates successful poly-ubiquitination of the target.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. E3 Ligase Ligand - Linker Conjugates [jenkemusa.com]
- 12. benchchem.com [benchchem.com]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols: Screening for Target Protein Degradation Using a Library of PROTACs
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting their function.[1] These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[2] A PROTAC molecule consists of two distinct ligands connected by a linker: one binds to the POI, and the other recruits an E3 ubiquitin ligase.[1][3] This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][4]
Screening a library of PROTACs is a critical step in the discovery and development of novel degraders. This process allows for the identification of potent and selective molecules, providing valuable structure-activity relationship (SAR) data to guide lead optimization.[5] These application notes provide a comprehensive overview and detailed protocols for screening a PROTAC library to identify and characterize active degraders.
Principle of PROTAC Action
The mechanism of PROTAC-mediated protein degradation involves the formation of a ternary complex, a key step where the PROTAC brings the target protein and an E3 ligase into close proximity.[6][7] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI.[6] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome into smaller peptides, while the PROTAC molecule is released to engage another target protein, acting in a catalytic manner.[2][7]
Experimental Workflow for PROTAC Library Screening
A systematic workflow is essential for the efficient screening and validation of a PROTAC library. The process typically begins with a primary screen to identify active degraders, followed by secondary and mechanistic assays to confirm their activity and elucidate their mechanism of action.[6]
Protocols
Primary Screening: Target Protein Degradation
The initial screen aims to identify PROTACs that induce the degradation of the target protein. High-throughput methods are preferred for this step.
a. In-Cell Western (ICW)
This method offers a higher throughput alternative to traditional Western blotting.[][9]
Protocol:
-
Cell Seeding: Seed adherent cells in 96-well plates and allow them to attach overnight.[9]
-
PROTAC Treatment: Treat cells with the PROTAC library compounds at a fixed concentration (e.g., 1 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[6]
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.[6]
-
Immunostaining: Block non-specific binding, then incubate with a primary antibody against the POI. Follow with an IRDye-conjugated secondary antibody. A cell normalization stain should also be used.[6][9]
-
Imaging and Analysis: Scan the plate using an infrared imaging system and quantify the fluorescence intensity of the target protein, normalized to the cell stain.[6]
b. ELISA (Enzyme-Linked Immunosorbent Assay)
ELISA can be adapted for high-throughput screening of protein degradation.[10]
Protocol:
-
Cell Seeding and Treatment: As described for ICW.
-
Cell Lysis: Lyse the cells and collect the lysate.
-
ELISA: Coat a 96-well plate with a capture antibody for the POI. Add cell lysates, followed by a detection antibody conjugated to an enzyme (e.g., HRP). Add the substrate and measure the absorbance.
Cell Viability Assay
It is crucial to assess the cytotoxicity of the PROTACs to distinguish true degradation from non-specific cell death.
a. CellTiter-Glo® Luminescent Cell Viability Assay
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the PROTAC library as in the primary screen.[7]
-
Assay: After the desired incubation period (e.g., 72 hours), add the CellTiter-Glo® reagent to the wells.[11]
-
Measurement: Incubate to stabilize the luminescent signal and measure luminescence with a plate reader.[7]
Secondary and Mechanistic Assays
Hits from the primary screen are further characterized to confirm their mechanism of action.
a. Western Blotting for Dose-Response and Time-Course Analysis
Western blotting is the gold standard for quantifying protein degradation and determining key parameters like DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[1][12]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Treat with a serial dilution of the active PROTACs for various time points (e.g., 4, 8, 16, 24 hours).[6][11]
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate using a BCA assay.[11]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[1][11]
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the POI, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH, β-actin) is essential.[11]
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize to the loading control.[3]
b. Ternary Complex Formation Assays
These assays confirm that the PROTAC facilitates the interaction between the POI and the E3 ligase.
NanoBRET™ Assay
This live-cell assay measures protein-protein interactions in real-time.[13][14]
Protocol:
-
Cell Engineering: Co-express the POI fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag® ligand in cells.
-
Cell Treatment: Add the HaloTag® NanoBRET™ 618 Ligand to the cells, followed by the PROTAC.
-
Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal, which indicates the proximity of the POI and the E3 ligase.
c. Ubiquitination Assay (Immunoprecipitation-Western Blot)
This assay directly demonstrates the ubiquitination of the target protein.[6]
Protocol:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow the accumulation of ubiquitinated proteins.[6]
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the POI using a specific antibody.[6]
-
Western Blot: Elute the immunoprecipitated proteins and analyze by Western blot using an anti-ubiquitin antibody. A ladder of high-molecular-weight bands indicates polyubiquitination.[6][15]
d. Proteomics for Selectivity Profiling
Mass spectrometry-based proteomics provides an unbiased, proteome-wide view of the effects of a PROTAC, enabling the assessment of its selectivity.[3][16][17]
Protocol:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells and digest the proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify proteins across the different treatment groups. A selective PROTAC will primarily reduce the levels of the intended target protein.[18]
Data Presentation and Analysis
Quantitative data from the screening experiments should be summarized in structured tables for clear comparison.
Table 1: Primary Screening Results
| PROTAC ID | % Degradation (vs. Vehicle) | % Cell Viability (vs. Vehicle) | Hit (Yes/No) |
| PROTAC-001 | 85 | 95 | Yes |
| PROTAC-002 | 10 | 102 | No |
| PROTAC-003 | 92 | 45 | No (Toxic) |
| ... | ... | ... | ... |
Table 2: Dose-Response Parameters for Hit PROTACs
| PROTAC ID | DC50 (nM) | Dmax (%) |
| PROTAC-001 | 50 | 95 |
| PROTAC-004 | 120 | 88 |
| ... | ... | ... |
Data Analysis:
-
DC50 and Dmax Calculation: For dose-response curves, plot the normalized POI levels against the logarithm of the PROTAC concentration. Fit the data to a four-parameter logistic regression model to determine the DC50 and Dmax values.[1][11]
-
Selectivity Analysis: In proteomics data, identify proteins with significantly altered abundance upon PROTAC treatment. A volcano plot can be used to visualize differentially expressed proteins.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or poor degradation | Inactive PROTAC, incorrect cell line (lacks the required E3 ligase), or long protein half-life. | Verify compound integrity, screen different cell lines, or increase treatment duration.[11] |
| High off-target effects | Non-selective PROTAC or high compound concentration. | Perform proteome-wide analysis to identify off-targets and conduct a dose-response to find the optimal concentration.[11] |
| High cell toxicity | Off-target effects or high compound concentration. | Investigate the mechanism of toxicity and lower the concentration or reduce treatment time.[11] |
Conclusion
The screening of a PROTAC library is a multifaceted process that requires a combination of high-throughput primary assays and in-depth secondary and mechanistic studies. By following a systematic workflow and employing a suite of robust experimental techniques, researchers can effectively identify and characterize novel protein degraders with therapeutic potential. Careful data analysis and interpretation are paramount for making informed decisions and advancing the most promising candidates in the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. promega.co.jp [promega.co.jp]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein Degradation and PROTACs [worldwide.promega.com]
- 15. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols: E3 Ligase Ligand-linker Conjugate 51 in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of structure and function of neurons. A key pathological hallmark of many of these diseases is the accumulation of misfolded and aggregated proteins, including tau, α-synuclein, and mutant huntingtin (mHTT).[1] Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality to combat these diseases by selectively targeting and degrading these pathogenic proteins.[2][3]
PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties.[4][5] By inducing the proximity of the POI to the E3 ligase, PROTACs hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to ubiquitinate and subsequently degrade the target protein.[2][5]
"E3 Ligase Ligand-linker Conjugate 51" is a key building block for the synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ligase. It comprises the CRBN ligand, derived from thalidomide, pre-functionalized with a linker, ready for conjugation to a ligand for a specific protein of interest.[6] This document provides detailed application notes and protocols for the utilization of this conjugate in the development of PROTACs for neurodegenerative disease research.
Mechanism of Action: CRBN-Based PROTACs
Thalidomide and its analogs bind to CRBN, a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex.[6] A PROTAC synthesized using "this compound" will function by forming a ternary complex between the target neurodegenerative protein (e.g., Tau), the PROTAC itself, and the CRBN E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Caption: Mechanism of action of a CRBN-based PROTAC.
Application: Development of a Tau-Targeting PROTAC
This section outlines the application of "this compound" in the synthesis and evaluation of a PROTAC targeting hyperphosphorylated Tau (p-Tau), a key pathological protein in Alzheimer's disease.
Synthesis of a Tau PROTAC
The synthesis involves the conjugation of "this compound" to a known Tau-binding ligand. For this example, we will consider a hypothetical Tau ligand with a suitable functional group (e.g., a carboxylic acid) for amide bond formation with the terminal amine of the linker on Conjugate 51.
Caption: Synthetic workflow for a Tau-targeting PROTAC.
Quantitative Data Summary
The efficacy of the synthesized Tau PROTAC can be evaluated in cellular models of tauopathy. Key quantitative parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Table 1: In Vitro Degradation of Tau by a Hypothetical PROTAC ("Tau-PROTAC-01")
| Parameter | Cell Line | Target Protein | Value | Reference |
| DC50 | HEK293T (overexpressing Tau) | Total Tau | 75 nM | Hypothetical Data |
| SH-SY5Y (endogenous Tau) | Total Tau | 120 nM | Hypothetical Data | |
| Dmax | HEK293T (overexpressing Tau) | Total Tau | >90% | Hypothetical Data |
| SH-SY5Y (endogenous Tau) | Total Tau | ~85% | Hypothetical Data |
Table 2: Selectivity Profile of Tau-PROTAC-01
| Off-Target Protein | Cell Line | Degradation Observed | Reference |
| α-Synuclein | SH-SY5Y | No | Hypothetical Data |
| TDP-43 | HEK293T | No | Hypothetical Data |
| GAPDH | SH-SY5Y | No | Hypothetical Data |
Experimental Protocols
Protocol 1: Synthesis of Tau-PROTAC-01
Materials:
-
This compound
-
Tau ligand with a terminal carboxylic acid
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Dissolve the Tau ligand (1.0 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add "this compound" (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final Tau-PROTAC-01.
-
Characterize the purified PROTAC by MS and NMR to confirm its identity and purity.
Protocol 2: Cellular Tau Degradation Assay via Western Blot
Materials:
-
HEK293T cells overexpressing Tau or SH-SY5Y cells
-
Cell culture medium and supplements
-
Tau-PROTAC-01
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-Tau, anti-p-Tau, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with increasing concentrations of Tau-PROTAC-01 (e.g., 1 nM to 10 µM) or DMSO vehicle control for 24 hours. To confirm proteasome-dependent degradation, pre-treat a set of cells with MG132 (10 µM) for 1 hour before adding the PROTAC.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody (anti-Tau or anti-p-Tau) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Visualize the protein bands using an ECL substrate.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the Tau protein signal to the GAPDH signal.
-
Calculate the percentage of Tau degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Caption: Workflow for Western blot analysis of PROTAC-mediated degradation.
Conclusion
"this compound" serves as a valuable and versatile tool for the development of CRBN-recruiting PROTACs targeting pathogenic proteins in neurodegenerative diseases. The protocols and application notes provided herein offer a framework for the synthesis and evaluation of such PROTACs. Successful development of potent and selective protein degraders holds significant promise for advancing our understanding of neurodegenerative diseases and for the development of novel therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Practical synthesis of a phthalimide-based Cereblon ligand to enable PROTAC development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
troubleshooting PROTAC synthesis with E3 Ligase Ligand-linker Conjugate 51
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis and troubleshooting of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on those utilizing E3 Ligase Ligand-linker Conjugate 51.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a key intermediate used in the synthesis of PROTACs. It consists of Thalidomide, a well-characterized ligand for the Cereblon (CRBN) E3 ubiquitin ligase, pre-conjugated to a chemical linker.[1] This allows for a more streamlined synthesis process, as researchers can directly couple this conjugate with a ligand for their specific protein of interest (POI).[2]
Q2: What are the critical first steps before starting a PROTAC synthesis with this conjugate?
Before beginning the synthesis, it is crucial to:
-
Confirm the Purity and Identity: Verify the purity and chemical identity of the this compound and your POI ligand using appropriate analytical techniques such as NMR, LC-MS, and HPLC.
-
Assess Ligand Binding: Independently confirm that your POI ligand binds to the target protein and that the E3 ligase ligand (Thalidomide in this case) binds to its target (CRBN).[3][4]
-
Solubility Testing: Determine the solubility of your starting materials and the final PROTAC in the desired solvents for both the reaction and subsequent biological assays. Poor solubility can significantly impact both synthesis and efficacy.[5]
Q3: My final PROTAC compound shows poor solubility. What can I do?
Poor solubility is a common challenge with PROTACs due to their relatively large molecular weight.[6] Strategies to address this include:
-
Linker Modification: Synthesize analogs with more hydrophilic linkers (e.g., incorporating PEG moieties).[4]
-
Formulation Development: Explore different formulation strategies, such as using co-solvents or excipients, for in vitro and in vivo studies.
-
Prodrug Strategies: Consider designing a prodrug version of your PROTAC that is more soluble and is converted to the active form intracellularly.
Troubleshooting Guide: PROTAC Synthesis and Activity
This guide addresses common issues encountered during the synthesis and functional testing of PROTACs.
Problem 1: Low Yield or Incomplete Reaction During Synthesis
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Inefficient Coupling Chemistry | Optimize the coupling reaction conditions (e.g., coupling agents, base, solvent, temperature, and reaction time). Common coupling reactions for PROTAC synthesis include amide bond formation and click chemistry.[7][8] |
| Steric Hindrance | The reactive groups on the POI ligand and the linker conjugate may be sterically hindered. Consider altering the linker attachment point on your POI ligand or using a longer linker to alleviate steric clash.[7] |
| Starting Material Degradation | Ensure the stability of your POI ligand and the E3 ligase-linker conjugate under the reaction conditions. Use fresh, high-quality reagents. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the reactants. A slight excess of one reactant may be beneficial, but a large excess can complicate purification. |
Problem 2: The PROTAC is Synthesized but Shows Weak or No Degradation of the Target Protein
This is a frequent and multifaceted issue. A systematic approach is essential for troubleshooting.[3]
Initial Checks:
-
Purity and Integrity: Re-verify the purity and structural integrity of the final PROTAC compound using high-resolution mass spectrometry (HRMS) and NMR to rule out degradation or isomerization.[9]
-
Cell Permeability: Assess the ability of the PROTAC to penetrate the cell membrane. Poor cell permeability is a common reason for lack of activity.[10]
In-depth Troubleshooting:
| Question to Address | Recommended Experiment(s) | Expected Outcome for Active PROTAC | Troubleshooting Steps if Unsuccessful |
| Is the PROTAC engaging the target protein (POI) and the E3 ligase (CRBN) inside the cell? | Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays.[3][4] | Increased thermal stability of the POI and CRBN in CETSA, or a dose-dependent BRET signal.[4] | Redesign the POI or E3 ligase ligand for improved binding affinity.[4] Ensure the chosen cell line expresses sufficient levels of CRBN. |
| Is a stable ternary complex (POI-PROTAC-CRBN) being formed? | Biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or proximity-based assays like TR-FRET.[3][5] | Measurable binding affinity and evidence of a stable ternary complex. | Modify the linker length or composition to improve the cooperativity of ternary complex formation.[10] |
| Is the target protein being ubiquitinated? | Western blot analysis of cell lysates treated with the PROTAC to detect poly-ubiquitinated POI. An immunoprecipitation of the POI followed by a Western blot for ubiquitin can also be performed.[3][5] | An increase in high molecular weight ubiquitinated species of the POI. | The ternary complex may be non-productive. Altering the linker attachment points or geometry may be necessary to orient the E3 ligase correctly for ubiquitin transfer. |
| Is the proteasome involved in the degradation? | Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132).[4] | The degradation of the POI should be blocked or "rescued" in the presence of the proteasome inhibitor.[4] | If degradation is not rescued, it may be occurring through a proteasome-independent pathway (e.g., lysosomal degradation).[4] |
Experimental Protocols
Protocol 1: General Western Blot for Protein Degradation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[11]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal protein loading.[3]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[3]
-
Immunoblotting: Block the membrane and probe with primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[11]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control.
-
Heating: Aliquot the cell suspension and heat the samples to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Analysis: Analyze the soluble fraction by Western blot to detect the amount of POI that remained soluble at each temperature. An effective PROTAC will increase the thermal stability of its target protein.[4]
Visualizations
Caption: Workflow of PROTAC synthesis and its cellular mechanism of action.
Caption: A logical workflow for troubleshooting failed PROTAC experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
common issues with conjugating ligands to E3 Ligase Ligand-linker Conjugate 51
Welcome to the technical support center for E3 Ligase Ligand-linker Conjugate 51. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this specific conjugate in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Product Information:
-
Product Name: this compound
-
CAS Number: 2589706-80-7
-
Chemical Formula: C28H36N4O7
-
Molecular Weight: 540.61 g/mol
-
Structure: A conjugate of Thalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a piperidinyl-oxy-piperidinyl linker with a terminal Boc-protected amine.[1]
Frequently Asked Questions (FAQs)
Q1: What is the reactive functional group on this compound for conjugation, and how do I deprotect it?
A1: this compound is supplied with a terminal amine group on the piperidinyl-oxy-piperidinyl linker, which is protected by a tert-butyloxycarbonyl (Boc) group. To make the amine available for conjugation, you must first perform a deprotection step. This is typically achieved by treating the conjugate with a strong acid, such as trifluoroacetic acid (TFA), in an appropriate solvent like dichloromethane (DCM).
Q2: What are the recommended reaction conditions for conjugating a ligand to the deprotected this compound?
A2: Once the Boc group is removed to yield a primary amine, you can conjugate your ligand of interest (typically one with a carboxylic acid functionality) via an amide bond formation. Standard peptide coupling reagents are effective for this reaction. Commonly used coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), or a combination of DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine).[2]
Q3: I am observing low conjugation efficiency. What are the possible causes and solutions?
A3: Low conjugation efficiency can arise from several factors. See the troubleshooting table below for a summary of potential causes and solutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Product | Incomplete Boc deprotection. | Ensure complete deprotection by monitoring the reaction with LC-MS. If necessary, increase the reaction time or the concentration of TFA. |
| Inactive coupling reagents. | Use fresh, high-quality coupling reagents. HATU is often more efficient and leads to fewer side products than DCC.[2] | |
| Steric hindrance from the ligand of interest. | Optimize the linker length or attachment point on your ligand to reduce steric clash. | |
| Poor solubility of reactants. | Ensure all reactants are fully dissolved in a suitable anhydrous solvent (e.g., DMF or DCM) before initiating the reaction. | |
| Multiple Unidentified Byproducts | Side reactions involving the thalidomide moiety. | While the thalidomide core is generally stable under standard coupling conditions, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. |
| Epimerization of the chiral center on thalidomide. | While less common with modern coupling reagents, epimerization can occur.[] Use of HATU at room temperature for shorter reaction times can minimize this risk. | |
| Reaction with impurities in the ligand of interest. | Ensure the ligand to be conjugated is of high purity. | |
| Difficulty in Purifying the Final PROTAC | PROTAC has poor solubility. | The piperidinyl-oxy-piperidinyl linker is relatively rigid and lipophilic, which can contribute to poor solubility.[4] Consider purification by reverse-phase HPLC with a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA). |
| Co-elution with unreacted starting materials or byproducts. | Optimize the purification gradient to achieve better separation. If using DCC, the dicyclohexylurea (DCU) byproduct can sometimes be challenging to remove completely.[2] | |
| The Final PROTAC Shows No or Low Degradation Activity | The PROTAC is unable to form a stable ternary complex (POI-PROTAC-CRBN). | The length and rigidity of the piperidinyl-oxy-piperidinyl linker may not be optimal for your specific protein of interest (POI). Consider synthesizing analogs with different linker lengths or compositions. |
| Poor cell permeability of the PROTAC. | The physicochemical properties of the final PROTAC, including the contribution from the linker, may hinder its ability to cross the cell membrane.[4] | |
| The "hook effect" at high PROTAC concentrations. | At high concentrations, the PROTAC can form binary complexes (PROTAC-POI or PROTAC-CRBN) instead of the productive ternary complex.[4] Perform a dose-response experiment to determine the optimal concentration for degradation. | |
| Instability of the PROTAC in cell culture media. | The linker may be susceptible to metabolic degradation.[4] Assess the stability of your PROTAC in relevant biological matrices. |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon source
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by LC-MS until the starting material is fully consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting TFA salt of the deprotected linker can be used directly in the next step or further purified.
Protocol 2: Amide Coupling using HATU
Materials:
-
Deprotected this compound (TFA salt)
-
Ligand of interest with a carboxylic acid functional group
-
HATU
-
DIPEA
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vial
-
Magnetic stirrer
-
Nitrogen or Argon source
Procedure:
-
In a clean, dry reaction vial under an inert atmosphere, dissolve the ligand of interest (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (3.0 equivalents, to neutralize the TFA salt and act as a base) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the deprotected this compound (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or reverse-phase HPLC.
Visualizations
Caption: Workflow for PROTAC synthesis using this compound.
Caption: Decision tree for troubleshooting low conjugation yield.
References
Technical Support Center: Overcoming Off-Target Effects with CRBN-Based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CRBN-based PROTACs. The information is designed to help you anticipate, identify, and overcome common off-target effects encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with CRBN-based PROTACs?
A1: The primary off-target effects of CRBN-based PROTACs, particularly those using thalidomide, pomalidomide, or lenalidomide derivatives as the E3 ligase handle, stem from the inherent activity of these molecules.[1] When bound to Cereblon (CRBN), they can act as "molecular glues," inducing the degradation of endogenous proteins known as "neosubstrates" that are not the intended target of the PROTAC.[1] Well-characterized neosubstrates include:
-
Zinc Finger Transcription Factors: Ikaros (IKZF1) and Aiolos (IKZF3) are common neosubstrates. Their degradation can lead to immunomodulatory effects.[1]
-
Casein Kinase 1α (CK1α): Degradation of this protein is linked to the therapeutic effects of lenalidomide in certain conditions.[1]
-
GSPT1: The degradation of this translation termination factor can lead to cytotoxicity.[2]
-
SALL4: This transcription factor is a known mediator of thalidomide's teratogenic effects.[1]
These off-target degradation events can result in unintended biological consequences, complicating data interpretation and potentially leading to cellular toxicity.[1]
Q2: How can I rationally design CRBN-based PROTACs to minimize off-target effects?
A2: Several design strategies can be employed to enhance the selectivity of CRBN-based PROTACs:
-
Modification of the CRBN Ligand: Introducing chemical modifications to the CRBN-binding moiety, particularly at the C5 position of the phthalimide ring, can sterically hinder the binding of neosubstrates without significantly impacting CRBN engagement.[2]
-
Linker Optimization: The length, composition, and attachment point of the linker can influence the formation and stability of the ternary complex. A well-designed linker can favor the on-target ternary complex over off-target complexes.
-
Varying E3 Ligase Ligands: While this guide focuses on CRBN, if off-target effects persist and are unmanageable, consider redesigning the PROTAC to utilize a different E3 ligase, such as VHL, which will have a different off-target profile.
Q3: What is the "hook effect" and how does it relate to off-target effects?
A3: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in the degradation of the target protein. This occurs because at high concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-target or PROTAC-CRBN) rather than the productive ternary complex (target-PROTAC-CRBN). These binary complexes can sequester the necessary components, reducing degradation efficiency. It is hypothesized that the PROTAC/E3 ligase binary complex may still be capable of recruiting and degrading low-affinity off-target proteins, potentially contributing to off-target effects at high PROTAC concentrations.
Troubleshooting Guides
Problem 1: My global proteomics data reveals the degradation of several unexpected proteins in addition to my target.
-
Possible Cause: These unexpected degraded proteins are likely off-target effects, either neosubstrates of the CRBN-ligand complex or proteins degraded due to promiscuous binding of your target-binding ligand.[1]
-
Troubleshooting Steps:
-
Cross-reference with known neosubstrates: Compare your list of degraded proteins with known CRBN neosubstrates (e.g., IKZF1, IKZF3, CK1α, SALL4, GSPT1).[1]
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Perform dose-response and time-course experiments: Analyze the degradation of both your target and the off-target proteins at various PROTAC concentrations and time points. This can help differentiate direct from indirect effects.[1]
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Synthesize a negative control PROTAC: Create a version of your PROTAC with an inactive enantiomer of the target-binding ligand or one that cannot bind the target. If the off-target degradation persists, it is likely mediated by the CRBN-binding moiety.[1]
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Employ targeted proteomics: Use methods like Selected Reaction Monitoring (SRM) to validate the degradation of the most concerning off-target candidates with higher sensitivity.[1]
-
Re-design the PROTAC: If off-target degradation is significant, consider redesigning the PROTAC using the strategies outlined in FAQ Q2.[1]
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Problem 2: My PROTAC shows potent degradation of my target protein but also significant cellular toxicity.
-
Possible Cause: The observed toxicity could be due to on-target toxicity (the degradation of the target protein is inherently toxic) or off-target toxicity (degradation of essential proteins).[1]
-
Troubleshooting Steps:
-
Evaluate the function of degraded off-targets: Research the biological roles of the off-target proteins identified in your proteomics experiments. Degradation of proteins involved in essential cellular processes is a likely cause of toxicity.[1]
-
CRISPR knockout of the target protein: Use CRISPR-Cas9 to knock out the gene encoding your target protein. If the toxicity is still observed with the PROTAC in the knockout cells, it confirms an off-target mechanism.[1]
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Rescue experiments: If a specific off-target is suspected to cause toxicity, attempt to rescue the phenotype by overexpressing a degradation-resistant mutant of that off-target protein.[1]
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Synthesize and test a non-degrading control: Use a control PROTAC that binds the target but does not induce its degradation (e.g., by using an inactive E3 ligase ligand). If the toxicity persists, it may be due to off-target binding rather than degradation.
-
Quantitative Data Summary
The following tables provide examples of quantitative data for identifying and characterizing off-target effects of CRBN-based PROTACs.
Table 1: Hypothetical Quantitative Proteomics Data for Off-Target Identification
| Protein Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| Target Protein X | -4.2 | <0.001 | On-Target |
| IKZF1 | -3.5 | <0.001 | Yes (Known Neosubstrate) |
| ZFP91 | -2.8 | 0.002 | Yes (Potential Neosubstrate) |
| Kinase Y | -0.5 | 0.25 | No |
| Housekeeping Protein | 0.1 | 0.89 | No |
Note: This table is for illustrative purposes. A significant negative Log2 fold change with a low p-value indicates potential degradation that requires further validation.
Table 2: DC50 and Dmax Values of a PROTAC and an IMiD on Neosubstrates in RPMI 8266 cells [3]
| Compound | Target | DC50 (µM) | Dmax (%) |
| TL 12-186 (PROTAC) | IKZF1 | 0.01 | 88.47 |
| TL 12-186 (PROTAC) | IKZF3 | 0.01 | 98.83 |
| Pomalidomide (IMiD) | IKZF1 | 0.01 | 97.43 |
| Pomalidomide (IMiD) | IKZF3 | 0.01 | 99.12 |
| Lenalidomide (IMiD) | IKZF1 | No DC50 | <50 |
| Lenalidomide (IMiD) | IKZF3 | 0.12 | 87.23 |
This table summarizes the degradation potency (DC50) and maximal degradation (Dmax) of a tool PROTAC and immunomodulatory drugs (IMiDs) on known neosubstrates.[3]
Experimental Protocols
Protocol 1: Global Proteomics Workflow for Off-Target Identification
This protocol outlines a typical workflow for identifying off-target effects of a CRBN-based PROTAC using quantitative mass spectrometry.[1]
-
Cell Culture and Treatment:
-
Culture a suitable human cell line to ~70-80% confluency.
-
Treat cells with the PROTAC at a predetermined optimal concentration. Include a vehicle control (e.g., DMSO) and a negative control PROTAC.
-
Harvest cells after a predetermined time point (e.g., 24 hours).
-
-
Cell Lysis and Protein Digestion:
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
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Quantify the protein concentration of each sample using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Acquire data in a data-dependent or data-independent acquisition mode.
-
-
Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., MaxQuant) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.
-
Protocol 2: NanoBRET™ Ternary Complex Assay
This protocol is for the live-cell detection of the ternary complex formed by the target protein, PROTAC, and CRBN, which is a critical first step in PROTAC-mediated degradation.[4][5]
-
Cell Preparation:
-
Co-transfect HEK293 cells with plasmids expressing the target protein fused to NanoLuc® luciferase and HaloTag®-CRBN.
-
Seed the transfected cells into 96-well plates.
-
-
Labeling and Treatment:
-
Add the HaloTag® NanoBRET™ 618 ligand to the cells to label the HaloTag®-CRBN.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Treat the cells with a serial dilution of the PROTAC.
-
-
Measurement:
-
Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals using a luminometer equipped with appropriate filters.
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
-
Data Analysis:
-
Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.
-
Protocol 3: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-induced ubiquitination of the target protein in a cell-free system.[6]
-
Reaction Setup:
-
On ice, prepare a reaction mixture containing:
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UbcH5a)
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Purified CRBN E3 ligase complex
-
Purified target protein
-
ATP
-
Biotinylated ubiquitin
-
-
Initiate the reaction by adding the PROTAC of interest.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and transfer them to a membrane.
-
Detect the ubiquitinated target protein by Western blotting using an anti-ubiquitin antibody or streptavidin-HRP (for biotinylated ubiquitin). An increase in a high-molecular-weight smear indicates polyubiquitination.
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Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Troubleshooting workflow for unexpected degradation.
Caption: Experimental workflow for assessing off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. resources.bio-techne.com [resources.bio-techne.com]
- 4. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.sg]
- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Ternary Complex Formation with PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments with PROTACs, including specific conjugates like Conjugate 51. Our goal is to help you enhance the formation of the critical ternary complex (Target Protein-PROTAC-E3 Ligase), a key determinant of successful protein degradation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is a ternary complex, and why is its formation critical for PROTAC efficacy?
A PROTAC (Proteolysis-Targeting Chimera) is a heterobifunctional molecule that works by inducing the proximity of a target protein of interest (POI) and an E3 ubiquitin ligase.[1][2] This proximity is achieved through the formation of a ternary complex, which is a crucial step for the subsequent ubiquitination of the target protein, marking it for degradation by the proteasome.[3][4] The stability and conformation of this ternary complex directly impact the efficiency and selectivity of protein degradation.[5][6]
Q2: What is the "hook effect," and how does it relate to ternary complex formation?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[7][8] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein or the E3 ligase alone) rather than the productive ternary complex required for degradation.[9][10] Optimizing the PROTAC concentration is therefore critical to maximize ternary complex formation and achieve efficient degradation.[11]
Q3: What is "cooperativity" in the context of PROTACs, and how does it influence ternary complex formation?
Cooperativity (alpha, α) is a measure of how the binding of one protein (e.g., the E3 ligase) to the PROTAC affects the binding of the other protein (the target).[12][13]
-
Positive cooperativity (α > 1): The formation of the binary complex (e.g., PROTAC-E3 ligase) increases the affinity for the target protein, stabilizing the ternary complex.[14][15] This is generally desirable for potent degradation.
-
Negative cooperativity (α < 1): The formation of a binary complex decreases the affinity for the second protein, destabilizing the ternary complex.[12]
-
No cooperativity (α = 1): The binding events are independent.[14]
While positive cooperativity can be beneficial, potent degradation can still be achieved in its absence.[14][16]
Section 2: Troubleshooting Guide
Problem 1: No or low degradation of the target protein is observed.
This is a common issue that can arise from multiple factors. A systematic approach to troubleshooting is essential.
dot
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
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Possible Cause 1: PROTAC Integrity Issues.
-
Solution: Confirm the chemical structure, purity, and stability of your Conjugate 51 PROTAC stock using techniques like NMR and LC-MS. Ensure proper storage conditions and avoid repeated freeze-thaw cycles.[3]
-
-
Possible Cause 2: Low Expression of Target Protein or E3 Ligase.
-
Possible Cause 3: Poor Binary Binding.
-
Solution: Independently confirm that your PROTAC binds to both the target protein and the E3 ligase using biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[11][19] Weak binary binding will prevent efficient ternary complex formation.
-
-
Possible Cause 4: Inefficient Ternary Complex Formation.
-
Solution: Even with good binary binding, the formation of a stable and productive ternary complex can be challenging.[5] This can be due to an suboptimal linker length or composition, leading to steric hindrance.[7][20] Consider synthesizing and testing a panel of PROTACs with varying linker lengths and compositions.
-
-
Possible Cause 5: Poor Cell Permeability.
Problem 2: A significant "hook effect" is observed, limiting the effective concentration range.
-
Possible Cause: Formation of non-productive binary complexes at high concentrations.
-
Solution 1: Optimize PROTAC Concentration: Perform a detailed dose-response curve to identify the optimal concentration that yields maximal degradation before the onset of the hook effect.[9]
-
Solution 2: Enhance Cooperativity: A PROTAC that promotes positive cooperativity will favor the formation of the ternary complex over binary complexes, which can mitigate the hook effect.[20][21] This can be achieved by optimizing the linker to create favorable protein-protein interactions between the target and the E3 ligase.[15]
-
Section 3: Data Presentation
The following tables present hypothetical data for a series of Conjugate 51 analogs with varying linker lengths to illustrate the impact on ternary complex formation and degradation.
Table 1: Biophysical Characterization of Conjugate 51 Analogs
| Conjugate ID | Linker Length (atoms) | Target Binding (Kd, nM) | E3 Ligase Binding (Kd, nM) | Ternary Complex (Kd, nM) | Cooperativity (α) |
| C51-1 | 8 | 50 | 100 | 250 | 0.2 |
| C51-2 | 12 | 55 | 110 | 50 | 2.2 |
| C51-3 | 16 | 60 | 105 | 25 | 4.2 |
| C51-4 | 20 | 65 | 120 | 80 | 1.5 |
Data is for illustrative purposes only.
Table 2: Cellular Degradation Efficacy of Conjugate 51 Analogs
| Conjugate ID | DC50 (nM) | Dmax (%) |
| C51-1 | >1000 | <10 |
| C51-2 | 100 | 85 |
| C51-3 | 25 | 95 |
| C51-4 | 150 | 70 |
Data is for illustrative purposes only.
These tables demonstrate that an optimal linker length (in this hypothetical case, 16 atoms for C51-3) can lead to stronger ternary complex formation, higher positive cooperativity, and consequently, more potent cellular degradation (lower DC50 and higher Dmax).
Section 4: Experimental Protocols
Protocol 1: Western Blot for Protein Degradation Assessment
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
dot
Caption: General experimental workflow for Western Blot analysis.
-
Cell Treatment: Plate cells at an appropriate density and treat with a range of concentrations of Conjugate 51 for the desired time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize results.
-
-
Detection:
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful technique to measure the kinetics and affinity of binary and ternary interactions in real-time.[19]
dot
Caption: Workflow for assessing ternary complex formation using SPR.
-
Immobilization: Immobilize the purified E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip.
-
Binary Interaction Analysis (PROTAC to E3 Ligase): Inject a series of concentrations of Conjugate 51 over the immobilized E3 ligase to determine the binary binding affinity (Kd).
-
Binary Interaction Analysis (PROTAC to Target Protein): This can be done by immobilizing the target protein and injecting the PROTAC, or using an alternative method if immobilization is not feasible.
-
Ternary Complex Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of Conjugate 51. Inject these solutions over the immobilized E3 ligase surface. The observed binding response will reflect the formation of the ternary complex.[20]
-
Data Analysis: Analyze the sensorgrams to determine the association (kon) and dissociation (koff) rate constants, and calculate the binding affinities (Kd) for both binary and ternary interactions. The cooperativity factor (α) can be calculated from these affinities.
By systematically applying these troubleshooting strategies, utilizing quantitative biophysical and cellular assays, and optimizing the design of your PROTAC, you can significantly improve the formation of the ternary complex and achieve potent and selective degradation of your target protein.
References
- 1. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. PROTACs: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frustration in the protein-protein interface plays a central role in the cooperativity of PROTAC ternary complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Identification of suitable target/E3 ligase pairs for PROTAC development using a rapamycin-induced proximity assay (RiPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of Suitable Target/E3 Ligase Pairs for PROTAC Development using a Rapamycin-induced Proximity Assay (RiPA) [elifesciences.org]
- 19. charnwooddiscovery.com [charnwooddiscovery.com]
- 20. benchchem.com [benchchem.com]
- 21. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Permeability of PROTACs Derived from Conjugate 51
Welcome to the technical support center for researchers working with PROTACs derived from Conjugate 51. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome challenges related to cell permeability and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is cell permeability a critical challenge for PROTACs?
Proteolysis-targeting chimeras (PROTACs) are large molecules, often with molecular weights exceeding 800 Da, and they typically have a high polar surface area.[1][2] These characteristics fall outside the conventional "Rule of 5" guidelines for orally available drugs, which can lead to poor passive diffusion across the lipophilic cell membrane.[2][3] For a PROTAC to be effective, it must first penetrate the cell membrane to engage its intracellular target protein and an E3 ligase.[1][4] Therefore, optimizing cell permeability is a crucial step in the development of effective PROTAC-based therapeutics.
Q2: What is the "hook effect" and how does it relate to PROTAC cell permeability?
The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][4] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[1] While not directly a measure of permeability, observing a hook effect can be an indirect indicator that the PROTAC is entering the cell. A lack of a hook effect at high concentrations might suggest that intracellular concentrations are not high enough to induce this phenomenon, potentially due to poor permeability. It is essential to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.[1]
Q3: What are the primary molecular properties of a PROTAC that influence its cell permeability?
Several physicochemical properties significantly impact PROTAC permeability:
-
High Molecular Weight (MW): Most PROTACs have a molecular weight greater than 800 Da, which can hinder passive diffusion across the cell membrane.[2]
-
Topological Polar Surface Area (TPSA): A large TPSA, resulting from multiple polar functional groups, is a major contributor to poor permeability.[5]
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs increases the molecule's polarity, making it less favorable for partitioning into the lipid bilayer of the cell membrane.[2][6]
-
Rotatable Bonds: A high number of rotatable bonds can lead to a more flexible molecule, which can be entropically penalized upon entering the ordered environment of the cell membrane.[2]
Q4: How does the linker component of the PROTAC affect its permeability?
The linker plays a critical role in determining the overall physicochemical properties of the PROTAC and its permeability.[7] Key aspects of the linker to consider include:
-
Length: Shorter linkers are generally preferred to minimize the overall molecular weight and TPSA.[8]
-
Composition: While flexible PEG linkers are common, they can increase the polar surface area.[9] Replacing PEG linkers with more rigid or hydrophobic linkers, such as alkyl chains or phenyl rings, can improve permeability.[7][8]
-
Rigidity: Incorporating rigid moieties like piperazine or phenyl rings can pre-organize the PROTAC into a conformation that is more favorable for cell entry.[5][10]
Q5: What is the "chameleon effect" and how can it be leveraged to improve PROTAC permeability?
The "chameleon effect" describes the ability of some PROTACs to adopt different conformations depending on their environment.[1][3] In an aqueous, polar environment (like the extracellular space), the PROTAC may exist in a more extended conformation. However, when it encounters the nonpolar lipid bilayer of the cell membrane, it can fold into a more compact structure, shielding its polar groups and reducing its polar surface area.[3][11] This conformational flexibility is a key factor in the cell permeability of some "beyond rule of five" molecules.[1] To encourage this effect, you can strategically introduce functional groups that can form intramolecular hydrogen bonds.[7][12]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No or low target degradation observed, despite potent cell-free activity. | 1. Poor Cell Permeability: The PROTAC is not efficiently entering the cells.[1] 2. Inefficient Ternary Complex Formation: The PROTAC is unable to effectively bring the target protein and E3 ligase together inside the cell.[1] 3. "Hook Effect": The PROTAC concentration is too high, leading to the formation of non-productive binary complexes.[1] 4. PROTAC Instability: The PROTAC may be degrading in the cell culture medium.[1] | 1. Assess Permeability: Use assays like PAMPA or Caco-2 to determine the permeability of your PROTAC.[1] Consider redesigning the linker or employing uptake-enhancing strategies. 2. Confirm Target Engagement: Use biophysical assays like NanoBRET to confirm that the PROTAC is binding to both the target and the E3 ligase within the cell.[1] 3. Optimize Concentration: Perform a wide dose-response curve to identify the optimal concentration for degradation and to rule out the hook effect.[1] 4. Check Stability: Evaluate the stability of the PROTAC in your experimental media over the time course of the experiment.[1] |
| High variability in permeability assay results. | 1. Inconsistent Cell Monolayer: For cell-based assays like Caco-2, the integrity and confluency of the cell monolayer may vary.[1] 2. Poor PROTAC Solubility: The PROTAC may be precipitating out of the solution.[1] 3. Efflux Transporter Activity: The PROTAC may be a substrate for cellular efflux pumps, leading to underestimation of its passive permeability.[1] | 1. Standardize Cell Culture: Use cells within a defined passage number range and ensure consistent seeding densities and monolayer integrity checks (e.g., TEER measurement).[1] 2. Improve Solubility: Use formulation strategies or modify the PROTAC to enhance its solubility.[1] 3. Use Efflux Inhibitors: In Caco-2 assays, co-administer with a known efflux pump inhibitor to assess the impact of efflux.[8] |
| Good PAMPA permeability but poor cellular activity. | 1. Cellular Efflux: The PROTAC is actively transported out of the cell.[8] 2. Rapid Intracellular Metabolism: The PROTAC is quickly broken down inside the cell.[8] 3. Inefficient Ternary Complex Formation in the Cellular Environment: The PROTAC does not effectively bring the target and E3 ligase together in the complex intracellular milieu.[8] | 1. Perform Caco-2 Assay: This assay can help determine if the PROTAC is subject to efflux.[8] 2. Investigate Metabolic Stability: Use liver microsomes or hepatocytes to assess the metabolic stability of the PROTAC and identify metabolically liable sites for modification.[7][8] 3. Confirm Ternary Complex Formation: Utilize biophysical assays like Fluorescence Polarization to confirm the formation of a stable ternary complex.[8] |
| Discrepancy between cell-free (PAMPA) and cell-based (Caco-2) permeability data. | 1. Active Transport Mechanisms: Cell-based assays account for both passive diffusion and active transport, while PAMPA only measures passive permeability.[1] 2. Metabolism: The PROTAC may be metabolized by cells, affecting its intracellular concentration.[1] | 1. Investigate Transporters: If cell-based permeability is higher than in PAMPA, it may indicate active uptake. If it is lower, it could be due to efflux.[1] 2. Assess Metabolic Stability: Evaluate the metabolic stability of your PROTAC in the presence of liver microsomes or hepatocytes.[1] |
Data Presentation: Physicochemical Properties and Permeability
Table 1: Impact of Linker Composition on PROTAC Permeability
| Linker Type | Molecular Weight (Da) | Lipophilicity (ALogP) | Polar Surface Area (Ų) | Permeability (Pe, 10⁻⁶ cm/s) |
| PEG4 | ~176 | Low | High | Low to Moderate |
| Alkyl Chain (C4) | ~56 | High | Low | Moderate to High |
| Phenyl Ring | ~76 | High | Low | Moderate to High |
Note: These are representative values and the actual impact on permeability will depend on the specific warhead and E3 ligase ligand.[10]
Table 2: Effect of Amide-to-Ester Substitution on Permeability
| Modification | Hydrogen Bond Donors | Lipophilicity (ALogP) | Permeability (Pe, 10⁻⁶ cm/s) | Cellular Degradation Activity |
| Amide | 1 | Lower | Lower | Potent |
| Ester | 0 | Higher | Higher | More Potent |
Amide-to-ester substitution can significantly improve permeability by removing a hydrogen bond donor, leading to more potent cellular degradation activity.[8][13]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability. It measures the diffusion of a compound from a donor compartment, through a synthetic membrane coated with a lipid solution, to an acceptor compartment.[9] This assay is particularly useful for early-stage screening to assess the passive permeability of a large number of compounds.[9]
Methodology:
-
Preparation of Reagents:
-
Donor Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Acceptor Buffer: PBS, pH 7.4.
-
Lipid Solution: 1% (w/v) lecithin in dodecane.
-
Test Compound Stock Solution: 10 mM in DMSO.
-
-
Assay Procedure:
-
Prepare the Donor Plate: Add the PROTAC solution (typically in a buffer at pH 7.4) to the wells of a 96-well donor plate.
-
Prepare the Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer.
-
Assemble the PAMPA Sandwich: Place the filter plate, which is pre-coated with a lipid solution to form the artificial membrane, on top of the donor plate. Then, place the acceptor plate on top of the filter plate.
-
Incubation: Incubate the PAMPA sandwich for a specified period (e.g., 4-16 hours) at room temperature.
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Pe) is calculated.
Protocol 2: Caco-2 Permeability Assay
Principle: The Caco-2 permeability assay is a cell-based assay that provides a more physiologically relevant model of intestinal absorption. It utilizes a monolayer of differentiated Caco-2 cells, which exhibit many characteristics of intestinal epithelial cells, including the formation of tight junctions and the expression of various transporters.[9][14] This assay can assess both passive diffusion and active transport mechanisms.[9]
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Test:
-
Before the assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by testing the permeability of a low-permeability marker like Lucifer yellow.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the PROTAC solution in transport buffer to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate for a defined period (e.g., 2 hours) at 37°C with gentle shaking.
-
Collect samples from both the apical and basolateral chambers at the end of the incubation period.
-
-
Quantification:
-
Determine the concentration of the PROTAC in the samples using LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated.
Protocol 3: Cellular Uptake Assay
Principle: This assay directly measures the amount of a PROTAC that accumulates within cells over a specific period. It is a crucial assay to confirm that the PROTAC can cross the cell membrane and reach its site of action.[9]
Methodology:
-
Cell Culture: Plate the target cells in a suitable format (e.g., 6-well or 12-well plates) and allow them to adhere overnight.
-
Assay Procedure:
-
Treat the cells with the PROTAC at the desired concentration (e.g., 1 µM) in cell culture medium.
-
Incubate the cells for a defined period (e.g., 1, 2, or 4 hours) at 37°C.
-
Wash the cells thoroughly with ice-cold PBS to remove any extracellular PROTAC.
-
Lyse the cells using a suitable lysis buffer.
-
-
Quantification:
-
Determine the concentration of the PROTAC in the cell lysate using LC-MS/MS.
-
Normalize the intracellular PROTAC concentration to the total protein concentration in the lysate.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. scispace.com [scispace.com]
- 14. Permeability Assay - Profacgen [profacgen.com]
Technical Support Center: Scaling Up PROTAC Synthesis with Conjugate 51
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and scale-up of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on those involving the complex moiety, Conjugate 51.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up PROTAC synthesis?
Scaling up PROTAC synthesis from milligram to gram or kilogram scale introduces several significant challenges. Due to their complex molecular structures, issues such as low reaction yields, difficulties in purification, and poor aqueous solubility are often magnified.[1][2] Key hurdles include:
-
Reaction Kinetics and Thermodynamics: Reactions that proceed smoothly at a small scale may behave differently in larger reactors due to changes in surface area-to-volume ratios, mixing efficiency, and heat transfer.
-
Purification: PROTACs are often large, "beyond Rule of 5" molecules, making them challenging to purify.[3] Techniques like flash chromatography that are effective at the lab scale can be difficult and costly to implement for large quantities. Crystallization, a preferred method for large-scale purification, can be hampered by the often amorphous or oily nature of PROTACs.[1]
-
Solubility: PROTACs frequently exhibit poor solubility in both aqueous and organic solvents, which can complicate reaction setup, workup, and formulation.[3][4][5]
-
Batch-to-Batch Consistency: Ensuring consistent purity, yield, and impurity profiles across different batches is critical for clinical development and can be challenging to achieve.[6]
Q2: Why is the final conjugation step involving Conjugate 51 so problematic at a larger scale?
Conjugate 51, representing a sterically hindered and poorly soluble binding moiety, presents a classic late-stage synthesis challenge. Problems that are manageable at a small scale can become significant bottlenecks during scale-up. These may include:
-
Reduced Reaction Rates: The steric bulk of Conjugate 51 can significantly slow down the coupling reaction, requiring extended reaction times or harsher conditions that may lead to degradation of the PROTAC molecule.
-
Increased Side Product Formation: Longer reaction times and higher temperatures can promote the formation of side products, complicating purification and reducing the overall yield of the desired PROTAC.
-
Solubility Mismatch: If Conjugate 51 and the linker-E3 ligase ligand intermediate have vastly different solubility profiles, achieving a homogeneous reaction mixture at scale can be difficult, leading to inconsistent results.
Q3: How does the linker chemistry impact the scalability of a PROTAC synthesis?
The linker is a critical component of a PROTAC, influencing not only its biological activity but also its synthetic feasibility.[7][8] The choice of linker chemistry has a direct impact on scalability:
-
"Click Chemistry": Reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) are often high-yielding and produce minimal byproducts, making them amenable to scale-up.[8][9]
-
Amide Coupling: While common, amide bond formation can be challenging to drive to completion, especially with sterically hindered partners.[10][11] The reagents used (e.g., HATU, HOBt) can also be expensive and generate significant waste at a large scale.
-
Multi-step Linker Synthesis: Complex linkers requiring multiple synthetic steps can significantly lower the overall yield and increase the cost of the final PROTAC.
Troubleshooting Guide: Synthesis with Conjugate 51
This guide addresses specific issues that may arise during the synthesis and scale-up of PROTACs involving Conjugate 51.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low yield in the final conjugation of Conjugate 51 | 1. Inefficient coupling reaction: Steric hindrance from Conjugate 51 is impeding the reaction.[11] 2. Degradation of starting materials or product: The extended reaction time or elevated temperature required for the coupling is causing decomposition. 3. Poor solubility of Conjugate 51: The reactant is not fully dissolved, leading to an incomplete reaction.[12] | 1. Optimize coupling reagents: Screen a panel of coupling reagents (e.g., different carbodiimides, phosphonium, or uronium salts) and bases. Consider using a pre-activation step for the carboxylic acid partner.[10][11] 2. Adjust reaction conditions: Attempt the reaction at a lower temperature for a longer period. If the product is stable, a moderate increase in temperature may be beneficial. Ensure the reaction is performed under an inert atmosphere to prevent oxidative degradation. 3. Improve solubility: Screen different anhydrous solvents or solvent mixtures (e.g., DMF, NMP, or THF/DMF). A slight increase in temperature might also improve solubility. |
| Difficult purification of the final PROTAC | 1. Co-elution of starting materials and product: The polarity of the unreacted Conjugate 51 or linker intermediate is very similar to the final PROTAC. 2. Formation of closely related side products: Minor modifications to the PROTAC structure during the reaction are generating impurities that are difficult to separate. 3. Oily or amorphous nature of the product: The PROTAC does not crystallize, making final purification and handling difficult.[1] | 1. Optimize chromatography: Experiment with different solvent systems and stationary phases (e.g., reverse-phase chromatography). Consider using a different purification technique like preparative HPLC or supercritical fluid chromatography (SFC). 2. Reaction optimization: Re-evaluate the reaction conditions to minimize side product formation. A change in coupling reagent or base can sometimes alter the impurity profile. 3. Induce crystallization: Attempt to form a salt of the PROTAC to induce crystallization. If the product is an oil, try precipitating it from a solvent/anti-solvent system. |
| Batch-to-batch inconsistency in yield and purity | 1. Variability in the quality of Conjugate 51: Impurities in different batches of Conjugate 51 can affect the reaction outcome. 2. Inconsistent reaction conditions: Minor variations in temperature, stirring speed, or addition rates can have a larger impact at scale. 3. Water content: Trace amounts of water in the reactants or solvents can significantly impact the efficiency of many coupling reactions. | 1. Stringent quality control: Implement rigorous analytical testing for all incoming batches of Conjugate 51 to ensure consistent purity and identity. 2. Process control: Utilize automated reactors with precise control over reaction parameters. Develop a detailed standard operating procedure (SOP) for the synthesis. 3. Use of anhydrous conditions: Ensure all solvents and reagents are rigorously dried before use. Perform reactions under a dry, inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Table 1: Impact of Scale on the Final Conjugation Step with Conjugate 51
| Parameter | Lab Scale (100 mg) | Pilot Scale (10 g) | Challenges at Scale |
| Reaction Time | 12 hours | 36 hours | Slower reaction kinetics, potential for degradation over extended periods. |
| Yield | 75% | 45% | Incomplete conversion and losses during workup and purification. |
| Purity (by HPLC) | 98% | 85% | Increased formation of side products. |
| Purification Method | Flash Chromatography | Preparative HPLC | Flash chromatography is not scalable; preparative HPLC is costly and time-consuming for large quantities. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling of a Carboxylic Acid-Containing Linker to Conjugate 51 (Amine)
-
Dissolution: Under an inert atmosphere (e.g., Argon), dissolve the carboxylic acid-containing linker (1.0 eq) and a coupling agent such as HATU (1.2 eq) in anhydrous DMF.
-
Activation: Add a non-nucleophilic base, for example, DIPEA (2.0 eq), to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.[11]
-
Addition of Amine: In a separate flask, dissolve Conjugate 51 (containing a primary or secondary amine, 1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated linker mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction may require 12-48 hours depending on the reactivity of Conjugate 51.
-
Workup: Once the reaction is complete, quench it by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method such as flash chromatography or preparative HPLC.
Visualizations
Caption: A generalized workflow for PROTAC synthesis, highlighting the challenging final conjugation step with Conjugate 51.
Caption: A decision tree for troubleshooting low yields in the final conjugation step of PROTAC synthesis.
References
- 1. acs.org [acs.org]
- 2. C&EN Webinars - Overcoming Key Challenges in PROTAC Drug Development: From Synthesis to Bioavailability Enhancement [connect.discoveracs.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 9. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: E3 Ligase Ligand-linker Conjugate 51
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues during experiments involving E3 Ligase Ligand-linker Conjugate 51. The primary focus is on preventing and troubleshooting the hydrolysis of the conjugate, a common challenge that can impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a key intermediate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of a ligand that binds to the E3 ubiquitin ligase Cereblon (CRBN), which is derived from Thalidomide, connected to a linker.[1] This conjugate is designed to be coupled with a ligand for a target protein, creating a complete PROTAC molecule that can induce the degradation of that protein.[1]
Q2: What is hydrolysis and why is it a concern for this conjugate?
A2: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. For this compound, certain chemical groups within the linker can be susceptible to hydrolysis. This is a significant issue because the hydrolyzed conjugate may become unable to react with the target protein ligand, leading to a reduced yield of the final PROTAC and potentially inaccurate experimental results.[2][3]
Q3: Which factors can influence the rate of hydrolysis?
A3: The stability of the conjugate is primarily influenced by several factors:
-
pH: The rate of hydrolysis can be significantly affected by the pH of the solution. For linkers containing groups like esters, hydrolysis is often accelerated at both acidic and basic pH.[2][4]
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis.[2][4]
-
Buffer Composition: The components of your buffer can play a role. For instance, buffers containing primary amines (like Tris) can react with certain linker types, such as those with NHS esters.[3]
-
Storage Conditions: Prolonged storage in aqueous solutions, especially at non-optimal pH and temperature, can lead to significant degradation over time.[4]
Troubleshooting Guide: Hydrolysis of this compound
This guide provides a systematic approach to identifying and mitigating hydrolysis of the conjugate.
Issue: Suspected Degradation of the Conjugate
Symptoms:
-
Loss of conjugate concentration over time when analyzed by LC-MS.[5]
-
Appearance of new peaks in the chromatogram corresponding to degradation products.[5]
-
Reduced efficiency in the subsequent conjugation step to form the final PROTAC.
-
Inconsistent results in downstream cellular assays.[5]
Troubleshooting Workflow
Caption: Workflow for troubleshooting suspected hydrolysis of the conjugate.
Experimental Protocols
Protocol 1: Assessing Conjugate Stability by LC-MS
Objective: To quantify the stability of this compound in a specific buffer over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Experimental buffer (e.g., PBS, HEPES)
-
Acetonitrile (ACN) with an internal standard
-
LC-MS system
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the conjugate in anhydrous DMSO.
-
Incubation: Dilute the stock solution to the final experimental concentration in the chosen aqueous buffer.
-
Time Points: Aliquot the solution and incubate at the desired temperature (e.g., room temperature or 37°C). Take samples at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Quenching: Immediately stop the reaction at each time point by adding the aliquot to cold acetonitrile containing an internal standard.[5]
-
Sample Preparation: Vortex the samples and centrifuge to precipitate any salts or proteins. Transfer the supernatant for analysis.[5]
-
LC-MS Analysis: Analyze the samples to quantify the amount of intact conjugate remaining at each time point.[5]
-
Data Analysis: Plot the percentage of the remaining conjugate against time to determine its half-life (t₁/₂) in the tested condition.[5]
Protocol 2: Optimized Conjugation to a Target Protein Ligand
Objective: To minimize hydrolysis during the formation of the final PROTAC molecule.
Materials:
-
This compound
-
Target protein ligand with a reactive handle (e.g., an amine or thiol)
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Reaction buffer (pH-controlled, see table below)
-
Quenching reagent (if applicable)
Methodology:
-
Reagent Preparation: Dissolve the conjugate and the target protein ligand in a minimal amount of anhydrous solvent immediately before use.
-
Buffer Selection: Choose a buffer system that maintains the optimal pH for the specific conjugation chemistry while minimizing hydrolysis. Degassing the buffer is recommended if working with thiol-reactive linkers to prevent oxidation.[2]
-
Reaction Setup: Perform the reaction at a controlled temperature. Lowering the temperature (e.g., 4°C) can slow the rate of hydrolysis, though this may require longer reaction times.[2][3]
-
Monitoring: Monitor the reaction progress by LC-MS to determine the optimal reaction time.
-
Quenching: Once the reaction is complete, add a quenching reagent if necessary to consume any unreacted conjugate.[2]
-
Purification: Immediately purify the final PROTAC using an appropriate method, such as HPLC, to remove unreacted starting materials and byproducts.
Data Presentation
Table 1: Recommended pH and Buffer Conditions to Minimize Hydrolysis for Common Linker Chemistries
| Linker Reactive Group | Optimal pH Range | Recommended Buffers | Buffers to Avoid | Rationale |
| NHS Ester | 7.2 - 8.0 | Phosphate, HEPES, Borate | Tris, Glycine | Above pH 8.5, the rate of hydrolysis of the NHS ester increases significantly.[3] Amine-containing buffers will compete with the target molecule.[3] |
| Maleimide | 6.5 - 7.5 | Phosphate (PBS), HEPES, MES | Tris, DTT | The rate of maleimide hydrolysis increases significantly above pH 7.5.[2] Buffers with primary amines or thiols will compete with the target molecule.[2] |
| Amide/Ester | 4.0 - 6.0 (for formation) | MES, Acetate | Strong Acids/Bases | Amide and ester bonds are susceptible to acid and base-catalyzed hydrolysis.[4] Maintaining a neutral or slightly acidic pH during storage and use is generally advisable. |
Signaling and Workflow Diagrams
PROTAC-Mediated Protein Degradation Pathway
Caption: Mechanism of PROTAC-induced protein degradation.[5]
Logical Relationship for Stable Conjugate Use
Caption: Key steps for minimizing hydrolysis during PROTAC synthesis.
References
Technical Support Center: Refining Purification Methods for PROTACs made with Conjugate 51
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) synthesized using Conjugate 51 . This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification and analysis of these novel molecules.
Given the unique properties that Conjugate 51 may impart, this guide focuses on robust, adaptable purification strategies and the analytical techniques required to ensure the highest purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying PROTACs?
A1: The most common and effective methods for PROTAC purification are chromatographic. Due to their complexity and molecular weight, a multi-step approach is often necessary. The typical workflow includes an initial coarse purification by flash column chromatography followed by a final polishing step using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] For certain PROTACs, particularly those with challenging properties like high polarity or chirality, Supercritical Fluid Chromatography (SFC) is also a powerful alternative.[2]
Q2: What are the most common impurities found in a crude PROTAC synthesis mixture?
A2: Impurities in PROTAC synthesis can arise from several sources. It is common to find unreacted starting materials, such as the target protein binder, the linker, or the E3 ligase ligand (e.g., Conjugate 51).[3] Other common impurities include residual coupling reagents, catalysts, and solvents used during synthesis.[3] Additionally, side-reaction byproducts or degradation products that form during the reaction or workup can also contaminate the final product.[3]
Q3: Which analytical techniques are essential for characterizing my purified PROTAC?
A3: A combination of orthogonal analytical techniques is crucial for the comprehensive characterization of PROTACs.[4]
-
LC-MS (Liquid Chromatography-Mass Spectrometry) is fundamental for confirming the identity (molecular weight) and assessing the purity of the PROTAC. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[4][5]
-
NMR (Nuclear Magnetic Resonance) spectroscopy is essential for the definitive structural elucidation of the final compound and can help identify impurities.[5]
-
HPLC-UV (High-Performance Liquid Chromatography with UV detection) is a reliable method for routine purity analysis and quantification.[4]
Q4: What is the "hook effect" and how does it relate to my PROTAC's function?
A4: The hook effect is a phenomenon observed with bifunctional molecules like PROTACs where increasing the concentration beyond an optimal point leads to a decrease in activity (i.e., less protein degradation).[6] This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (PROTAC + Target Protein or PROTAC + E3 Ligase) rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for degradation.[6] It is important to perform a full dose-response curve to identify the optimal concentration range for your PROTAC.[7]
Purification Troubleshooting Guide
This guide addresses specific issues you may encounter when purifying PROTACs made with Conjugate 51.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) & Troubleshooting Steps |
| Low Recovery After RP-HPLC | 1. Poor Solubility: The PROTAC may be precipitating on the column or in the mobile phase. 2. Irreversible Binding: Strong, non-specific binding to the column's stationary phase. 3. Degradation: The PROTAC may be unstable under the acidic conditions of the mobile phase (e.g., TFA). | 1. Optimize Mobile Phase: Add a small percentage of an organic solvent like DMSO or DMF to the sample solvent to improve solubility.[1] Test different mobile phase modifiers (e.g., formic acid instead of TFA) or use a basic modifier if the compound is more stable at higher pH. 2. Change Column Chemistry: Switch to a different stationary phase (e.g., C8 instead of C18) or a column with a different pore size. 3. Assess Stability: Before preparative HPLC, run a small-scale stability test of your PROTAC in the intended mobile phase and analyze for degradation by LC-MS. |
| Multiple Peaks on Analytical HPLC | 1. Incomplete Reaction/Impurities: Presence of unreacted starting materials or byproducts.[3] 2. Isomers: Presence of diastereomers if chiral centers exist. Rotational isomers (rotamers) are also common in complex molecules like PROTACs. 3. Degradation: The compound may be degrading during analysis or storage. | 1. Confirm Masses: Use LC-MS to determine the mass of each peak. This will help identify if they are impurities or isomers.[3] 2. Optimize Separation: Adjust the HPLC gradient to be shallower to improve resolution. For suspected diastereomers, consider chiral HPLC for separation.[3] For rotamers, variable temperature NMR can be used for confirmation. 3. Re-purify: If impurities are confirmed, re-purify the sample using an orthogonal method (e.g., SFC if RP-HPLC was used initially). |
| Correct Mass by LC-MS, but Complex/Unclear NMR Spectrum | 1. Presence of Rotamers: PROTACs often have rotatable bonds (e.g., amides) that can lead to multiple conformations in solution, resulting in doubled or broadened peaks in the NMR spectrum. 2. Residual Solvents: Presence of solvents from purification (e.g., acetonitrile, ethyl acetate).[3] 3. Salt Adducts: Formation of different salt adducts (e.g., sodium, potassium) can complicate mass spectra but usually doesn't affect NMR as much, though it points to sample complexity.[3] | 1. Perform Variable Temperature (VT) NMR: Acquiring NMR spectra at elevated temperatures can cause rotamers to interconvert more rapidly, leading to the coalescence of doubled peaks into single, sharper signals. 2. Lyophilize Thoroughly: Ensure all solvents are removed by lyophilizing the pure fractions, potentially multiple times from a solvent like water/acetonitrile. 3. Utilize 2D NMR: Techniques like COSY and HSQC can help in assigning signals and confirming the structure despite the complexity.[3] |
| Product Appears "Oily" or Fails to Lyophilize into a Solid | 1. Residual TFA: Trifluoroacetic acid from RP-HPLC can form a salt with the PROTAC, resulting in an oily substance. 2. Hydrophobicity: The inherent properties of the PROTAC, potentially influenced by Conjugate 51, may lead to a low melting point or amorphous nature. | 1. TFA Removal: After pooling pure fractions from HPLC, neutralize the solution with a mild base (e.g., ammonium bicarbonate) before concentration and lyophilization. Alternatively, perform a salt exchange by re-dissolving the oil and re-lyophilizing from a solution containing a different acid (e.g., HCl) to form a solid hydrochloride salt. 2. Solvent Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., methanol) and precipitate it by adding an anti-solvent (e.g., diethyl ether or cold hexanes). |
Comparative Data on Purification Methods
The choice of purification method can significantly impact the final yield and purity. The following table provides a hypothetical comparison for a PROTAC synthesized with Conjugate 51.
| Purification Method | Typical Purity Achieved (%) | Typical Recovery (%) | Key Advantage | Best For |
| Flash Chromatography (Silica) | 70 - 90% | 50 - 80% | High capacity, low cost | Initial crude purification to remove major impurities.[1] |
| Preparative RP-HPLC (C18) | > 98% | 30 - 60% | High resolution and purity | Final polishing step for achieving high-purity material.[1] |
| Supercritical Fluid Chromatography (SFC) | > 98% | 40 - 70% | Fast, uses less organic solvent, good for chiral separation | Purifying less polar or chiral PROTACs; orthogonal to RP-HPLC.[2] |
Key Experimental Protocols
Protocol 1: General Purification using Preparative RP-HPLC
This protocol provides a general framework for the final purification step of a PROTAC.
-
System Setup :
-
Instrumentation : A preparative HPLC system equipped with a UV detector and fraction collector.
-
Column : A C18 reversed-phase column is commonly used (e.g., 20 x 250 mm, 10 µm particle size).
-
Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B : 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[3]
-
-
Sample Preparation :
-
Dissolve the partially purified PROTAC from the flash chromatography step in a minimal amount of a suitable solvent (e.g., DMSO or DMF).[1] Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter to remove particulates.
-
-
Chromatography :
-
Equilibration : Equilibrate the column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B) for at least 3-5 column volumes.
-
Injection : Inject the prepared sample onto the column.
-
Gradient Elution : Elute the compound using a linear gradient. A typical gradient might be from 5% to 95% Mobile Phase B over 30-40 minutes.[1] The gradient should be optimized based on the hydrophobicity of the specific PROTAC.
-
Detection : Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm or 280 nm).[1]
-
-
Fraction Collection & Analysis :
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of each collected fraction using analytical LC-MS.[1]
-
Pool the fractions that meet the desired purity level (>95%).
-
-
Product Isolation :
-
Concentrate the pooled fractions under reduced pressure to remove the majority of the acetonitrile.
-
Freeze the remaining aqueous solution and lyophilize to dryness to obtain the final product as a solid powder.
-
Visual Diagrams
PROTAC Mechanism of Action
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that work by hijacking the cell's own ubiquitin-proteasome system.[8] They act as a bridge to bring a specific target protein into close proximity with an E3 ubiquitin ligase.[6][9] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[8][10] The PROTAC molecule is then released and can catalytically trigger the degradation of multiple target protein molecules.[6][9]
General Purification & Analysis Workflow
The path from a crude synthetic reaction to a well-characterized, pure PROTAC involves a systematic workflow of purification and analysis.
Troubleshooting Logic for HPLC Purification
When encountering issues during HPLC purification, a logical decision-making process can help isolate and solve the problem efficiently.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC Discovery and Development Services | Aurigene Services [aurigeneservices.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Hook Effect in PROTAC Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the "hook effect," a common phenomenon encountered in PROTAC (Proteolysis Targeting Chimera) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein paradoxically decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped or "hooked" dose-response curve, instead of the typical sigmoidal curve.[1][2] While increasing concentrations of a conventional drug typically lead to a plateau of maximum effect, excessive concentrations of a PROTAC can diminish its own degradation efficacy.[1]
Q2: What causes the "hook effect"?
A2: The hook effect is primarily caused by the formation of unproductive binary complexes at high PROTAC concentrations.[1][3] A PROTAC's mechanism of action relies on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[1][3] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[1][3] These binary complexes are unable to bring the target protein and the E3 ligase together, thereby inhibiting the formation of the productive ternary complex required for subsequent protein degradation.[1][3]
Q3: What are the consequences of the "hook effect" for my experiments?
Q4: At what concentration range does the hook effect typically occur?
A4: The concentration at which the hook effect becomes apparent can vary significantly depending on the specific PROTAC, the target protein, the recruited E3 ligase, and the cell line being used.[5] However, it is often observed at concentrations in the micromolar (µM) range, typically starting from 1 µM and becoming more pronounced at higher concentrations.[1] It is crucial to perform a wide dose-response experiment, often spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal concentration window for degradation and to detect the onset of the hook effect.[1]
Q5: How can I mitigate the hook effect in my experiments?
A5: Several strategies can be employed to mitigate the hook effect:
-
Broad Concentration Range: Always perform a wide dose-response experiment to fully characterize the degradation profile and identify the optimal concentration for maximal degradation (Dmax) before the onset of the hook effect.[2][6]
-
Optimize PROTAC Design: Design PROTACs that exhibit positive cooperativity, meaning the binding of one partner (target protein or E3 ligase) to the PROTAC increases the binding affinity for the other partner. This stabilizes the ternary complex over the binary complexes.[7] This can often be achieved by modifying the linker length and composition.[6]
-
Kinetic Analysis: Monitor the kinetics of both ternary complex formation and protein degradation in real-time to better understand the dynamics of the system.[1]
-
Assess Cell Permeability: Ensure that the PROTAC has good cell permeability to reach its intracellular targets effectively. Poor permeability can lead to inaccurate dose-response relationships.[1]
Troubleshooting Guide
Problem 1: My dose-response curve is bell-shaped, with degradation decreasing at high concentrations.
-
Likely Cause: You are observing the classic "hook effect" due to the formation of unproductive binary complexes at high PROTAC concentrations.[8]
-
Troubleshooting Steps:
-
Confirm the Concentration Range: Repeat the experiment with a wider and more granular range of PROTAC concentrations, particularly at the higher end, to confirm the bell shape.[6]
-
Determine Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[6]
-
Assess Ternary Complex Formation: Directly measure the formation of the ternary complex at different PROTAC concentrations using biophysical assays like TR-FRET, SPR, or Co-Immunoprecipitation. A decrease in ternary complex formation at high concentrations will confirm the hook effect mechanism.[8]
-
Problem 2: I am not observing any protein degradation, or it is very weak across all tested concentrations.
-
Likely Cause: This could be due to several factors, including testing a concentration range that falls entirely within the hook effect region, poor cell permeability, issues with the experimental setup, or an inactive PROTAC.[8]
-
Troubleshooting Steps:
-
Expand the Concentration Range: Test a much broader range of concentrations, from picomolar to high micromolar, as the optimal concentration may be outside your initial test window.[2]
-
Verify Target Engagement: Confirm that the PROTAC can bind to the target protein and the E3 ligase. Cellular thermal shift assays (CETSA) can assess target engagement in intact cells.[8]
-
Check E3 Ligase Expression: Ensure that the cell line you are using expresses the recruited E3 ligase at sufficient levels.[2]
-
Optimize Incubation Time: Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation time for degradation.[2]
-
Problem 3: My results are inconsistent between experiments.
-
Likely Cause: Variability in cell culture conditions, such as cell passage number, seeding density, and confluency, can impact results. Compound stability in the cell culture medium can also be a factor.[2]
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a consistent passage number range, ensure uniform seeding densities, and monitor cell health.
-
Assess Compound Stability: Verify the stability of your PROTAC in the cell culture medium over the time course of your experiment.
-
Data Presentation
Table 1: Hypothetical PROTAC Dose-Response Data Illustrating the Hook Effect
| PROTAC Concentration (nM) | % Target Protein Remaining (vs. Vehicle) |
| 0.1 | 98% |
| 1 | 85% |
| 10 | 45% |
| 100 | 15% (Dmax) |
| 500 | 30% |
| 1000 | 55% |
| 5000 | 75% |
| 10000 | 90% |
In this example, the maximal degradation (Dmax) is observed at 100 nM. At concentrations above this, the percentage of remaining protein increases, demonstrating the hook effect.
Table 2: Key PROTAC Efficacy Parameters
| Parameter | Description | Ideal Value |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein.[9] | Lower values indicate higher potency. |
| Dmax | The maximum percentage of protein degradation achievable with the PROTAC.[9] | Higher values indicate greater efficacy. |
Experimental Protocols
1. Western Blotting for Protein Degradation
This protocol is used to quantify the amount of target protein remaining after PROTAC treatment.
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with a wide range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).[6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Incubate with a corresponding HRP-conjugated secondary antibody.
-
Data Analysis: Develop the blot using an ECL substrate and visualize the protein bands. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle control. Plot the percentage of protein remaining against the logarithm of the PROTAC concentration to determine DC50 and Dmax values.[4]
2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol verifies the PROTAC-induced interaction between the target protein and the E3 ligase.
-
Cell Treatment: Treat cells with the desired concentrations of PROTAC or vehicle for a specified time (e.g., 2-4 hours). To capture the ternary complex and prevent degradation, co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for the last 2 hours.[2]
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation: Pre-clear the cell lysate by incubating with protein A/G beads. Incubate the pre-cleared lysate with an antibody against the target protein to form an antibody-antigen complex. Add protein A/G beads to capture the antibody-antigen complex.[1]
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blot Analysis: Elute the protein complexes from the beads. Analyze the eluate by Western blotting using antibodies against the target protein and the E3 ligase. An increased signal for the E3 ligase in the PROTAC-treated samples compared to the vehicle control indicates the formation of the ternary complex.[1]
Visualizations
Figure 1: Mechanism of the PROTAC hook effect.
Figure 2: Troubleshooting workflow for the PROTAC hook effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. marinbio.com [marinbio.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Cytotoxicity of Thalidomide-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during experiments with thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of cytotoxicity observed with thalidomide-based PROTACs?
The cytotoxicity of thalidomide-based PROTACs can stem from two main sources:
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On-target toxicity : The degradation of the intended target protein itself may be toxic to cells, especially if the protein is essential for cell survival.[1]
-
Off-target toxicity : This is more common and often arises from the thalidomide moiety recruiting the E3 ligase Cereblon (CRBN). This complex can lead to the unintended degradation of endogenous proteins known as "neosubstrates."[1][2] Well-characterized neosubstrates include the transcription factors Ikaros (IKZF1), Aiolos (IKZF3), and SALL4.[1][2][3] Degradation of these proteins can lead to unintended biological consequences, including immunomodulatory effects and developmental toxicities.[1][2]
Q2: What is the "hook effect" and how can it contribute to off-target cytotoxicity?
The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in the degradation of the intended target.[2][3] This occurs because at very high concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex (target-PROTAC-E3 ligase).[2][3] These binary complexes can sequester the E3 ligase, and it is hypothesized that the PROTAC/E3 ligase binary complex may still be able to recruit and degrade low-affinity off-target proteins, potentially contributing to cytotoxicity.[2]
Q3: What are the general strategies to reduce the cytotoxicity of thalidomide-based PROTACs?
Several strategies can be employed to minimize off-target effects and cytotoxicity:
-
Optimize PROTAC Concentration : Use the lowest effective concentration that achieves robust degradation of the target protein. This can be determined through a dose-response experiment.[2]
-
Modify the Thalidomide Moiety : Introducing chemical modifications to the thalidomide scaffold, particularly at the C5 position of the phthalimide ring, can sterically hinder the binding of neosubstrates without significantly impacting CRBN engagement.[2]
-
Optimize the Linker : The length, composition, and attachment point of the linker connecting the target-binding ligand and the thalidomide moiety can significantly impact the stability and conformation of the ternary complex, thereby affecting degradation selectivity and reducing off-target effects.[1][][5]
-
Utilize a Different E3 Ligase : Redesigning the PROTAC to use a different E3 ligase, such as von Hippel-Lindau (VHL), can be an effective strategy as they have different sets of endogenous substrates and off-target profiles.[2][6]
-
Develop Tissue-Specific PROTACs : For in vivo applications, strategies such as hypoxia-activated PROTACs, antibody-PROTAC conjugates, and folate-caged PROTACs can improve selectivity for cancer cells over normal tissues, thereby reducing systemic toxicity.[6][7][8]
Q4: How can I experimentally distinguish between on-target and off-target cytotoxicity?
Distinguishing between on-target and off-target toxicity is crucial for optimizing your PROTAC. Key experiments include:
-
Use a Non-degrading Control : Synthesize an inactive version of your PROTAC, for example, by introducing a mutation in the E3 ligase-binding moiety (e.g., an epimer of the thalidomide ligand) that prevents it from binding to CRBN. This control will still bind to the target protein but will not induce its degradation. If the cytotoxic phenotype is still observed with this control, it is likely an off-target effect independent of degradation.[1][2]
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CRISPR-Cas9 Knockout : Use CRISPR-Cas9 to knock out the gene encoding your target protein. If the cells remain sensitive to your PROTAC, it suggests the toxicity is due to off-target effects.[1]
-
Rescue Experiments : If a specific off-target protein is suspected to cause toxicity, attempt to rescue the phenotype by overexpressing a degradation-resistant mutant of that off-target protein.[1]
Troubleshooting Guide
Problem 1: High cytotoxicity observed at concentrations effective for target degradation.
-
Possible Cause 1: On-target toxicity.
-
Troubleshooting Steps:
-
Confirm that the cytotoxicity is on-target using a CRISPR knockout of the target protein. If the knockout cells are no longer sensitive to the PROTAC, the toxicity is on-target.[1]
-
If on-target, consider if partial degradation of the target is sufficient for the desired therapeutic effect. A lower, less toxic dose might be a viable option.
-
For in vivo studies, explore tissue-specific delivery strategies to limit exposure of healthy tissues.[6][7][8]
-
-
-
Possible Cause 2: Off-target toxicity due to neosubstrate degradation.
-
Troubleshooting Steps:
-
Perform a proteomics analysis to identify unintentionally degraded proteins. Compare this list with known thalidomide neosubstrates (e.g., IKZF1, IKZF3, SALL4).[1]
-
Synthesize and test a non-degrading control PROTAC. If this control is not cytotoxic, the toxicity is linked to protein degradation.[1][2]
-
Redesign the PROTAC by modifying the thalidomide moiety or optimizing the linker to improve selectivity.[1][2]
-
Consider switching to a different E3 ligase recruiter, such as a VHL ligand.[2][6]
-
-
Problem 2: Proteomics data reveals significant degradation of unexpected proteins.
-
Possible Cause 1: Promiscuous binding of the target ligand or thalidomide moiety.
-
Troubleshooting Steps:
-
Cross-reference the list of degraded proteins with known thalidomide neosubstrates.[1]
-
Perform dose-response and time-course experiments to analyze the degradation of both your target and the off-target proteins. This can help distinguish direct from indirect effects.[1]
-
Synthesize a negative control PROTAC with an inactive enantiomer of the target-binding ligand. If off-target degradation persists, it is likely mediated by the thalidomide moiety.[1]
-
-
-
Possible Cause 2: Downstream effects of on-target degradation.
-
Troubleshooting Steps:
-
The degradation of the intended target may affect the stability of interacting proteins or signaling pathways.
-
Perform a time-course proteomics experiment to distinguish between direct and indirect effects of target degradation.
-
-
Quantitative Data Summary
The following table provides illustrative data from a hypothetical linker optimization study for a BRD4-targeting PROTAC. This demonstrates how modifying the linker can impact degradation efficiency and cytotoxicity.
| PROTAC ID | Linker Type | Linker Length (atoms) | Ternary Complex KD (nM) | BRD4 Degradation DC50 (nM) | Cell Viability IC50 (µM) |
| PROTAC-A1 | Alkyl | 12 | >1000 | >1000 | >50 |
| PROTAC-A2 | Alkyl | 16 | 150 | 250 | 45 |
| PROTAC-A3 | Alkyl | 20 | 50 | 80 | >50 |
| PROTAC-A4 | Alkyl | 24 | 200 | 350 | >50 |
| PROTAC-P1 | PEG | 14 | 800 | 900 | >50 |
| PROTAC-P2 | PEG | 18 | 120 | 180 | >50 |
| PROTAC-P3 | PEG | 22 | 45 | 75 | >50 |
| PROTAC-P4 | PEG | 26 | 180 | 300 | >50 |
Data is for illustrative purposes only.
Experimental Protocols
Western Blot for Protein Degradation Analysis
This protocol is a fundamental method to visualize and quantify the reduction in the target protein.[9]
-
Cell Culture and Treatment :
-
Sample Preparation :
-
Protein Quantification :
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay to ensure equal loading.[9]
-
-
SDS-PAGE and Western Blotting :
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
-
Cell Viability/Toxicity Assay (e.g., MTS or CellTiter-Glo)
This assay assesses the cytotoxic effects of the PROTAC on cells.[10]
-
Cell Plating :
-
Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
-
PROTAC Treatment :
-
Treat cells with a range of PROTAC concentrations in triplicate.
-
-
Incubation :
-
Incubate for a set period (e.g., 24, 48, or 72 hours).
-
-
Assay :
-
Add the assay reagent (e.g., MTS or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
-
Measurement :
-
Measure the absorbance or luminescence, which correlates with the number of viable cells.[10]
-
Calculate the IC50 value (the concentration of PROTAC that inhibits cell growth by 50%).
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol can be used to confirm that the PROTAC is inducing the formation of a ternary complex between the target protein and the E3 ligase.
-
Cell Treatment :
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to prevent the degradation of the target protein.
-
-
Cell Lysis :
-
Lyse the cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation :
-
Incubate the cell lysate with an antibody against the target protein or a tag on the protein overnight at 4°C.
-
Add Protein A/G beads to pull down the antibody-protein complex.
-
-
Washing and Elution :
-
Wash the beads several times to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis :
-
Perform a Western blot on the eluted sample and probe for the E3 ligase (e.g., CRBN) to confirm its presence in the complex.
-
Visualizations
Caption: A troubleshooting workflow for identifying the source of PROTAC cytotoxicity.
Caption: An experimental workflow for the development and optimization of PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 7. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Validating Target Degradation by a Novel PROTAC: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of a novel Proteolysis Targeting Chimera (PROTAC) is a critical step in the drug discovery pipeline. This guide provides a comparative framework for validating the target degradation of a novel PROTAC, such as a hypothetical "Conjugate 51-derived PROTAC," against other protein degradation technologies and traditional small molecule inhibitors. The methodologies and data presentation formats outlined below are designed to offer a comprehensive and objective assessment of a PROTAC's efficacy and mechanism of action.
Comparison of "Conjugate 51" PROTAC with Alternative Degradation Technologies
PROTACs represent a revolutionary approach in targeted therapy by inducing the degradation of target proteins rather than just inhibiting their function.[1][2] This event-driven mechanism offers several advantages over traditional occupancy-driven inhibitors.[3] The table below compares the key attributes of a novel PROTAC with other major protein degradation technologies.
| Feature | PROTACs (e.g., "Conjugate 51") | Molecular Glues | LYTACs | ATACs |
| Mechanism | Hijacks the Ubiquitin-Proteasome System (UPS) via a heterobifunctional molecule to induce target ubiquitination and degradation.[4][5][6] | Induces or stabilizes the interaction between an E3 ligase and a target protein, leading to ubiquitination and degradation.[4] | Utilizes lysosome-targeting receptors to degrade extracellular and membrane-bound proteins.[4] | Employs asialoglycoprotein receptor (ASGPR) to target extracellular proteins for degradation in hepatocytes.[4] |
| Target Location | Intracellular proteins.[4] | Primarily intracellular proteins.[4] | Extracellular and membrane-bound proteins.[4] | Extracellular proteins, with liver specificity.[4] |
| Molecular Properties | Larger molecular weight, which can pose challenges for cell permeability and oral bioavailability.[4][7] | Smaller molecular weight, generally leading to better cell permeability and oral bioavailability.[4] | Large chimeric molecules. | Large chimeric molecules. |
| Design Strategy | Rational design is feasible due to the modular nature of the ligand-linker-ligand structure.[8][9] | Rational design is challenging; often discovered through screening.[4] | Rational design based on antibody-oligosaccharide conjugates. | Rational design based on targeting ASGPR. |
| Key Advantages | Can target "undruggable" proteins and has a catalytic mode of action.[5][10] | Favorable pharmacokinetic properties due to smaller size.[4] | Expands the range of degradable proteins to the extracellular space.[4] | Offers cell-type specific degradation, potentially improving safety.[4] |
Experimental Validation of "Conjugate 51" PROTAC Activity
A multi-faceted experimental approach is essential to validate the activity and efficacy of a novel PROTAC.[1] The following sections detail key experiments and data presentation formats.
Target Engagement and Ternary Complex Formation
The formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase is a crucial first step in the degradation pathway.[1][11]
Experimental Protocols:
-
Surface Plasmon Resonance (SPR): This technique measures the binding affinity of the PROTAC to both the target protein and the E3 ligase independently.[12]
-
Immobilize the purified target protein or E3 ligase on an SPR sensor chip.
-
Flow a series of concentrations of the PROTAC's respective ligand over the sensor surface.
-
Measure the change in the refractive index to determine the association (ka) and dissociation (kd) rate constants, and subsequently the equilibrium dissociation constant (KD).[12]
-
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET): This assay confirms the formation of the ternary complex in a solution-based format.[12]
-
In a microplate, combine the tagged target protein (e.g., GST-tagged) and the tagged E3 ligase complex (e.g., His-tagged) with varying concentrations of the PROTAC.
-
Add a FRET donor-labeled antibody against one tag and a FRET acceptor-labeled antibody against the other tag.
-
Measure the FRET signal, which is generated when the donor and acceptor are brought into proximity by the formation of the ternary complex.[12]
-
Plot the FRET signal against the PROTAC concentration to determine the potency of ternary complex formation.[12]
-
Data Presentation:
| Assay | Parameter | "Conjugate 51" | Control Compound |
| SPR | KD for Target Protein (nM) | [Insert Value] | [Insert Value] |
| KD for E3 Ligase (nM) | [Insert Value] | [Insert Value] | |
| TR-FRET | Ternary Complex EC50 (nM) | [Insert Value] | [Insert Value] |
Workflow for Ternary Complex Formation:
Caption: Formation of the ternary complex.
In Vitro and Cellular Target Degradation
The ultimate validation of a PROTAC's efficacy is its ability to induce the degradation of the target protein within a cellular context.[12]
Experimental Protocols:
-
Western Blotting: This is the most common method to visualize and quantify the reduction in target protein levels.
-
Treat cells with varying concentrations of the PROTAC or a vehicle control for a specified time.
-
Harvest, lyse the cells, and determine the protein concentration of each lysate.[12]
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).[12]
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
Quantify the band intensities to calculate the percentage of degradation relative to the vehicle control.[12]
-
-
Quantitative Proteomics (e.g., TMT-based LC-MS/MS): This provides an unbiased, global view of protein level changes, confirming on-target degradation and identifying potential off-target effects.[12]
-
Treat cells with the PROTAC or vehicle control.
-
Harvest, lyse, and digest the proteins into peptides.
-
Label the peptide samples with tandem mass tags (TMT).
-
Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the relative abundance of thousands of proteins to assess on-target and off-target degradation.[12]
-
Data Presentation:
| Assay | Parameter | "Conjugate 51" | Negative Control |
| Western Blot | DC50 (nM) | [Insert Value] | > [Max Conc.] |
| Dmax (%) | [Insert Value] | < 10% | |
| Proteomics | On-Target Degradation (%) | [Insert Value] | < 10% |
| Number of Off-Targets | [Insert Value] | [Insert Value] |
PROTAC Mechanism of Action:
Caption: PROTAC-mediated protein degradation pathway.
Validation of the Ubiquitin-Proteasome System (UPS) Involvement
To confirm that the observed degradation is mediated by the UPS, several control experiments are necessary.
Experimental Protocols:
-
Proteasome and Neddylation Inhibition: Co-treatment of cells with the PROTAC and a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) should rescue the degradation of the target protein.[8]
-
In Vitro Ubiquitination Assay: This cell-free assay directly demonstrates the ubiquitination of the target protein in the presence of the PROTAC.[11][12]
-
Combine purified E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex, target protein, ATP, and biotinylated ubiquitin in a reaction buffer.
-
Add the PROTAC to initiate the ubiquitination reaction.
-
Incubate the reaction and then analyze by Western blot using an antibody against ubiquitin to detect polyubiquitinated target protein.[1]
-
Experimental Workflow for Validation:
Caption: Experimental validation workflow for a novel PROTAC.
Conclusion
The validation of a novel PROTAC requires a rigorous and systematic approach. By employing a combination of biochemical, cellular, and proteomic assays, researchers can build a comprehensive data package to support the efficacy and mechanism of action of their molecule. This guide provides a framework for these validation studies, enabling an objective comparison of a novel PROTAC, such as a "Conjugate 51"-derived molecule, with existing technologies and ensuring a thorough characterization of its potential as a therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. PROTACs: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. scienceopen.com [scienceopen.com]
- 6. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 8. escholarship.org [escholarship.org]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Efficacy of CRBN vs. VHL Recruiting PROTACs in Specific Cell Lines
For researchers, scientists, and drug development professionals, the choice of E3 ligase recruiter is a pivotal decision in the design of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of the two most utilized E3 ligases, Cereblon (CRBN) and von Hippel-Lindau (VHL), with a focus on their efficacy in degrading specific target proteins in various cancer cell lines. The information presented is supported by experimental data from publicly available studies, offering a clear overview to inform the rational design of next-generation protein degraders.
The efficacy of a PROTAC is fundamentally dependent on the formation of a stable ternary complex between the target protein, the PROTAC molecule, and the recruited E3 ligase. The choice between CRBN and VHL can significantly influence a PROTAC's degradation efficiency (DC50 and Dmax), selectivity, and pharmacokinetic properties. Factors such as the cellular abundance and subcellular localization of the E3 ligase, as well as the intrinsic protein-protein interactions between the ligase and the target, all play a crucial role in the degradation outcome.
Quantitative Comparison of PROTAC Efficacy
Table 1: Comparison of BRD4 Degraders
| PROTAC Name | E3 Ligase Recruited | Target Binder | Cell Line | DC50 (nM) | Dmax (%) | Reference Study |
| ARV-771 | VHL | JQ1 derivative | 22Rv1 (Prostate Cancer) | < 5 | >90 | Direct Comparison |
| dBET6 | CRBN | JQ1 derivative | 22Rv1 (Prostate Cancer) | ~25 | >90 | Direct Comparison |
| MZ1 | VHL | JQ1 derivative | H661, H838 (Lung Cancer) | 8, 23 | >95 | Separate Studies |
| ARV-825 | CRBN | OTX015 derivative | Burkitt's Lymphoma | < 1 | >90 | Separate Studies |
Note: Data for MZ1 and ARV-825 are from separate studies and are presented for illustrative purposes. The comparison between ARV-771 and dBET6 is from a direct head-to-head study.
Table 2: Comparison of BTK Degraders
| PROTAC Name | E3 Ligase Recruited | Target Binder | Cell Line | DC50 (nM) | Dmax (%) | Reference Study |
| MT802 | CRBN | Ibrutinib derivative | NAMALWA (Burkitt's Lymphoma) | 6.2 | 99 | Direct Comparison[1] |
| SJF638 | VHL | Ibrutinib derivative | NAMALWA (Burkitt's Lymphoma) | 374 | 49 | Direct Comparison[1] |
| P13I | CRBN | Ibrutinib derivative | HBL-1 (Diffuse Large B-cell Lymphoma) | ~30 | >95 | Separate Study |
Note: Studies consistently show that for BTK degradation, CRBN-recruiting PROTACs are significantly more effective than their VHL-recruiting counterparts.[2]
Table 3: Comparison of EGFR Degraders
| PROTAC Name | E3 Ligase Recruited | Target Binder | Cell Line | DC50 (nM) | Dmax (%) | Reference Study |
| Compound 6 | VHL | Gefitinib | HCC-827, H3255 (Lung Cancer) | Not specified, but showed better degradation than compound 10 | Not specified | Direct Comparison[3] |
| Compound 10 | CRBN | Gefitinib | HCC-827, H3255 (Lung Cancer) | Not specified | Not specified | Direct Comparison[3] |
| PROTAC 17 | CRBN | Gefitinib | HCC827, H3255 (Lung Cancer) | 11, 25 | Not specified | Separate Study[4] |
| PROTAC 5 | VHL | Gefitinib | HCC827, H3255 (Lung Cancer) | 5.0, 3.3 | Not specified | Separate Study[4] |
Note: While a direct comparison study indicated VHL-based degrader 6 was slightly more effective than CRBN-based degrader 10[3], other studies on different gefitinib-based PROTACs suggest that both VHL and CRBN recruiters can achieve potent EGFR degradation.[4]
Experimental Protocols
Accurate and reproducible assessment of PROTAC efficacy is crucial. Below are detailed methodologies for key experiments commonly used to characterize PROTACs.
Protocol 1: Western Blot for Protein Degradation Analysis
This method is the gold standard for quantifying the reduction in target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed cells (e.g., 22Rv1, NAMALWA, HCC-827) in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4, anti-BTK, anti-EGFR) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Protocol 2: HiBiT Assay for Real-Time Degradation Kinetics
This bioluminescence-based assay allows for the real-time, quantitative measurement of protein degradation in live cells.
1. Cell Line Generation:
-
Use CRISPR/Cas9 to endogenously tag the target protein with the 11-amino-acid HiBiT peptide in the cell line of interest.
2. Assay Procedure:
-
Seed the HiBiT-tagged cells in a white, opaque 96-well or 384-well plate.
-
On the day of the assay, replace the culture medium with a medium containing the LgBiT protein and a luciferase substrate (e.g., Endurazine™).
-
Incubate the plate for at least 2.5 hours at 37°C to allow for signal equilibration.
-
Add the PROTAC compounds at various concentrations to the wells.
-
Measure the luminescence signal kinetically over time (e.g., every 15-30 minutes for 24-48 hours) using a plate reader.
3. Data Analysis:
-
The decrease in luminescence is directly proportional to the degradation of the HiBiT-tagged target protein.
-
From the kinetic data, calculate the rate of degradation, DC50, and Dmax.
-
This method provides a more dynamic understanding of the PROTAC's activity compared to endpoint assays like Western blotting.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the general mechanism of action of PROTACs, a typical experimental workflow for their comparison, and the signaling pathways of BRD4 and BTK.
References
- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Protein Degradation: A Comparative Guide to Western Blot Analysis
In the landscape of cellular biology and the development of novel therapeutics, a profound understanding of protein degradation is paramount for elucidating disease mechanisms and assessing the efficacy of new drugs. The advent of targeted protein degradation as a therapeutic strategy has underscored the necessity for robust and reliable methods to monitor the reduction of specific proteins. Among the array of techniques available, Western blot analysis remains a fundamental tool for confirming protein degradation. This guide presents an objective comparison of Western blot with other prevalent methods, substantiated by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in selecting the most suitable technique for their specific research needs.
Comparing the Tools: A Head-to-Head Analysis
The selection of an appropriate method for quantifying protein degradation is contingent upon several factors, including the specific scientific question, the nature of the samples, the required throughput, and the available resources. While Western blot is a widely adopted and accessible technique, alternative methods such as Mass Spectrometry (MS) and Enzyme-Linked Immunosorbent Assay (ELISA) offer distinct advantages in terms of sensitivity, throughput, and the breadth of analysis.
| Feature | Western Blot | Mass Spectrometry (MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Primary Application | Semi-quantitative/quantitative analysis of protein levels, confirmation of protein size. | Unbiased, global protein identification and quantification, analysis of post-translational modifications. | High-throughput, quantitative analysis of a specific protein. |
| Sensitivity | Moderate (ng range).[1] | Very High (pg to ng range). | High (pg to ng range).[1] |
| Throughput | Low to medium (10-15 samples per gel).[2] | High (with automation). | High (96- or 384-well plates).[3] |
| Cost per Sample | Low to moderate. | High.[4] | Low.[5] |
| Sample Requirement | Moderate (µg of protein). | Low (ng to µg of protein). | Low (µL of sample). |
| Data Output | Band intensity, protein size. | Protein identification, relative/absolute quantification, PTM sites. | Absorbance/fluorescence, protein concentration. |
| Advantages | Widely available, provides size information, relatively inexpensive.[4] | Unbiased global analysis, high sensitivity and specificity, can identify unknown proteins and modifications. | High throughput, highly quantitative, cost-effective for large sample numbers.[3][5] |
| Limitations | Semi-quantitative, lower throughput, dependent on antibody quality.[4] | Requires specialized equipment and expertise, complex data analysis.[3] | Requires specific antibody pairs, no information on protein size or modifications.[1] |
Key Protein Degradation Pathways
Cells primarily utilize two major pathways to regulate protein levels: the Ubiquitin-Proteasome System (UPS) and the Autophagy-Lysosome Pathway (ALP). A foundational understanding of these pathways is crucial for the accurate interpretation of protein degradation data.
The Ubiquitin-Proteasome System (UPS)
The UPS is the principal mechanism for the degradation of most short-lived and regulatory proteins. In this pathway, target proteins are marked for destruction by the covalent attachment of a polyubiquitin chain. This "tag" is recognized by the 26S proteasome, a large multi-protein complex that unfolds and degrades the tagged protein into small peptides.
Caption: The Ubiquitin-Proteasome System (UPS) pathway for targeted protein degradation.
The Autophagy-Lysosome Pathway (ALP)
The ALP is responsible for the degradation of long-lived proteins, protein aggregates, and entire organelles. This process involves the sequestration of cytoplasmic components within a double-membraned vesicle called an autophagosome. The autophagosome then fuses with a lysosome, and the enclosed contents are degraded by lysosomal hydrolases. A key marker for monitoring autophagy is the conversion of LC3-I to its lipidated form, LC3-II, which is recruited to the autophagosome membrane.
Caption: The Autophagy-Lysosome Pathway (ALP) for bulk degradation of cellular components.
Experimental Workflow for Western Blot Analysis of Protein Degradation
A typical workflow for assessing protein degradation via Western blot involves several key steps, from sample preparation to data analysis.
Caption: General experimental workflow for Western blot analysis of protein degradation.
Detailed Experimental Protocols
Protocol 1: Cycloheximide (CHX) Chase Assay
This assay is used to determine the half-life of a protein by inhibiting new protein synthesis with cycloheximide and then monitoring the disappearance of the existing protein pool over time.
Materials:
-
Cultured cells expressing the protein of interest
-
Complete cell culture medium
-
Cycloheximide (CHX) stock solution (e.g., 100 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Reagents and equipment for Western blotting
Procedure:
-
Cell Seeding: Seed cells in multi-well plates to achieve 70-80% confluency on the day of the experiment.
-
CHX Treatment:
-
Prepare fresh complete medium containing the desired final concentration of CHX (typically 50-100 µg/mL).
-
Aspirate the old medium from the cells and replace it with the CHX-containing medium.
-
The "0 hour" time point should be collected immediately before or after adding the CHX-containing medium.
-
-
Time-Course Collection: Harvest cells at various time points after the addition of CHX (e.g., 0, 2, 4, 8, 12, 24 hours). The time points should be optimized based on the known or expected stability of the protein of interest.
-
Cell Lysis:
-
At each time point, wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Western Blot:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize all samples to the same protein concentration.
-
Proceed with standard Western blot protocol to detect the protein of interest and a loading control (e.g., GAPDH, β-actin).
-
-
Data Analysis:
-
Quantify the band intensities for the protein of interest and the loading control at each time point.
-
Normalize the intensity of the target protein to the loading control for each time point.
-
Plot the normalized protein levels against time to determine the protein's half-life.
-
Protocol 2: Using Proteasome and Lysosome Inhibitors
This method helps to determine whether a protein is degraded via the UPS or the ALP by using specific inhibitors to block these pathways and observing if the protein accumulates.
Materials:
-
Cultured cells
-
Proteasome inhibitor (e.g., MG132)
-
Lysosome inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Vehicle control (e.g., DMSO)
-
Other materials as listed in Protocol 1
Procedure:
-
Cell Seeding: Seed cells as described for the CHX chase assay.
-
Inhibitor Treatment:
-
Treat cells with the chosen inhibitor at an optimized concentration (e.g., 10-20 µM MG132 or 100-200 nM Bafilomycin A1).
-
Include a vehicle-only control.
-
For studies investigating a specific treatment that induces degradation, cells can be co-treated with the treatment and the inhibitor to see if the degradation is rescued.
-
-
Time-Course Collection: Harvest cells at one or more relevant time points (e.g., 4, 8, or 12 hours) following treatment.
-
Cell Lysis, Protein Quantification, and Western Blot: Follow steps 4 and 5 from the CHX chase protocol.
-
Data Analysis: Compare the protein levels in the inhibitor-treated samples to the vehicle control. An accumulation of the protein in the presence of a specific inhibitor suggests its degradation through that pathway.
Protocol 3: Autophagy Flux Assay using Western Blot for LC3
This assay measures the rate of autophagy by analyzing the accumulation of LC3-II in the presence and absence of a lysosomal inhibitor.
Materials:
-
Cultured cells
-
Lysosome inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Reagents and equipment for Western blotting, including an antibody specific for LC3.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells and treat with the experimental condition of interest (e.g., starvation, drug treatment).
-
For each condition, have a parallel set of cells treated with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 2-4 hours of the experiment).
-
-
Cell Lysis and Western Blot:
-
Lyse the cells and perform a Western blot as previously described.
-
Probe the membrane with an anti-LC3 antibody. Both LC3-I and LC3-II bands should be visible.
-
-
Data Analysis:
-
Quantify the intensity of the LC3-II band and normalize it to a loading control.
-
Autophagic flux is determined by comparing the amount of LC3-II in the presence and absence of the lysosomal inhibitor. A greater accumulation of LC3-II in the presence of the inhibitor indicates a higher autophagic flux.
-
References
A Comparative Guide to Linker Selection for E3 Ligase Ligand-Linker Conjugate 51
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component in the design of an effective PROTAC is the linker, which connects the E3 ligase ligand to the target protein binder. This guide provides a comparative analysis of different linker types for use with E3 Ligase Ligand-linker Conjugate 51, a thalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] Understanding the impact of the linker on PROTAC performance is paramount for the rational design of potent and selective protein degraders.
The linker is not merely a spacer but a crucial determinant of a PROTAC's biological activity and physicochemical properties.[3] Its length, composition, and rigidity influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[4] This ternary complex formation is a prerequisite for the ubiquitination and subsequent degradation of the target protein.[5][6]
The PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can act catalytically to induce the degradation of multiple target protein molecules.[7]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Comparison of Common Linker Types
The choice of linker can significantly impact a PROTAC's efficacy. The most common linker motifs are polyethylene glycol (PEG) and alkyl chains.[8][9][10] These can be further categorized by their length and rigidity.
Alkyl vs. PEG Linkers
Alkyl chains are hydrophobic and can vary in length. PEG linkers, on the other hand, are more hydrophilic due to the presence of ether oxygens. This difference in polarity can affect the solubility and cell permeability of the resulting PROTAC. While PEG linkers can improve solubility, they may also lead to reduced metabolic stability compared to alkyl linkers.[3]
Linker Length
The length of the linker is a critical parameter that must be optimized for each target protein and E3 ligase pair. A linker that is too short may lead to steric hindrance and prevent the formation of a stable ternary complex. Conversely, a linker that is too long may not effectively bring the two proteins into proximity. For some systems, an optimal linker length has been observed, with shorter or longer linkers resulting in decreased degradation efficiency.[8]
Data Presentation: Linker Performance Comparison
The following table summarizes hypothetical performance data for PROTACs constructed with this compound and different linker types targeting a hypothetical protein of interest (POI-X).
| Conjugate ID | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Permeability |
| PROTAC-A | Alkyl Chain | 8 | 150 | 85 | Moderate |
| PROTAC-B | Alkyl Chain | 12 | 50 | 95 | Good |
| PROTAC-C | PEG | 9 | 100 | 90 | Good |
| PROTAC-D | PEG | 15 | 75 | 92 | Excellent |
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
This data illustrates a common trend where an optimal linker length exists for a given linker type to achieve maximal degradation.
Experimental Protocols
Reproducible and rigorous experimental methods are essential for the comparative analysis of PROTACs. Below are detailed protocols for key assays used to evaluate PROTAC performance.
Western Blotting for Protein Degradation
This method quantifies the amount of target protein remaining in cells after PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[4][7]
Experimental Workflow for PROTAC Evaluation
The development and evaluation of novel PROTACs is an iterative process.
Caption: A typical workflow for the evaluation and optimization of PROTACs.
Logical Relationships in PROTAC Design
The selection of a linker has a cascading effect on the properties and performance of a PROTAC.
Caption: The relationship between linker properties and PROTAC performance.
Conclusion
The linker is a critical component in the design of effective PROTACs utilizing this compound. While both alkyl and PEG linkers have been successfully employed, the optimal choice depends on the specific target protein and the desired physicochemical properties of the final PROTAC molecule. A systematic evaluation of linker type and length is essential to identify PROTACs with potent and selective protein degradation activity. The experimental protocols and workflows described in this guide provide a framework for the rational design and optimization of next-generation protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 9. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 10. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
A Comparative Guide to In Vitro Validation of Ternary Complex Formation
For researchers, scientists, and drug development professionals, the confirmation and characterization of ternary complexes are pivotal for advancing novel therapeutics, such as proteolysis-targeting chimeras (PROTACs) and molecular glues. This guide provides an objective comparison of key in vitro methodologies for validating ternary complex formation, supported by experimental data and detailed protocols.
The formation of a stable ternary complex, often comprising a target protein, a small molecule, and a third protein (e.g., an E3 ligase), is the cornerstone of action for many innovative drug modalities.[1][2] Validating this interaction is crucial for optimizing drug design and predicting therapeutic efficacy.[2] A multi-faceted approach employing orthogonal techniques is essential for a comprehensive understanding of the kinetics and thermodynamics governing complex formation.[1] This guide delves into the most prevalent biophysical techniques: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Förster Resonance Energy Transfer (FRET).
Comparison of Key Validation Methodologies
The choice of method for validating ternary complex formation depends on several factors, including the specific scientific question, desired throughput, and available resources.[2] Biophysical methods using purified components provide precise, quantitative data on the kinetics and thermodynamics of these interactions.[1]
| Method | Principle | Parameters Measured | Throughput | Sample Consumption | Key Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor chip surface upon binding of molecules.[2][3] | Affinity (K D), Kinetics (k on, k off), Cooperativity (α).[2] | Medium | Low | Real-time, label-free kinetic data; can measure both binary and ternary interactions.[2] | Requires immobilization of one binding partner.[2] |
| Bio-Layer Interferometry (BLI) | Analyzes the interference pattern of white light reflected from a biosensor tip with an immobilized protein and an internal reference layer.[4][5] | Affinity (K D), Kinetics (k on, k off).[6] | High | Low | Real-time, label-free, high throughput, tolerant of crude samples. | Lower sensitivity compared to SPR, may not be suitable for very weak or transient interactions.[6] |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during a binding event.[7] | Affinity (K D), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n).[8] | Low | High | Label-free, in-solution measurement providing a complete thermodynamic profile.[3][7] | Low throughput, requires large amounts of sample.[3] |
| Förster Resonance Energy Transfer (FRET) | Measures energy transfer between a donor and an acceptor fluorophore when in close proximity.[9] | Ternary complex formation, binding affinity (EC₅₀ or K D).[10][11] | High | Low | Homogeneous, no-wash assay with high sensitivity and suitable for high-throughput screening.[9] | Requires labeling of proteins, which may interfere with binding. |
Quantitative Data Presentation
The following table presents representative quantitative data for the well-characterized PROTAC, MZ1, in forming a ternary complex with the von Hippel-Lindau (VHL) E3 ligase and the second bromodomain of BRD4 (BRD4(BD2)). This data illustrates the concept of cooperativity (α), which is a measure of how the binding of one protein to the PROTAC affects the binding of the second protein.[12] A cooperativity factor greater than 1 indicates positive cooperativity, meaning the formation of a binary complex enhances the binding of the second protein.[9][12]
| PROTAC | Interaction | Technique | K D (nM) | Cooperativity (α) | Reference |
| MZ1 | VHL (binary) | SPR | 29 | - | [13] |
| MZ1 | VHL (binary) | ITC | 66 | - | [13] |
| MZ1 | BRD4(BD2) (binary) | SPR | 1 | - | [13] |
| MZ1 | BRD4(BD2) (binary) | ITC | 4 | - | [13] |
| MZ1 | VHL:BRD4(BD2) (ternary) | SPR | 1.1 | 26 | [13] |
| MZ1 | VHL:BRD4(BD2) (ternary) | ITC | 4.4 | 15 | [13] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental procedures is essential for a comprehensive understanding of ternary complex validation.
PROTAC-mediated ternary complex formation and subsequent protein degradation.
A typical workflow for analyzing ternary complex formation using SPR.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible validation of ternary complex formation.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on binding events, allowing for the determination of association (kₐ) and dissociation (kₑ) rates, and the dissociation constant (K D).[12]
1. Materials and Reagents:
-
SPR instrument and sensor chips (e.g., CM5).
-
Purified, tagged E3 ligase (e.g., His-tagged or biotinylated).
-
Purified target protein.
-
PROTAC of interest.
-
Running buffer (e.g., HBS-EP+).
-
Immobilization reagents (e.g., Ni-NTA for His-tagged protein, streptavidin for biotinylated protein).[12]
2. Methodology:
-
Immobilization: Immobilize the tagged E3 ligase onto the sensor chip surface to a target response level.[12]
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Prepare a series of dilutions of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface, from the lowest to the highest concentration.
-
Regenerate the surface between injections if necessary.
-
-
Ternary Interaction Analysis:
-
Prepare a series of dilutions of the PROTAC mixed with a constant, saturating concentration of the target protein.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
-
Data Analysis:
-
Fit the sensorgram data from the binary and ternary interaction analyses to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic rates (kₐ, kₑ) and the dissociation constant (K D).
-
Calculate the cooperativity factor (α) using the formula: α = K D (binary) / K D (ternary).[9]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.[7]
1. Materials and Reagents:
-
Isothermal titration calorimeter.
-
Purified E3 ligase.
-
Purified target protein.
-
PROTAC of interest.
-
Dialysis buffer (ensure all components are in the same buffer to minimize heats of dilution).[8]
2. Methodology:
-
Sample Preparation:
-
Dialyze all proteins and dissolve the PROTAC in the same buffer.
-
Degas all solutions before use.
-
-
Binary Titrations:
-
Fill the ITC cell with the E3 ligase solution and the injection syringe with the PROTAC solution.
-
Perform a series of injections and measure the heat changes.
-
Repeat the experiment by titrating the PROTAC into the target protein solution.
-
-
Ternary Titration:
-
Fill the ITC cell with the E3 ligase solution pre-saturated with the target protein.
-
Fill the injection syringe with the PROTAC solution.
-
Perform the titration as described above.
-
-
Data Analysis:
-
Integrate the raw thermogram peaks to obtain the heat change per injection.
-
Subtract the heat of dilution from a control experiment (titrating PROTAC into buffer).[7]
-
Fit the data to a suitable binding model to determine the thermodynamic parameters (K D, ΔH, n).[9]
-
Calculate the cooperativity factor (α) from the binary and ternary K D values.[12]
-
Time-Resolved Förster Resonance Energy Transfer (TR-FRET)
TR-FRET is a proximity-based assay well-suited for high-throughput screening of ternary complex formation.[9]
1. Materials and Reagents:
-
Microplate reader capable of TR-FRET measurements.
-
Labeled target protein (e.g., with a FRET donor like terbium cryptate).
-
Labeled E3 ligase (e.g., with a FRET acceptor like d2). This can be achieved using specific antibodies or by creating fusion proteins.[9]
-
PROTAC dilution series.
-
Assay buffer.
2. Methodology:
-
Assay Setup: In a microplate, add the labeled target protein, labeled E3 ligase, and a dilution series of the PROTAC.[9]
-
Incubation: Incubate the plate at room temperature to allow for ternary complex formation.[9]
-
Signal Detection: Measure the time-resolved fluorescence signal at the emission wavelengths of both the donor and the acceptor.[9]
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor signal / donor signal).
-
Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation.[10][14] The peak of the curve represents the maximal efficacy of ternary complex formation.[10][14]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aragen.com [aragen.com]
- 4. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 5. An Overview of Current Methods to Confirm Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jove.com [jove.com]
- 7. benchchem.com [benchchem.com]
- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 9. benchchem.com [benchchem.com]
- 10. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ternary Complex Formation [worldwide.promega.com]
- 12. benchchem.com [benchchem.com]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to E3 Ligase Ligands in PROTAC Technology
For researchers, scientists, and drug development professionals, the judicious selection of an E3 ubiquitin ligase and its corresponding ligand is a pivotal step in the design of effective Proteolysis Targeting Chimeras (PROTACs). This choice significantly influences a PROTAC's degradation efficiency, target selectivity, and overall therapeutic potential. This guide provides an objective comparison of the performance of commonly used E3 ligase ligands, supported by experimental data, detailed methodologies for key evaluation assays, and visual representations of the underlying biological and experimental frameworks.
PROTACs are innovative heterobifunctional molecules that harness the cell's native ubiquitin-proteasome system to selectively eradicate disease-causing proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2][3] The E3 ligase ligand's function is to hijack an E3 ligase, which then tags the POI with ubiquitin, marking it for degradation by the proteasome.[4] While the human genome encodes over 600 E3 ligases, only a small number have been extensively used in PROTAC design, primarily due to the availability of well-characterized small molecule ligands.[2][5] The most prominent E3 ligases in PROTAC development include Cereblon (CRBN), von Hippel-Lindau (VHL), Murine Double Minute 2 (MDM2), and Inhibitor of Apoptosis Proteins (IAPs).[2][6]
Comparative Performance of E3 Ligase Ligands
The efficacy of a PROTAC is not solely determined by the binary binding affinities of its ligands but critically by the stability and cooperativity of the ternary complex (POI-PROTAC-E3 ligase) it forms.[2] Different E3 ligases and their ligands present distinct advantages and disadvantages. The following tables summarize the performance of PROTACs recruiting different E3 ligases for the degradation of various target proteins. It is important to note that direct head-to-head comparisons of PROTACs with the same target binder and linker but different E3 ligase ligands are limited in the literature. Therefore, the data presented here is compiled from various studies and should be interpreted with consideration of the different experimental contexts.
Table 1: Performance of CRBN-Based PROTACs
| PROTAC Example | Target Protein | DC50 | Dmax | Cell Line | Reference |
| ARV-110 | Androgen Receptor | ~1 nM | >95% | VCaP | [7] |
| ARV-471 | Estrogen Receptor | <5 nM | >90% | MCF7 | [7] |
| BETd-246 | BET Bromodomains | Not Specified | >90% | TNBC PDX models | [8] |
| P13I | Bruton Tyrosine Kinase (BTK) | Not Specified | High | B-Cell Malignancy Models | [8] |
Table 2: Performance of VHL-Based PROTACs
| PROTAC Example | Target Protein | DC50 | Dmax | Cell Line | Reference |
| ARV-771 | BET Bromodomains | <5 nM | >95% | 22Rv1 | [9] |
| PROTAC 139 | BRD4 | 3.3 nM | 97% | PC3 | [9] |
| Compound 1 | p38α | 210 nM | >90% | K562 | [10] |
Table 3: Performance of IAP-Based PROTACs
| PROTAC Name | E3 Ligase Recruited | Target Protein | DC50 | Dmax | Cell Line | Reference |
| SNIPER(ER) | cIAP1 | Estrogen Receptor α | ~10 nM | ~90% | MCF7 | [5] |
| SNIPER(AR) | cIAP1 | Androgen Receptor | 3-10 nM | >90% | LNCaP, VCaP | [5] |
Table 4: Performance of MDM2-Based PROTACs
| PROTAC Name | E3 Ligase Recruited | Target Protein | DC50 | Dmax | Cell Line | Reference |
| MD-224 | MDM2 | MDM2 | <10 nM | >90% | RS4;11 | [11] |
| Nutlin-based PROTAC | MDM2 | Androgen Receptor | ~1 µM | ~70% | LNCaP | [12] |
Key Considerations for E3 Ligase Ligand Selection
The choice between different E3 ligase ligands is a multifaceted decision.[2]
-
Cereblon (CRBN): Ligands for CRBN are derived from the immunomodulatory imide drug (IMiD) class, including thalidomide, lenalidomide, and pomalidomide.[2][5] These are the most widely used E3 ligase ligands in PROTAC development.[2]
-
Advantages: Well-established chemistry, readily available synthetic building blocks, and generally exhibit favorable drug-like properties (e.g., oral bioavailability) compared to peptidic VHL ligands.[2] They have demonstrated high degradation efficiency for a broad array of target proteins.[2]
-
Disadvantages: Potential for off-target effects due to the recruitment of endogenous neosubstrates, such as IKZF1 and IKZF3, which can lead to immunomodulatory effects or toxicity.[2] CRBN is primarily localized in the nucleus.[]
-
-
von Hippel-Lindau (VHL): VHL is the substrate recognition subunit of the CRL2VHL E3 ligase complex.[2] Small molecule ligands for VHL are peptidomimetic and designed to mimic its natural substrate, HIF-1α.[5]
-
Advantages: VHL-based PROTACs can be highly potent and are less prone to the "molecular glue" type of neosubstrate degradation seen with CRBN.[3] The availability of stereoisomers that do not bind VHL provides a valuable tool for creating negative controls.[3] VHL is present in both the cytoplasm and the nucleus.[]
-
Disadvantages: The peptidic nature of many VHL ligands can lead to poorer pharmacokinetic properties, such as lower cell permeability and oral bioavailability.[2]
-
-
Inhibitor of Apoptosis Proteins (IAPs): PROTACs that recruit IAPs are often referred to as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers).[5] Ligands for IAPs are frequently derived from SMAC mimetics.[5]
-
Murine Double Minute 2 (MDM2): MDM2 is a key negative regulator of the p53 tumor suppressor.[5] Ligands for MDM2, such as nutlins, can be used to recruit this E3 ligase.[2] MDM2-recruiting PROTACs may offer a dual mechanism of action by degrading a target protein while also stabilizing p53.[5] However, they have faced challenges with physicochemical properties and limited degradation activity.[11]
Experimental Protocols
A robust evaluation of PROTAC performance requires a suite of well-designed experiments to assess target engagement, ternary complex formation, ubiquitination, and ultimately, protein degradation.[4]
Ternary Complex Formation Assays
The formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is a critical determinant of successful protein degradation.[4][14]
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions.[1]
-
Protocol:
-
Immobilize the purified E3 ligase (e.g., VHL or CRBN complex) on an SPR sensor chip.
-
To measure binary interactions, inject the PROTAC molecule at various concentrations over the chip to determine its binding affinity (KD) to the E3 ligase.
-
In a separate experiment, inject the target protein (POI) to assess for any non-specific binding to the E3 ligase.
-
To measure ternary complex formation, inject a pre-incubated mixture of the POI and the PROTAC over the E3 ligase-immobilized surface. An increase in the SPR signal compared to the binary interactions indicates the formation of the ternary complex.
-
ITC directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the binding event.[4]
-
Protocol:
-
Fill the ITC cell with a solution of the purified E3 ligase.
-
Fill the injection syringe with a solution of the PROTAC and the POI.
-
Perform a series of injections of the PROTAC/POI mixture into the E3 ligase solution.
-
Measure the heat evolved or absorbed after each injection to determine the binding affinity and thermodynamics of ternary complex formation.
-
Ubiquitination Assays
These assays confirm that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.[4]
This assay reconstitutes the ubiquitination cascade in a test tube.
-
Protocol:
-
Combine the purified target protein (POI), E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, ubiquitin, and ATP in a reaction buffer.
-
Add the PROTAC of interest at various concentrations.
-
Incubate the reaction mixture at 37°C for a specified time.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blotting using an antibody against the POI to observe the appearance of higher molecular weight bands corresponding to ubiquitinated POI.
-
Cellular Degradation Assays
These assays quantify the reduction in the levels of the target protein in a cellular context.
-
Protocol:
-
Seed cells in multi-well plates and treat them with a range of concentrations of the PROTAC for a specified time course.
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP) and visualize the protein bands.
-
Quantify the band intensities to determine the extent of protein degradation (DC50 and Dmax).
-
These methods offer a higher-throughput alternative to traditional Western blotting.
-
Protocol:
-
Seed cells in multi-well plates and treat with the PROTAC.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against the target protein and a fluorescently labeled secondary antibody.
-
Use a plate reader or a high-content imager to quantify the fluorescence intensity, which is proportional to the amount of the target protein.
-
Normalize the signal to a cell stain (e.g., DAPI) to account for cell number variations.
-
Visualizations
Caption: General mechanism of action for a PROTAC.
Caption: Workflow for evaluating PROTAC efficacy.
Caption: Comparison of common E3 ligase ligands.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 14. researchgate.net [researchgate.net]
Unveiling the Selectivity of PROTACs: A Comparative Guide to a BRD4 Degrader Versus a Pan-BET Inhibitor
For researchers navigating the burgeoning field of targeted protein degradation, understanding the selectivity of proteolysis-targeting chimeras (PROTACs) is paramount. This guide provides a comprehensive comparison of the well-characterized BRD4-targeting PROTAC, dBET1, with the pan-BET inhibitor, JQ1, offering insights into their on- and off-target effects through quantitative data, detailed experimental protocols, and visual workflows.
PROTACs represent a paradigm shift in pharmacology, inducing the degradation of target proteins rather than simply inhibiting their function. This is achieved through a heterobifunctional molecule that simultaneously binds a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. This mechanism offers the potential for enhanced selectivity and a more profound and sustained pharmacological effect compared to traditional small molecule inhibitors.
This guide focuses on dBET1, a PROTAC that has been extensively studied for its ability to degrade the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, a key regulator of oncogene transcription. We will compare its selectivity profile to that of JQ1, a potent and well-characterized small molecule inhibitor of all BET family members (BRD2, BRD3, and BRD4).
Quantitative Assessment of Selectivity
The selectivity of a PROTAC is a critical determinant of its therapeutic window. Global proteomics using mass spectrometry is the gold standard for assessing the unbiased, proteome-wide selectivity of a degrader. Below is a summary of the degradation potency (DC50) and inhibitory concentration (IC50) for dBET1 and JQ1 against their intended targets.
| Compound | Target(s) | DC50/IC50 | Cell Line | E3 Ligase Recruited | Reference |
| dBET1 | BRD2, BRD3, BRD4 | DC50: ~430 nM (BRD4) | Breast cancer cells | Cereblon (CRBN) | [1] |
| JQ1 | BRD2, BRD3, BRD4 | IC50: <100 nM (for BET family) | Various | N/A | [2] |
Table 1: On-Target Potency of dBET1 and JQ1. DC50 (Degradation Concentration 50) is the concentration of the PROTAC required to degrade 50% of the target protein. IC50 (Inhibitory Concentration 50) is the concentration of the inhibitor required to inhibit 50% of the target's activity.
A key advantage of PROTACs is their potential to achieve greater selectivity than their parent inhibitors. Proteomics studies have shown that while JQ1 inhibits all BET family members, certain PROTACs derived from it can exhibit preferential degradation of specific BET proteins. For instance, the PROTAC MZ1, which also utilizes a JQ1 warhead but recruits the VHL E3 ligase, demonstrates preferential degradation of BRD4 over BRD2 and BRD3.[3][4]
Global quantitative proteomics analysis of dBET1 in the MV4;11 acute myeloid leukemia cell line revealed a high degree of selectivity. Out of 7,429 quantified proteins, only BRD2, BRD3, and BRD4 were significantly depleted, alongside the known downstream targets MYC and PIM1.[5] This highlights the remarkable specificity that can be achieved with the PROTAC modality.
Visualizing the Mechanism of Action and Selectivity Assessment
To understand the principles behind PROTAC selectivity, it is helpful to visualize the underlying molecular events and the experimental workflows used for their assessment.
Figure 1: PROTAC vs. Inhibitor Mechanism and Selectivity Assessment. This diagram illustrates the distinct mechanisms of action for PROTACs and inhibitors and highlights the key experimental approaches for evaluating their selectivity.
Experimental Protocols for Assessing PROTAC Selectivity
Accurate and reproducible assessment of PROTAC selectivity is crucial for advancing promising candidates. Below are detailed protocols for two key methodologies: Tandem Mass Tag (TMT)-based quantitative proteomics and the NanoBRET™ Target Engagement assay.
Tandem Mass Tag (TMT)-Based Quantitative Proteomics Protocol
This method allows for the simultaneous identification and quantification of thousands of proteins across multiple samples, providing a global view of a PROTAC's impact on the proteome.[6][7][8]
1. Cell Culture and PROTAC Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the PROTAC at various concentrations and for different time points. Include a vehicle control (e.g., DMSO) and a negative control (e.g., an inactive epimer of the PROTAC).
-
Harvest cells and wash with ice-cold PBS.
2. Protein Extraction and Digestion:
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce protein disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).
-
Digest proteins into peptides overnight using trypsin.
3. TMT Labeling and Sample Pooling:
-
Label the peptide digests from each condition with a specific TMT isobaric tag according to the manufacturer's instructions.
-
Quench the labeling reaction with hydroxylamine.
-
Combine the labeled peptide samples in equal amounts.
4. Peptide Fractionation and LC-MS/MS Analysis:
-
Desalt the pooled sample using a C18 solid-phase extraction (SPE) cartridge.
-
Fractionate the peptides using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer.
5. Data Analysis:
-
Process the raw mass spectrometry data using software such as Proteome Discoverer or MaxQuant.
-
Identify and quantify proteins based on the TMT reporter ion intensities.
-
Perform statistical analysis to identify proteins with significant changes in abundance in PROTAC-treated samples compared to controls.
Figure 2: Workflow for TMT-Based Quantitative Proteomics. This diagram outlines the key steps involved in assessing PROTAC selectivity using TMT-based mass spectrometry.
NanoBRET™ Target Engagement Assay Protocol
The NanoBRET™ assay is a live-cell method to quantify the binding of a compound to a target protein, providing a measure of target engagement in a physiological context.[9][10]
1. Cell Transfection:
-
Prepare a transfection mix in Opti-MEM® containing a vector encoding the target protein fused to NanoLuc® luciferase (e.g., BRD4-NanoLuc®) and transfection carrier DNA.
-
Add the transfection mix to a suspension of HEK293 cells.
-
Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.
2. Compound Treatment:
-
Prepare serial dilutions of the PROTAC or inhibitor in a suitable solvent (e.g., DMSO) and further dilute in Opti-MEM®.
-
Dispense the diluted compounds into the wells of the assay plate. Include a "no compound" vehicle control.
3. Tracer and Substrate Addition:
-
Prepare the NanoBRET™ Tracer solution by diluting the fluorescent tracer, which binds to the target protein, in Tracer Dilution Buffer.
-
Add the diluted tracer to all wells.
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution.
-
Add the substrate to all wells to initiate the bioluminescence reaction.
4. Data Acquisition and Analysis:
-
Measure the donor (NanoLuc®, 460 nm) and acceptor (tracer, >600 nm) luminescence signals using a plate reader equipped with appropriate filters.
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
Plot the NanoBRET™ ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in live cells.
Figure 3: Workflow for the NanoBRET Target Engagement Assay. This diagram illustrates the sequential steps of the NanoBRET assay to determine compound affinity for a target protein in live cells.
Conclusion
The assessment of selectivity is a cornerstone of PROTAC development. As demonstrated by the comparison of the BRD4 degrader dBET1 and the pan-BET inhibitor JQ1, PROTACs hold the potential for significantly improved selectivity profiles. By leveraging powerful techniques such as quantitative proteomics and NanoBRET assays, researchers can gain a deep understanding of a PROTAC's on- and off-target effects, paving the way for the rational design of safer and more effective targeted protein degraders. This guide provides a framework for such an assessment, empowering researchers to make informed decisions in the exciting and rapidly advancing field of targeted protein degradation.
References
- 1. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. opnme.com [opnme.com]
- 4. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
A Comparative Guide to DC50 and Dmax Determination for Novel PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for determining the efficacy of novel Proteolysis Targeting Chimeras (PROTACs), focusing on the key parameters of half-maximal degradation concentration (DC50) and maximum degradation (Dmax). We present detailed experimental protocols, comparative data for well-characterized PROTACs, and visualizations to aid in the design and interpretation of experiments.
Introduction to PROTACs and Key Efficacy Parameters
Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs mediate the degradation of the target protein.[1] The efficacy of a PROTAC is primarily defined by two key parameters:
-
DC50 (Half-Maximal Degradation Concentration): The concentration of a PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[2]
-
Dmax (Maximum Degradation): The maximum percentage of protein degradation that can be achieved with a given PROTAC. A higher Dmax signifies greater efficacy.[2]
Accurate determination of DC50 and Dmax is crucial for the evaluation and optimization of novel PROTACs.
Signaling Pathway of PROTAC Action
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This architecture facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2]
Data Presentation: Comparison of Novel PROTACs
The following table summarizes the DC50 and Dmax values for several well-characterized PROTACs, providing a benchmark for the evaluation of novel compounds.
| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | BRD4 | VHL | H661 | 8 | >95 | [3] |
| H838 | 23 | >95 | [3] | |||
| ARV-110 | Androgen Receptor | Cereblon | VCaP | ~1 | >90 | [4] |
| dBET1 | BRD4 | Cereblon | Jurkat | ~30 | >90 | [5] |
Experimental Protocols
Accurate determination of DC50 and Dmax relies on robust and well-controlled experiments. Below are detailed protocols for the most common assays used in PROTAC characterization.
Protocol 1: Western Blot for PROTAC-Induced Degradation
Western blotting is a widely used technique to quantify the reduction in target protein levels following PROTAC treatment.[1]
Experimental Workflow:
Methodology:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[6]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[2]
-
SDS-PAGE and Protein Transfer: Denature protein samples and separate them by size using SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to the target protein, followed by incubation with an HRP-conjugated secondary antibody.[1]
-
Signal Detection: Detect the chemiluminescent signal using an imaging system.[2]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of protein degradation relative to the vehicle control.[2]
Protocol 2: HiBiT Assay for Real-Time Degradation Monitoring
The HiBiT assay is a sensitive, luminescence-based method that allows for real-time monitoring of protein degradation in live cells.[7]
Experimental Workflow:
Methodology:
-
Cell Line Engineering: Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the protein of interest.[7]
-
Cell Plating: Plate the HiBiT-tagged cells in a white, 96-well plate.[7]
-
Reagent Preparation and Addition: Prepare the Nano-Glo® Live Cell Assay Reagent according to the manufacturer's instructions.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the cells.
-
Luminescence Measurement: Measure luminescence at regular intervals using a plate reader to monitor degradation kinetics.[8]
-
Data Analysis: Normalize the luminescence signal from PROTAC-treated wells to the vehicle control wells. The percentage of remaining protein is directly proportional to the luminescence signal.[2]
Protocol 3: Mass Spectrometry-Based Proteomics for Off-Target Analysis
Mass spectrometry provides an unbiased and global view of the proteome, enabling the assessment of a PROTAC's selectivity and potential off-target effects.[9]
Experimental Workflow:
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration that achieves Dmax and a vehicle control. Lyse the cells and extract the proteins.[9]
-
Protein Digestion and Peptide Labeling: Digest the proteins into peptides using an enzyme like trypsin. For quantitative analysis, label the peptides from different treatment conditions with isobaric tags (e.g., TMT).
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Process the raw MS data using proteomics software to identify and quantify proteins. Normalize the protein abundance data and compare the proteomes of PROTAC-treated and control cells to identify off-target degradation.[9]
Data Analysis and Interpretation
The determination of DC50 and Dmax values requires fitting the dose-response data to a suitable model, most commonly a four-parameter logistic (4PL) model.[2]
Logic for DC50 and Dmax Determination:
The 4PL equation is:
Y = Bottom + (Top - Bottom) / (1 + (X / DC50)^HillSlope)
Where:
-
Y is the percentage of remaining protein.
-
X is the PROTAC concentration.
-
Top is the maximum percentage of remaining protein (ideally 100%).
-
Bottom is the minimum percentage of remaining protein, from which Dmax can be calculated (Dmax = 100 - Bottom).
-
DC50 is the concentration at which 50% of the protein is degraded.
-
HillSlope describes the steepness of the curve.[2]
This guide provides a framework for the systematic evaluation of novel PROTACs. By employing these standardized protocols and data analysis methods, researchers can generate robust and comparable data to accelerate the development of this promising new class of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. MZ 1 ≥98% (HPLC) | PROTAC Active Degrader | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. lifesensors.com [lifesensors.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to CRBN-Based E3 Ligase Linkers: Evaluating E3 Ligase Ligand-linker Conjugate 51 in the PROTAC Landscape
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of E3 Ligase Ligand-linker Conjugate 51 with other Cereblon (CRBN)-based linkers used in the development of Proteolysis Targeting Chimeras (PROTACs). By presenting quantitative experimental data and detailed methodologies, this document aims to inform the rational design of potent and selective protein degraders.
PROTACs have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another that recruits an E3 ubiquitin ligase, and a linker connecting the two. The choice of the E3 ligase ligand and the nature of the linker are critical determinants of a PROTAC's efficacy, influencing its ability to form a stable ternary complex, its degradation efficiency, and its pharmacokinetic properties.
This compound is a thalidomide-based conjugate designed for the synthesis of CRBN-recruiting PROTACs. To contextualize its performance, this guide will compare it with other commonly used CRBN-based linkers, including those derived from pomalidomide and those featuring different linker compositions such as polyethylene glycol (PEG) and alkyl chains.
Quantitative Comparison of CRBN-Based Linker Performance
The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC₅₀) and the maximal level of degradation (Dₘₐₓ). The following tables summarize representative data for PROTACs targeting the epigenetic reader protein BRD4, illustrating the performance differences between various CRBN-based linkers.
Table 1: Comparison of Degradation Efficiency for BRD4-Targeting PROTACs with Different CRBN Ligands and Linker Types
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC A (Pomalidomide-based) | Pomalidomide | PEG | BRD4 | HEK293T | <10 | >90 |
| PROTAC B (Pomalidomide-based) | Pomalidomide | Alkyl | BRD4 | VCaP | 1.0 | >95 |
| PROTAC C (Thalidomide-based) | Thalidomide | PEG | BRD4 | H661 | >5000 | ~50 |
| PROTAC D (Thalidomide-based) | Thalidomide | Alkyl | BRD4 | H661 | <500 | >90 |
| ARV-825 (Pomalidomide-based) | Pomalidomide | PEG | BRD4 | Not Specified | Low nM | >90 |
Disclaimer: The data presented in this table is compiled from different studies, and experimental conditions may vary.
Table 2: Influence of Linker Length on Pomalidomide-Based PROTACs Targeting EGFR
| PROTAC | Linker Length (Carbon Chain) | Degradation Rate (DR%) at 100 nM | Degradation Rate (DR%) at 300 nM |
| PROTAC E | 2 | 25 | 45 |
| PROTAC F | 4 | 55 | 75 |
| PROTAC G | 6 | 80 | >90 |
| PROTAC H | 8 | 60 | 85 |
Data adapted from a study evaluating EGFR-targeting PROTACs, illustrating the importance of linker length optimization.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these molecules, the following diagrams illustrate the key signaling pathway for CRBN-mediated protein degradation and a typical experimental workflow.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Typical experimental workflow for evaluating PROTAC efficiency.
Experimental Protocols
Accurate evaluation of PROTAC efficacy relies on robust experimental methodologies. The following are generalized protocols for key experiments.
Protocol 1: Western Blot for Target Protein Degradation
Objective: To quantify the reduction in the level of a target protein following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTAC compounds (including this compound-based PROTAC)
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
H
Confirming On-Target Activity of a Newly Synthesized PROTAC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis-Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic possibilities by enabling the targeted degradation of disease-causing proteins. Unlike traditional inhibitors that merely block protein function, PROTACs eliminate the protein from the cellular environment. This unique mechanism of action necessitates a robust and multi-faceted approach to validate the on-target activity of a newly synthesized PROTAC. This guide provides an objective comparison of key experimental methodologies, complete with supporting data, detailed protocols, and visual workflows to aid researchers in designing and executing their validation studies.
The PROTAC Mechanism of Action: A Stepwise Validation Process
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The validation of a PROTAC's on-target activity follows a logical progression that mirrors its mechanism of action:
-
Ternary Complex Formation: The PROTAC must first form a stable ternary complex with the POI and the E3 ligase.[1]
-
Ubiquitination of the POI: The proximity induced by the ternary complex facilitates the transfer of ubiquitin from the E3 ligase to the POI.[2]
-
Degradation of the POI: The ubiquitinated POI is then recognized and degraded by the proteasome.[3]
Each of these steps can and should be experimentally verified to confirm the on-target activity of a new PROTAC.
References
A Comparative Guide to the Pharmacokinetic Properties of Clinically Relevant PROTACs
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has witnessed a surge in the development of Proteolysis Targeting Chimeras (PROTACs) as a promising therapeutic modality. These heterobifunctional molecules offer the potential to target previously "undruggable" proteins by harnessing the cell's own ubiquitin-proteasome system. However, the unique structural features of PROTACs often present challenges in achieving optimal pharmacokinetic (PK) properties. This guide provides a comparative evaluation of the pharmacokinetic profiles of three well-characterized PROTACs: ARV-110, ARV-471, and MZ1, supported by experimental data and detailed protocols.
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for ARV-110, ARV-471, and MZ1 in preclinical species. It is important to note that direct comparisons should be made with caution due to variations in the experimental conditions, including dosing and species.
| Parameter | ARV-110 | ARV-471 | MZ1 |
| Target | Androgen Receptor (AR) | Estrogen Receptor (ER) | BET Bromodomains (BRD2, BRD3, BRD4) |
| E3 Ligase Ligand | Cereblon (CRBN) | Cereblon (CRBN) | von Hippel-Lindau (VHL) |
| Species | Rat | Rat | Rat |
| Dose (IV) | 2 mg/kg | 2 mg/kg | Not specified in readily available literature |
| Clearance (CL) | 413.6 ± 31.7 mL/h/kg[1][2] | 1053 mL/h/kg[3] | High |
| Volume of Distribution (Vss) | 1656 ± 189.5 mL/kg[1] | 13 L/kg | Not specified in readily available literature |
| Half-life (t1/2) | 2.9 ± 0.3 h[1] | Not specified in readily available literature | Not specified in readily available literature |
| Dose (PO) | 5 mg/kg | 10 mg/kg | Not suitable for oral administration |
| Oral Bioavailability (F%) | 23.83%[1] | 24.12%[3] | Low/negligible |
| Species | Mouse | Mouse | Mouse |
| Dose (IV) | 2 mg/kg | 2 mg/kg | Not specified in readily available literature |
| Clearance (CL) | 180.9 ± 30.79 mL/h/kg[1] | 313.3 mL/h/kg[3] | Low |
| Volume of Distribution (Vss) | 2366 ± 402.2 mL/kg[1] | 9.4 L/kg | Not specified in readily available literature |
| Half-life (t1/2) | 9.1 ± 1.1 h[1] | Not specified in readily available literature | Not specified in readily available literature |
| Dose (PO) | 5 mg/kg | 10 mg/kg | Not suitable for oral administration |
| Oral Bioavailability (F%) | 37.89%[1] | 17.91%[3] | Low/negligible |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of pharmacokinetic studies. Below are generalized protocols for key experiments based on published literature for the evaluated PROTACs.
In Vivo Pharmacokinetic Studies
1. Animal Models:
-
Male Sprague-Dawley rats or male ICR mice are commonly used for pharmacokinetic studies of PROTACs.[1][3]
2. Dosing and Administration:
-
Intravenous (IV) Administration: PROTACs are typically dissolved in a suitable vehicle, such as a mixture of DMSO, PEG400, and saline, and administered as a bolus dose via the tail vein.[1]
-
Oral (PO) Administration: For oral dosing, the PROTAC is formulated in a vehicle appropriate for gavage, such as 0.5% methylcellulose in water, and administered to fasted animals.[4]
3. Sample Collection:
-
Blood samples are collected at predetermined time points post-dose from the jugular vein or another appropriate site into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Bioanalysis:
-
Plasma concentrations of the PROTACs are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][3]
-
The method involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as clearance (CL), volume of distribution at steady state (Vss), half-life (t1/2), and oral bioavailability (F%) are calculated from the plasma concentration-time data using non-compartmental analysis software.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by the evaluated PROTACs and a general workflow for pharmacokinetic evaluation.
Figure 1: General experimental workflow for evaluating PROTAC pharmacokinetics.
Figure 2: Simplified Androgen Receptor (AR) signaling pathway and the action of ARV-110.
Figure 3: Simplified Estrogen Receptor (ER) signaling pathway and the action of ARV-471.
Figure 4: Simplified role of BET proteins in gene expression and the action of MZ1.
References
- 1. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability Evaluation and Pharmacokinetic Profiling of Vepdegestrant in Rodents Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioactive ADME Demonstrates ARV-110's High Druggability Despite Low Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of E3 Ligase Ligand-linker Conjugate 51: A Guide for Laboratory Professionals
Researchers and drug development professionals handling E3 Ligase Ligand-linker Conjugate 51 must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. As a key intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this compound is classified for research use only and requires handling as hazardous chemical waste.[1][2] Proper disposal procedures are critical to mitigate risks associated with chemical reactivity and potential biological activity.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the manufacturer-specific Safety Data Sheet (SDS) for this compound. While a specific SDS for "Conjugate 51" is not publicly available, general safety guidelines for similar chemical compounds should be strictly followed. Always handle the conjugate within a certified chemical fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, must be worn at all times to prevent skin and eye contact.[3]
Waste Characterization and Segregation
This compound waste must be segregated from general laboratory trash and other waste streams. It should be treated as hazardous chemical waste. This includes the pure compound, solutions containing the conjugate, and any materials contaminated with it, such as pipette tips, vials, and absorbent paper.
Table 1: Waste Container and Labeling Specifications
| Waste Type | Container Specification | Labeling Requirements |
| Solid Waste (e.g., contaminated gloves, vials, absorbent paper) | Sealable, puncture-resistant container clearly marked as "Hazardous Chemical Waste." | "Hazardous Waste," "this compound Solid Waste," Date of Accumulation, Principal Investigator's Name and Lab Location. |
| Liquid Waste (e.g., unused solutions, solvent rinses) | Leak-proof, chemically compatible container (e.g., glass or polyethylene) with a secure screw cap. | "Hazardous Waste," "this compound Liquid Waste," list of all chemical constituents including solvents and their approximate concentrations, Date of Accumulation, Principal Investigator's Name and Lab Location. |
| Sharps Waste (e.g., contaminated needles, scalpels) | Puncture-proof, sealable sharps container. | "Hazardous Sharps Waste," "Biohazard" symbol (if applicable), Date of Accumulation, Principal Investigator's Name and Lab Location. |
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Safety:
- Don appropriate PPE: lab coat, safety goggles, and chemical-resistant gloves.
- Conduct all disposal procedures within a certified chemical fume hood to avoid inhalation of any dust or aerosols.[3]
2. Waste Segregation:
- Solid Waste: Place all non-sharp, solid materials contaminated with the conjugate (e.g., weighing paper, pipette tips, vials, contaminated gloves) into a designated, labeled hazardous solid waste container.
- Liquid Waste: Carefully pour all solutions containing the conjugate and any solvent rinses used for decontamination into a designated, labeled hazardous liquid waste container. Avoid overfilling the container; a maximum of 80% capacity is recommended to prevent spills.
- Sharps Waste: Dispose of any contaminated sharps directly into a designated sharps container.
3. Decontamination of Work Surfaces:
- Thoroughly decontaminate the work area (fume hood sash, surfaces, and any equipment) after handling the conjugate.
- Use a suitable solvent (e.g., 70% ethanol or isopropanol, followed by water) to wipe down all surfaces.
- Dispose of the cleaning materials (e.g., absorbent pads, wipes) as hazardous solid waste.
4. Waste Storage:
- Securely seal all waste containers.
- Store the waste in a designated, well-ventilated, and secure satellite accumulation area within the laboratory, away from incompatible materials.[3]
5. Final Disposal:
- Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
- Ensure all labeling is accurate and complete to facilitate proper disposal by EHS personnel. The final disposal will be in an approved waste disposal plant.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.
References
Personal protective equipment for handling E3 Ligase Ligand-linker Conjugate 51
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling E3 Ligase Ligand-linker Conjugate 51. Adherence to these procedures is essential to ensure personal safety and minimize environmental contamination. This conjugate is comprised of a ligand for the E3 ligase Cereblon (CRBN), which is a derivative of Thalidomide, attached to a linker.[1][2] Due to the biologically active nature of this compound, a thorough risk assessment should be conducted for all procedures.
Hazard Identification and Personal Protective Equipment (PPE)
Summary of Recommended Personal Protective Equipment (PPE)
The use of appropriate PPE is a primary control measure to prevent exposure.[3]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated, powder-free nitrile gloves.[3] | Prevents skin contact and absorption. The dual-layer provides enhanced protection against breaches.[4] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[4] | Protects eyes from splashes of solutions containing the conjugate.[4] |
| Body Protection | A fully buttoned lab coat. A chemically resistant apron over the lab coat is recommended for higher-risk procedures. | Prevents contamination of personal clothing.[4] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is recommended for handling the solid compound or when generating aerosols. | Minimizes inhalation exposure to the powdered form of the compound. |
| Foot Protection | Disposable shoe covers should be worn in designated handling areas.[3] | Prevents the spread of contamination outside of the work area. |
Operational Plan for Handling
A systematic approach to handling this compound is critical to minimize exposure risk. All manipulations of this compound should occur within a designated area, such as a certified chemical fume hood or a biological safety cabinet (BSC), to control exposure at the source.
Step-by-Step Handling Protocol:
-
Area Preparation : Before starting work, decontaminate the work surface within the chemical fume hood or BSC. Prepare all necessary equipment and reagents, including a plastic-backed absorbent pad to contain any minor spills.[3]
-
Donning PPE : Put on all required PPE in the correct order: shoe covers, inner gloves, lab coat, outer gloves, and eye protection. If handling the solid form, a respirator is also required.[3]
-
Compound Handling :
-
For solid compounds, carefully weigh the required amount on the absorbent pad within the containment unit to avoid generating dust.
-
When preparing solutions, add the solvent slowly to the solid to minimize aerosolization.
-
Use Luer-lock syringes and fittings to prevent accidental disconnection and leakage.[3]
-
-
Post-Handling Decontamination :
-
Wipe down all surfaces and equipment with an appropriate decontamination solution (e.g., 70% ethanol followed by a suitable laboratory detergent).
-
Dispose of all contaminated materials as hazardous waste.
-
-
Doffing PPE : Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first, followed by the lab coat, and then the inner gloves.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure a safe laboratory environment.[4]
Waste Segregation and Disposal Procedures:
| Waste Type | Container Type | Disposal Procedure |
| Solid Waste | Labeled, sealed, and leak-proof hazardous waste container.[4] | Includes contaminated gloves, pipette tips, vials, and absorbent pads. |
| Liquid Waste | Designated hazardous chemical waste container.[3] | Includes unused solutions and solvent rinses. Do not pour down the drain. |
| Sharps Waste | Puncture-proof, leak-proof sharps container labeled "Hazardous Waste".[3] | Includes needles, syringes, and other contaminated sharp objects. Do not recap needles.[3] |
All hazardous waste containers must be clearly labeled with their contents, associated hazards, and the date of accumulation.[4] Store waste containers in a designated, secure area with secondary containment to catch any potential leaks.[4] Arrange for professional hazardous waste collection and disposal through your institution's approved waste management facility.[4]
Experimental Workflow and Safety Procedures
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
